molecular formula C6H11NO2 B555528 D-Pipecolinic acid CAS No. 1723-00-8

D-Pipecolinic acid

Cat. No.: B555528
CAS No.: 1723-00-8
M. Wt: 129.16 g/mol
InChI Key: HXEACLLIILLPRG-RXMQYKEDSA-N
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Description

D-pipecolic acid is the D-enantiomer of pipecolic acid. It has a role as a human metabolite. It is a conjugate base of a D-pipecolate. It is an enantiomer of a L-pipecolic acid.
(R)-Piperidine-2-carboxylic acid is a natural product found in Lunaria annua, Petalonia fascia, and Acacia excelsa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-piperidine-2-carboxylic acid
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
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InChI Key

HXEACLLIILLPRG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID401347687
Record name (+)-Pipecolic acid
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Molecular Weight

129.16 g/mol
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Physical Description

Solid
Record name D-Pipecolic acid
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CAS No.

1723-00-8
Record name (+)-Pipecolic acid
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Record name Pipecolic acid, (+)-
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Record name (+)-Pipecolic acid
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Record name (R)-piperidine-2-carboxylic acid
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Record name PIPECOLIC ACID, (+)-
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Record name D-Pipecolic acid
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Melting Point

266 - 268 °C
Record name D-Pipecolic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthetic Pathway of D-Pipecolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid, a non-proteinogenic amino acid, is a significant metabolite in various biological systems, including bacteria, fungi, and mammals. Its presence is implicated in several physiological and pathological processes, making its biosynthetic pathway a subject of intensive research. In humans, elevated levels of this compound are associated with certain metabolic disorders, highlighting the importance of understanding its formation. While the biosynthesis of its L-enantiomer is well-documented, the pathway leading to this compound is distinct and involves a specific set of enzymatic reactions primarily originating from lysine (B10760008). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the key enzymes, their kinetics, and the experimental protocols used for their characterization.

Core Biosynthetic Pathways

The biosynthesis of this compound predominantly proceeds from D-lysine, which can be formed from the more common L-lysine by the action of lysine racemase. The pathway then involves two key enzymatic steps: the conversion of D-lysine to an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C), followed by the reduction of P2C to pipecolic acid. However, a critical aspect of this pathway is the stereochemistry of the final product, which can vary depending on the organism and the specific enzymes involved. In some organisms, the catabolism of D-lysine has been shown to yield L-pipecolic acid, indicating the presence of stereospecific enzymes that dictate the final configuration. The direct enzymatic pathway leading exclusively to this compound is less characterized, with much of the available data pointing towards the formation of L-pipecolic acid from D-lysine catabolism in organisms like Pseudomonas putida.[1][2][3][4]

The generally accepted pathway for pipecolic acid formation from D-lysine involves the following steps:

  • Racemization of L-lysine to D-lysine (optional): In environments where L-lysine is the primary precursor, a lysine racemase is required to produce the D-lysine substrate.

  • Oxidative deamination or transamination of D-lysine: D-lysine is converted to α-keto-ε-aminocaproate, which spontaneously cyclizes to form the intermediate Δ¹-piperideine-2-carboxylic acid (P2C). This step is catalyzed by a D-amino acid oxidase or a D-lysine aminotransferase.[5]

  • Reduction of Δ¹-piperideine-2-carboxylate (P2C): The cyclic imine P2C is then reduced to pipecolic acid by an NADPH-dependent reductase. The stereospecificity of this reductase determines whether D- or L-pipecolic acid is formed.

It is important to note that while this guide focuses on the this compound pathway, much of the detailed enzymatic characterization, particularly for the P2C reductase from Pseudomonas putida, indicates the production of L-pipecolic acid. The existence of a D-specific P2C reductase in other organisms remains an area of active investigation.

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a series of enzymes with distinct catalytic functions and properties.

Lysine Racemase (EC 5.1.1.5)

Lysine racemase catalyzes the interconversion of L-lysine and D-lysine, providing the initial substrate for the this compound pathway when L-lysine is the starting material. These enzymes are found in various bacteria.

  • Reaction: L-lysine ⇌ D-lysine

D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3) / D-Lysine Aminotransferase

This class of enzymes initiates the conversion of D-lysine. D-amino acid oxidases catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia. Alternatively, a D-lysine specific aminotransferase can transfer the α-amino group to an acceptor, yielding the same α-keto-ε-aminocaproate intermediate.

  • Reaction (DAAO): D-lysine + O₂ + H₂O → α-keto-ε-aminocaproate + NH₃ + H₂O₂

  • Spontaneous Cyclization: α-keto-ε-aminocaproate ⇌ Δ¹-piperideine-2-carboxylic acid (P2C) + H₂O

Δ¹-Piperideine-2-carboxylate Reductase (P2C Reductase) (EC 1.5.1.21)

This NADPH-dependent enzyme catalyzes the final reduction step. The reductase isolated from Pseudomonas putida has been shown to produce L-pipecolate from P2C, which is derived from D-lysine. The existence of a reductase that specifically produces D-pipecolic acid is yet to be definitively characterized across different species.

  • Reaction: Δ¹-piperideine-2-carboxylate + NADPH + H⁺ → L-pipecolate + NADP⁺

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the pathways related to this compound biosynthesis.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Specific ActivityOptimal pHOptimal Temp. (°C)CofactorInhibitorsReference(s)
Δ¹-Piperideine-2-carboxylate Reductase Pseudomonas putidaΔ¹-piperideine-2-carboxylate0.23--8.0 - 8.3-NADPHZn²⁺, Mn²⁺, Hg²⁺, Co²⁺, p-chloromercuribenzoate
NADPH0.13--
Lysine Racemase Soil MetagenomeL-lysine--Higher for L to D8.030Co²⁺, Mg²⁺, Mn²⁺EDTA, dipicolinic acid
L-lysine α-oxidase Trichoderma virideL-lysine--2.0 U/mg (precursor)4.0 (precursor), 7.4 (mature)50FAD-
66.1 U/mg (mature)
Lysine Cyclodeaminase (RapL) Streptomyces hygroscopicusL-lysine0.046 ± 0.0040.010 ± 0.0003-8.030NAD⁺(S)-Nipecotic acid (IC₅₀ = 680 µM), (R)-Nipecotic acid (IC₅₀ = 4.8 mM), Thiazolidine-2-carboxylic acid (IC₅₀ = 96 µM)
L-ornithine--k_cat_/K_m_ = 0.14 mM⁻¹min⁻¹
NAD⁺0.0023--

Note: Data for some enzymes, particularly those directly leading to D-pipecolic acid, is limited. The data for L-lysine α-oxidase and Lysine Cyclodeaminase are included for comparative purposes as they are involved in related L-pipecolic acid biosynthetic pathways.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Pipecolic Acid from Lysine

The following diagram illustrates the enzymatic conversion of lysine to pipecolic acid, highlighting the key intermediates.

Biosynthesis_of_Pipecolic_Acid cluster_racemization Racemization cluster_conversion Conversion to P2C cluster_reduction Reduction L-Lysine L-Lysine D-Lysine D-Lysine L-Lysine->D-Lysine Lysine Racemase alpha-Keto-epsilon-aminocaproate alpha-Keto-epsilon-aminocaproate D-Lysine->alpha-Keto-epsilon-aminocaproate D-Amino Acid Oxidase / D-Lysine Aminotransferase P2C Δ¹-Piperideine-2- carboxylate (P2C) alpha-Keto-epsilon-aminocaproate->P2C Spontaneous Cyclization Pipecolic Acid Pipecolic Acid P2C->Pipecolic Acid P2C Reductase (NADPH-dependent)

Caption: Enzymatic conversion of Lysine to Pipecolic Acid.

Experimental Workflow for Enzyme Characterization

This workflow outlines the general steps for cloning, expressing, purifying, and assaying a biosynthetic enzyme like P2C reductase.

Experimental_Workflow Gene Identification Gene Identification PCR Amplification PCR Amplification Gene Identification->PCR Amplification Cloning into Expression Vector Cloning into Expression Vector PCR Amplification->Cloning into Expression Vector Transformation into Host (e.g., E. coli) Transformation into Host (e.g., E. coli) Cloning into Expression Vector->Transformation into Host (e.g., E. coli) Protein Expression (e.g., IPTG induction) Protein Expression (e.g., IPTG induction) Transformation into Host (e.g., E. coli)->Protein Expression (e.g., IPTG induction) Cell Lysis Cell Lysis Protein Expression (e.g., IPTG induction)->Cell Lysis Protein Purification (e.g., Ni-NTA chromatography) Protein Purification (e.g., Ni-NTA chromatography) Cell Lysis->Protein Purification (e.g., Ni-NTA chromatography) Enzyme Assay Enzyme Assay Protein Purification (e.g., Ni-NTA chromatography)->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Data Interpretation Data Interpretation Kinetic Analysis->Data Interpretation

Caption: General workflow for enzyme characterization.

Experimental Protocols

Cloning, Expression, and Purification of Δ¹-Piperideine-2-carboxylate Reductase from Pseudomonas putida

This protocol is adapted from methodologies described for purifying enzymes from Pseudomonas putida.

a. Gene Amplification and Cloning:

  • The gene encoding P2C reductase is amplified from P. putida genomic DNA using specific primers.

  • The PCR product is digested with appropriate restriction enzymes and ligated into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

  • Positive clones are confirmed by colony PCR, restriction digestion, and DNA sequencing.

b. Protein Expression:

  • The confirmed plasmid is transformed into an expression host strain (e.g., E. coli BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

c. Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or French press.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).

  • The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • If necessary, further purification steps like gel filtration chromatography can be performed.

Enzyme Assay for Δ¹-Piperideine-2-carboxylate Reductase

This assay measures the activity of P2C reductase by monitoring the consumption of NADPH at 340 nm.

a. Reaction Mixture (per 1 mL):

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 0.2 mM NADPH

  • 1 mM Δ¹-piperideine-2-carboxylate (substrate)

  • Purified P2C reductase enzyme (appropriate concentration)

b. Procedure:

  • Prepare the reaction mixture without the enzyme in a quartz cuvette.

  • Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.

  • Initiate the reaction by adding the enzyme to the cuvette and mix quickly.

  • Record the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Chiral HPLC Analysis of Pipecolic Acid Enantiomers

This method allows for the separation and quantification of D- and L-pipecolic acid.

a. Instrumentation and Column:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Chiral column (e.g., Astec CHIROBIOTIC T, Teicoplanin-based columns).

b. Mobile Phase and Conditions (example):

  • Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v), may contain additives like small amounts of acid or buffer to improve separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm or MS in selected reaction monitoring (SRM) mode.

c. Sample Preparation:

  • Biological samples (e.g., plasma, urine, cell extracts) are deproteinized, often by adding a solvent like acetonitrile or methanol, followed by centrifugation.

  • The supernatant is collected and may be dried down and reconstituted in the mobile phase.

  • An internal standard (e.g., a deuterated analog or a structurally similar chiral compound) is added for accurate quantification.

d. Analysis:

  • Inject the prepared sample onto the chiral HPLC column.

  • The D- and L-enantiomers will elute at different retention times.

  • Identify the peaks by comparing their retention times to those of pure D- and L-pipecolic acid standards.

  • Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthetic pathway of this compound, primarily originating from D-lysine, involves a series of enzymatic reactions that are of significant interest to researchers in various fields. While the overall pathway is understood, the stereospecificity of the final reduction step remains a key area for further investigation to definitively establish a direct route to this compound in different organisms. The detailed protocols and quantitative data provided in this guide offer a valuable resource for scientists and drug development professionals seeking to study this important metabolic pathway. Further research into the enzymes of this pathway will not only enhance our fundamental understanding of metabolism but may also open new avenues for the development of therapeutics targeting related metabolic disorders.

References

The Enigmatic Role of D-Pipecolinic Acid in Mammalian Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pipecolinic acid, a chiral derivative of lysine (B10760008), has long been a molecule of interest in mammalian biochemistry and neurobiology. While its L-enantiomer is a well-established intermediate in lysine metabolism, the biological significance of this compound has been more elusive. This technical guide provides an in-depth exploration of the current understanding of this compound's role in mammals, focusing on its metabolic pathways, physiological concentrations, and association with disease states. We delve into the analytical methodologies for its quantification, examine its purported neuromodulatory functions, and discuss the enzymatic machinery governing its turnover. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the pathways involving this compound.

Introduction

This compound is a non-proteinogenic amino acid found in various biological fluids and tissues of mammals. Unlike its L-isomer, which is a product of L-lysine degradation, the origins and functions of this compound are not as clearly defined. It is believed to be derived from both the metabolism of D-lysine by intestinal microbiota and endogenous enzymatic processes[1]. Elevated levels of pipecolic acid are a hallmark of several inherited metabolic disorders, most notably peroxisomal biogenesis disorders such as Zellweger syndrome, making it a crucial biomarker for diagnosis and disease monitoring[2][3]. This guide will synthesize the current knowledge on this compound, providing a detailed overview of its biochemistry, analytical determination, and physiological relevance.

Metabolism of this compound

The metabolic pathway of this compound in mammals is primarily catabolic and is intrinsically linked to peroxisomal function.

2.1. Anabolic Pathways

The primary source of this compound is thought to be the catabolism of dietary lysine by intestinal bacteria[1]. Ingestion of lysine-rich foods has been shown to increase plasma and urinary concentrations of the D-isomer specifically[1].

2.2. Catabolic Pathways

The oxidative degradation of this compound is predominantly carried out by the peroxisomal enzyme D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide as byproducts.

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D_Pipecolinic_Acid_Metabolism dietary_lysine Dietary L-Lysine intestinal_bacteria Intestinal Bacteria dietary_lysine->intestinal_bacteria d_lysine D-Lysine intestinal_bacteria->d_lysine Metabolism d_pipecolinic_acid This compound d_lysine->d_pipecolinic_acid Conversion peroxisome Peroxisome d_pipecolinic_acid->peroxisome Transport dao D-Amino Acid Oxidase (DAO) d_pipecolinic_acid->dao Oxidative deamination excretion Urinary Excretion d_pipecolinic_acid->excretion peroxisome->dao delta1_piperideine_2_carboxylic_acid Δ¹-Piperideine-2-carboxylic acid dao->delta1_piperideine_2_carboxylic_acid alpha_aminoadipic_semialdehyde α-Aminoadipic semialdehyde delta1_piperideine_2_carboxylic_acid->alpha_aminoadipic_semialdehyde Spontaneous hydrolysis

Figure 1: Metabolic pathway of this compound in mammals.

Quantitative Data on this compound Distribution

The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring certain metabolic disorders. The following tables summarize the reported concentrations in healthy individuals and patients with relevant diseases.

Table 1: this compound Concentrations in Human Plasma

PopulationThis compound Concentration (µmol/L)L-Pipecolinic Acid Concentration (µmol/L)Total Pipecolic Acid Concentration (µmol/L)Reference
Healthy At-term Infants (>1 week)Not specifiedNot specified1.36 (mean), 0.47-3.27 (range)
Healthy IndividualsNot specified95% of totalNot specified
Patients with Peroxisomal DisordersSignificantly elevatedSignificantly elevatedSignificantly elevated

Table 2: this compound Concentrations in Human Cerebrospinal Fluid (CSF)

PopulationThis compound Concentration (µmol/L)L-Pipecolinic Acid Concentration (µmol/L)Total Pipecolic Acid Concentration (µmol/L)Reference
Healthy AdultsNot specifiedNot specified0.08 (mean), 0.07-0.10 (range)
Healthy Children (1-13 years)Not specifiedNot specified<1.6
Children with HyperpipecolatemiaNot specifiedNot specified1-2

Table 3: this compound Concentrations in Human Urine

PopulationThis compound ConcentrationTotal Pipecolic Acid Concentration (mmol/mol creatinine)Reference
Healthy IndividualsExcreted primarily as the D-enantiomerNot specified
Patients with Zellweger SyndromeNot consistently elevated0.02-228.3 (range)

Experimental Protocols for this compound Analysis

Accurate quantification of this compound, particularly its chiral separation from the L-enantiomer, is crucial for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

4.1. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of pipecolic acid to enhance its volatility for gas chromatographic separation, followed by mass spectrometric detection for quantification.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

    • Deproteinize the sample using a suitable agent (e.g., acetonitrile) and centrifuge.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add a derivatizing agent. A common approach is a two-step derivatization:

      • N-methylation of the amine group.

      • Esterification of the carboxyl group with pentafluorobenzyl bromide (PFBBr).

    • Alternatively, a one-step derivatization using propyl chloroformate can be employed.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., CP Chiralsil-Dex CB).

    • Set the oven temperature program to achieve optimal separation of the D- and L-pipecolic acid enantiomers. A typical program might start at 100°C and ramp up to 240°C.

    • Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection.

dot

GCMS_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (e.g., Phenylalanine-d5) start->add_is deproteinize Deproteinize (e.g., Acetonitrile) add_is->deproteinize centrifuge Centrifuge deproteinize->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate derivatize Derivatize (e.g., Propyl Chloroformate) evaporate->derivatize gcms Inject into GC-MS with Chiral Column derivatize->gcms separate Chiral Separation of Enantiomers gcms->separate detect Mass Spectrometric Detection (SIM/MRM) separate->detect quantify Quantification detect->quantify end End: this compound Concentration quantify->end

Figure 2: General workflow for chiral GC-MS analysis of this compound.

4.2. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the advantage of direct analysis of underivatized pipecolic acid in biological matrices.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

    • Deproteinize the sample with acetonitrile (B52724) and centrifuge.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a chiral liquid chromatography column (e.g., macrocyclic glycopeptide teicoplanin column).

    • Use an isocratic or gradient elution with a suitable mobile phase to separate the enantiomers.

    • Interface the LC system with a tandem mass spectrometer operating in the selected-reaction monitoring (SRM) mode.

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification (e.g., m/z 130 → m/z 84 for pipecolic acid).

Biological Role and Neuromodulatory Effects

The precise biological role of this compound in mammals remains an active area of investigation. Its accumulation in the brain in certain pathological conditions has led to research into its potential neuromodulatory effects.

5.1. Interaction with the GABAergic System

Early studies suggested a possible interaction of pipecolic acid with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Some reports indicated that pipecolic acid could enhance GABA responses in neurons. However, subsequent and more detailed investigations have shown that L-pipecolic acid has only a weak affinity for GABA-B receptors and no significant affinity for the GABA-A receptor complex. Therefore, a strong, direct GABA-mimetic action is unlikely.

5.2. Interaction with the Glutamatergic System

There is limited direct evidence for a significant interaction between D-pipecolic acid and the NMDA receptor, a key component of the excitatory glutamatergic system. While some pipecolic acid derivatives have been shown to act as NMDA receptor antagonists, the role of endogenous this compound in modulating this system is not well-established.

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DPA_Neuromodulation cluster_interactions Potential Neuromodulatory Interactions dpa This compound gaba_system GABAergic System dpa->gaba_system Weak Interaction (Low Affinity) glutamate_system Glutamatergic System (NMDA Receptor) dpa->glutamate_system Limited Evidence neuron Neuron gaba_system->neuron Inhibitory Neurotransmission glutamate_system->neuron Excitatory Neurotransmission

Figure 3: Putative neuromodulatory interactions of this compound.

Enzymology of this compound Metabolism

6.1. D-Amino Acid Oxidase (DAO)

DAO is a flavoenzyme located in the peroxisomes that plays a central role in the catabolism of D-amino acids, including this compound.

  • Substrate Specificity: DAO exhibits broad substrate specificity, acting on a variety of neutral and basic D-amino acids. While specific kinetic parameters for this compound with mammalian DAO are not extensively reported, the enzyme is known to oxidize other D-amino acids like D-serine and D-alanine efficiently.

  • Kinetic Parameters: The kinetic parameters of human DAO have been determined for several substrates, as shown in Table 4.

Table 4: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
D-Serine1.86.33500
D-Alanine0.82835000
D-Proline1.4128571
D-Cysteine0.21050000
D-Kynurenine0.71115714
Data were obtained under specific experimental conditions and may vary.

Conclusion and Future Directions

This compound remains a molecule of significant clinical and scientific interest. Its role as a biomarker for peroxisomal disorders is well-established, and the analytical methods for its detection are continually improving in sensitivity and specificity. However, its precise physiological functions, particularly in the central nervous system, require further elucidation. Future research should focus on:

  • Tissue-specific quantification of this compound: Determining the concentrations of this compound in different brain regions and other tissues will provide valuable insights into its localized roles.

  • Identification of specific transporters: The mechanisms by which this compound crosses cellular and subcellular membranes, including the blood-brain barrier and the peroxisomal membrane, are not fully understood.

  • Elucidation of novel biological targets: Given the weak interactions with GABA and NMDA receptors, it is likely that this compound may have other, as-yet-unidentified molecular targets in mammalian cells.

  • Exploring the therapeutic potential of modulating this compound levels: A better understanding of its roles in health and disease may open up new avenues for therapeutic interventions in peroxisomal disorders and potentially other neurological conditions.

This technical guide provides a solid foundation for researchers and clinicians working on this compound, highlighting both the established knowledge and the exciting questions that remain to be answered.

References

An In-depth Technical Guide to D-Pipecolinic Acid Metabolism in the Human Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pipecolinic acid, a non-proteinogenic amino acid, has garnered increasing interest in the scientific community due to its association with various physiological and pathological states, including peroxisomal biogenesis disorders and neurological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in the human body. It details the origin, metabolic pathways, and enzymatic processes involved in its transformation, with a particular focus on its degradation. This guide also presents quantitative data, detailed experimental protocols for its analysis, and visual representations of the key metabolic and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic imino acid that exists as two stereoisomers, L-pipecolinic acid and this compound. While the L-isomer is an intermediate in the degradation of L-lysine in mammals, the origin and metabolic fate of the D-isomer have been a subject of considerable investigation. It is now understood that this compound in humans is primarily of exogenous origin, arising from the metabolic activity of intestinal microbiota on dietary lysine[1][2][3]. Elevated levels of pipecolic acid, including the D-isomer, are observed in the physiological fluids of patients with certain genetic disorders, such as Zellweger syndrome, and in individuals with chronic liver disease, highlighting its clinical significance[1].

Origin and Biosynthesis of this compound

In the human body, this compound is not synthesized endogenously. The primary source of this compound is the metabolic activity of the gut microbiome. Intestinal bacteria possess the enzymatic machinery to convert dietary L-lysine into this compound[1]. This microbial production is the main contributor to the circulating pool of this compound in the human body.

Logical Relationship: Origin of this compound

Dietary_Lysine Dietary L-Lysine Gut_Microbiota Intestinal Microbiota Metabolism Dietary_Lysine->Gut_Microbiota D_Pipecolinic_Acid This compound in Circulation Gut_Microbiota->D_Pipecolinic_Acid

Caption: The primary source of this compound in the human body.

Metabolic Pathway of this compound Degradation

The catabolism of this compound in humans is primarily carried out by the peroxisomal enzyme D-amino acid oxidase (DAAO). DAAO is a flavoprotein that catalyzes the oxidative deamination of a wide range of D-amino acids.

The proposed metabolic pathway for this compound degradation is as follows:

  • Oxidative Deamination: this compound is oxidized by DAAO in the peroxisomes. This reaction involves the removal of the amino group and the formation of an imino acid intermediate, Δ¹-piperideine-2-carboxylic acid.

  • Non-enzymatic Hydrolysis: Δ¹-piperideine-2-carboxylic acid is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to form α-keto-ε-aminocaproic acid.

  • Further Metabolism: The subsequent metabolic fate of α-keto-ε-aminocaproic acid in humans is not fully elucidated but is presumed to enter other metabolic pathways.

Signaling Pathway: this compound Degradation

D_Pipecolinic_Acid This compound DAAO D-Amino Acid Oxidase (DAAO) (Peroxisome) D_Pipecolinic_Acid->DAAO O2 Intermediate Δ¹-Piperideine-2-carboxylic acid (Imino Acid) DAAO->Intermediate H2O2 Hydrolysis Non-enzymatic Hydrolysis Intermediate->Hydrolysis Product α-Keto-ε-aminocaproic acid Hydrolysis->Product Further_Metabolism Further Metabolism Product->Further_Metabolism

Caption: The enzymatic degradation pathway of this compound.

Quantitative Data

Enzyme Kinetics of Human D-Amino Acid Oxidase (DAAO)
SubstrateApparent Km (mM)Apparent kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
D-Alanine 2.8 ± 0.37.7 ± 0.32.75
D-Proline 12 ± 18.3 ± 0.30.69
D-Serine 1.9 ± 0.26.3 ± 0.23.32
This compound Not ReportedNot ReportedNot Reported

Table 1: Apparent kinetic parameters of human D-amino acid oxidase for selected substrates.

Concentrations of this compound in Human Physiological Fluids

The concentration of this compound is measured in plasma and urine for the diagnosis and monitoring of various metabolic disorders.

FluidConditionThis compound ConcentrationReference
Plasma Healthy Adults>98% as L-isomer
Plasma Zellweger SyndromeSignificantly elevated total pipecolic acid
Urine Healthy AdultsPrimarily excreted as the D-enantiomer
Urine Zellweger SyndromeLittle D-pipecolic acid excreted
Urine Healthy Infants (≤30 days)≤223.8 nmol/mg creatinine (B1669602) (total pipecolic acid)
Urine Healthy Individuals (≥1 year)≤5.7 nmol/mg creatinine (total pipecolic acid)

Table 2: Concentrations of this compound in Human Plasma and Urine.

Experimental Protocols

Quantification of D- and L-Pipecolinic Acid in Plasma by Chiral LC-MS/MS

This method allows for the stereoselective analysis of D- and L-pipecolinic acid in plasma samples.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma 50 µL Plasma IS Add Internal Standard (Phenylalanine-d5) Plasma->IS Deproteinization Deproteinize (e.g., with acetonitrile) IS->Deproteinization Evaporation Evaporate to Dryness Deproteinization->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject onto Chiral Column (e.g., Teicoplanin) Reconstitution->Injection Separation Chromatographic Separation of D- and L-isomers Injection->Separation Detection Tandem Mass Spectrometry (MRM mode) Separation->Detection

Caption: Workflow for chiral LC-MS/MS analysis of pipecolinic acid.

Methodology:

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of an internal standard (e.g., phenylalanine-d5).

    • Deproteinize the sample by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Transfer the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatography:

    • Use a chiral column, such as a macrocyclic glycopeptide teicoplanin column, for the enantioseparation of D- and L-pipecolinic acid.

    • A typical mobile phase could be a mixture of methanol (B129727) and water.

  • Mass Spectrometry:

    • Interface the liquid chromatograph with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to detect the specific transitions for pipecolinic acid and the internal standard (e.g., m/z 130 -> 84 for pipecolinic acid).

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of D- and L-pipecolinic acid.

    • Determine the concentration of each enantiomer in the plasma samples by comparing their peak areas to that of the internal standard and the calibration curve.

Quantification of Urinary Pipecolinic Acid by GC-MS

This method is suitable for the analysis of total pipecolinic acid in urine samples.

Methodology:

  • Sample Preparation:

    • To a urine sample, add a deuterated internal standard (e.g., [²H₁₁]pipecolic acid).

    • Perform a derivatization step to increase the volatility of pipecolinic acid. A common method involves the formation of N-methylcarbamate-pentafluorobenzyl (PFB) esters. This involves reaction with methylchloroformate followed by extraction and reaction with PFB bromide.

    • Extract the derivatized pipecolic acid into an organic solvent (e.g., hexane).

  • Gas Chromatography:

    • Inject the extract into a gas chromatograph equipped with a capillary column suitable for the separation of the derivatized amino acids.

    • Use a temperature program to achieve optimal separation.

  • Mass Spectrometry:

    • Use a mass spectrometer as the detector, operating in the negative chemical ionization (NCI) mode for high sensitivity.

    • Monitor the specific ions corresponding to the derivatized pipecolinic acid and the internal standard.

  • Quantification:

    • Quantify the amount of pipecolinic acid in the urine sample based on the ratio of the peak area of the analyte to that of the internal standard and a calibration curve.

D-Amino Acid Oxidase (DAAO) Activity Assay

Several methods can be used to determine DAAO activity. A common approach is the coupled-enzyme assay that measures the production of hydrogen peroxide.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.5).

    • The reaction mixture should contain the D-amino acid substrate (in this case, this compound), horseradish peroxidase (HRP), and a chromogenic substrate for HRP (e.g., o-dianisidine or Amplex Red).

  • Assay Procedure:

    • Add the enzyme source (e.g., tissue homogenate or purified DAAO) to the reaction mixture to initiate the reaction.

    • The DAAO-catalyzed oxidation of this compound produces hydrogen peroxide.

    • HRP then uses the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a colored or fluorescent product.

  • Detection:

    • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

    • The rate of color or fluorescence development is proportional to the DAAO activity.

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in signal and the molar extinction coefficient or a standard curve of the product.

Clinical Significance

The measurement of this compound is of significant clinical importance. Elevated levels of total pipecolic acid in plasma and urine are a key biochemical marker for peroxisomal biogenesis disorders, such as Zellweger syndrome. In these disorders, the defective peroxisomal function leads to the accumulation of various metabolites, including pipecolic acid. The stereochemical analysis of pipecolinic acid can provide further diagnostic clues, as patients with severe peroxisomal deficiencies tend to excrete very little this compound in their urine compared to healthy individuals.

Conclusion

The metabolism of this compound in the human body is a complex process that begins with its production by the gut microbiota and culminates in its degradation by the peroxisomal enzyme D-amino acid oxidase. While the major steps of this pathway have been outlined, further research is needed to fully elucidate the downstream metabolic fate of its degradation products and to determine the specific kinetic parameters of human DAAO for this compound. The analytical methods detailed in this guide provide robust tools for the accurate quantification of this compound, which is crucial for the diagnosis and understanding of associated metabolic disorders. This technical guide serves as a foundational resource for scientists and clinicians working to unravel the intricate roles of this compound in human health and disease.

References

Pharmacological Properties of D-Pipecolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid is a cyclic amino acid that has garnered interest in the scientific community for its diverse pharmacological activities. As a metabolite of lysine, it is endogenously present in mammals and has been implicated in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its effects on neuronal function, its receptor interactions, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Pharmacodynamics: Receptor Interactions and Cellular Effects

The pharmacodynamic profile of this compound is complex, with evidence suggesting interactions with multiple neurotransmitter systems and direct effects on neuronal viability. While its precise mechanisms of action are still under investigation, key findings point towards its role as a neuromodulator rather than a classical receptor agonist or antagonist.

Interaction with GABAergic and Glutamatergic Systems

While L-Pipecolinic acid has been more extensively studied in the context of GABAergic neurotransmission, the direct interactions of this compound with GABA and NMDA receptors are not as well-quantified. However, the available literature provides some insights.

Studies on the L-enantiomer have shown a very weak affinity for the GABA-B receptor, with an IC50 value in the millimolar range, suggesting that a strong, direct interaction with GABA-mediated inhibitory transmission is unlikely.[1][2] L-Pipecolinic acid has been found to have no significant affinity for the three main components of the GABA-A receptor complex.[1][2] In the presence of barbiturates like hexobarbital (B1194168) and pentobarbital, L-Pipecolinic acid has been shown to strongly inhibit GABA binding to bovine synaptic membranes, with IC50 values in the nanomolar and even picomolar range, suggesting a potential allosteric modulatory role.[3]

The direct binding affinity of this compound to the glycine (B1666218) site of the NMDA receptor has not been extensively quantified in the available literature. However, its structural similarity to other NMDA receptor ligands warrants further investigation into its potential modulatory effects.

Effects on Neuronal Viability and Apoptosis

A significant pharmacological property of this compound is its ability to induce apoptosis in neuronal cells. In vitro studies have demonstrated that this compound, at concentrations ranging from 1 to 100 µM, reduces the viability of neuronal cells in a dose-dependent manner. This effect is accompanied by cellular changes characteristic of apoptosis, such as positive staining for propidium (B1200493) iodide and Hoechst 33342.

The proposed mechanism for this pro-apoptotic effect involves the potentiation of voltage-sensitive Ca2+ channel currents. This influx of calcium can trigger a cascade of intracellular events leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological properties of Pipecolinic acid. It is important to note that much of the existing quantitative data pertains to the L-isomer or the racemic mixture (DL-Pipecolinic acid).

ParameterReceptor/ChannelLigandValueSpecies/TissueReference
IC50GABA-B ReceptorL-Pipecolic acid1.8 x 10⁻³ MRat Cortical Neurons
IC50GABA-A Receptor (in the presence of Hexobarbital)L-Pipecolic acid2 x 10⁻¹⁰ MBovine Synaptic Membranes
IC50GABA-A Receptor (in the presence of Pentobarbital)L-Pipecolic acid2 x 10⁻⁹ MBovine Synaptic Membranes
Concentration Range for Apoptosis InductionNeuronal CellsThis compound1 - 100 µMNeuro-2A cells

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Neuronal Apoptosis

This compound has been shown to induce apoptosis in neuronal cells, a process that appears to be initiated by the potentiation of voltage-sensitive calcium channels. The subsequent influx of calcium is a critical event that can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3.

D_Pipecolinic_Acid_Apoptosis_Pathway D_Pipecolinic_Acid This compound Ca_Channel Voltage-Sensitive Ca²⁺ Channel D_Pipecolinic_Acid->Ca_Channel Potentiates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Leads to Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Induced Apoptosis Pathway
Biosynthesis of this compound from D-Lysine

This compound is synthesized from D-lysine through a metabolic pathway involving two key enzymatic steps. The initial step is the transamination of the α-amino group of D-lysine, which results in the formation of Δ¹-piperideine-2-carboxylic acid (P2C). This intermediate is then reduced to form this compound.

D_Pipecolinic_Acid_Biosynthesis cluster_0 Transamination cluster_1 Reduction D_Lysine D-Lysine P2C Δ¹-piperideine-2- carboxylic acid (P2C) D_Lysine->P2C D-amino acid aminotransferase D_Pipecolinic_Acid This compound P2C->D_Pipecolinic_Acid Δ¹-piperideine-2-carboxylate reductase

Biosynthesis of this compound
Experimental Workflow: Quantification of this compound in Brain Tissue by HPLC-MS/MS

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

HPLC_MS_Workflow start Brain Tissue Homogenization protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection derivatization Derivatization (optional) supernatant_collection->derivatization hplc HPLC Separation (Chiral Column for Enantiomeric Separation) derivatization->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms quantification Quantification msms->quantification

HPLC-MS/MS Workflow for this compound

Detailed Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Sensitive Calcium Channel Currents

This protocol is adapted from methodologies used to study the effects of compounds on voltage-sensitive calcium channels in cultured neurons.

1. Cell Culture:

  • Culture primary cortical neurons or a suitable neuronal cell line (e.g., Neuro-2A) on glass coverslips coated with poly-D-lysine.

  • Maintain cultures in a humidified incubator at 37°C and 5% CO₂.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber mounted on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

3. Drug Application:

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentrations (e.g., 10 µM and 100 µM).

  • Record calcium currents in the presence of this compound.

4. Data Analysis:

  • Measure the peak amplitude of the inward calcium currents at each voltage step before and after drug application.

  • Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of channel activation.

Protocol 2: Western Blot Analysis of Cleaved Caspase-3

This protocol outlines the steps to detect the activation of caspase-3 in neuronal cells treated with this compound, adapted from standard western blotting procedures for apoptosis markers.

1. Cell Treatment and Lysis:

  • Plate neuronal cells (e.g., Neuro-2A) and treat with this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours).

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, Asp175) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and expose to X-ray film or a digital imaging system.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the cleaved caspase-3 band to the loading control.

Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS

This protocol is a general guideline for the sensitive and specific quantification of this compound in brain tissue, based on established methods for small molecule analysis in complex biological matrices.

1. Sample Preparation:

  • Homogenize a known weight of brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Add an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate.

  • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Use a chiral HPLC column (e.g., a teicoplanin-based column) for the enantiomeric separation of D- and L-pipecolinic acid.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Set the column temperature and flow rate to achieve optimal separation.

3. MS/MS Conditions:

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for the detection of this compound and the internal standard.

  • Set up a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Quantification:

  • Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion

This compound exhibits a range of pharmacological activities in the central nervous system, most notably its ability to induce neuronal apoptosis through a mechanism likely involving the potentiation of voltage-sensitive calcium channels. While its direct interactions with major neurotransmitter receptors like GABA and NMDA receptors appear to be weak and not fully characterized for the D-isomer, its potential as a neuromodulator warrants further investigation. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research into the complex pharmacology of this compound and its potential implications for both physiological and pathological conditions in the brain. Further studies are needed to elucidate the precise molecular targets and signaling cascades regulated by this intriguing endogenous molecule.

References

Discovery and history of D-Pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Pipecolinic Acid: Discovery, History, and Biological Significance

Introduction

Pipecolic acid (piperidine-2-carboxylic acid), a cyclic non-proteinogenic amino acid, exists as two stereoisomers, D- and L-pipecolinic acid.[1][2] While both forms are metabolites of L-lysine, this compound has a distinct origin and history of scientific interest.[3] Initially identified in the mid-20th century, it was considered a minor metabolite.[4] However, subsequent research has unveiled its significant roles across various biological kingdoms, from being a crucial signaling molecule in plant immunity to serving as a diagnostic biomarker for severe human metabolic disorders.[5] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and multifaceted biological functions of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Discovery and History

D-(+)-Pipecolinic acid was first isolated and characterized in the mid-20th century as a metabolite found in various organisms, including plants and mammals. For a considerable period, its biological significance remained largely unknown. A pivotal shift in understanding came with the discovery of elevated pipecolic acid levels in the physiological fluids of patients with peroxisomal biogenesis disorders, such as Zellweger syndrome. This finding established pipecolic acid, including the D-isomer, as a key biomarker for a class of severe genetic diseases.

Further research elucidated that in humans, plasma this compound is not primarily derived directly from dietary intake but is mainly a product of L-lysine catabolism by intestinal bacteria. This discovery highlighted the intricate relationship between the host's metabolism and the gut microbiome. In parallel, studies in plant biology identified pipecolic acid as a critical signaling molecule in plant defense, particularly in systemic acquired resistance (SAR), where it helps prime the plant for a more robust immune response against pathogens. In the microbial world, pipecolic acid is recognized as an important precursor for the biosynthesis of secondary metabolites with significant pharmaceutical applications, such as the immunosuppressant rapamycin.

Biosynthesis and Metabolism

The metabolic pathways of pipecolic acid are complex and vary between organisms. The primary precursor for both D- and L-isomers is the essential amino acid L-lysine.

Biosynthesis from L-Lysine

In mammals and humans, the synthesis of this compound is largely attributed to the metabolic activity of intestinal bacteria, which convert dietary L-lysine into this compound. This is distinct from the primary mammalian pathway for L-lysine degradation, which proceeds via the saccharopine pathway to produce L-pipecolic acid.

In microorganisms, two main routes for converting lysine (B10760008) to pipecolic acid have been identified:

  • The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the loss of the α-amino group of lysine. In Pseudomonas putida, this pathway is part of D-lysine catabolism, where D-lysine is converted to P2C and subsequently reduced to pipecolic acid.

  • The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This route involves the loss of the ε-amino group. The intermediate P6C is in equilibrium with its open-chain form, α-aminoadipic-δ-semialdehyde.

In plants, L-lysine is converted to pipecolic acid via a pathway involving the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4). ALD1, an aminotransferase, is thought to convert L-lysine into Δ¹-piperideine-2-carboxylic acid (2,3-DP), which is then reduced to pipecolic acid by the reductase SARD4.

G cluster_lysine Precursor cluster_mammalian Mammalian Pathway (Peroxisome/Mitochondria) cluster_bacterial Bacterial / Microbial Pathway cluster_plant Plant Pathway L-Lysine L-Lysine Saccharopine Saccharopine L-Lysine->Saccharopine LKR D-Lysine D-Lysine L-Lysine->D-Lysine Intestinal Bacteria 2,3-DP Δ¹-piperideine-2-carboxylic acid (2,3-DP) L-Lysine->2,3-DP ALD1 α-Aminoadipic semialdehyde α-Aminoadipic semialdehyde Saccharopine->α-Aminoadipic semialdehyde SDH Δ¹-piperideine-6-carboxylic acid (P6C) Δ¹-piperideine-6-carboxylic acid (P6C) α-Aminoadipic semialdehyde->Δ¹-piperideine-6-carboxylic acid (P6C) Spontaneous cyclization L-Pipecolic Acid L-Pipecolic Acid Δ¹-piperideine-6-carboxylic acid (P6C)->L-Pipecolic Acid P6C Reductase Δ¹-piperideine-2-carboxylic acid (P2C) Δ¹-piperideine-2-carboxylic acid (P2C) D-Lysine->Δ¹-piperideine-2-carboxylic acid (P2C) Transaminase D-Pipecolic Acid D-Pipecolic Acid Δ¹-piperideine-2-carboxylic acid (P2C)->D-Pipecolic Acid P2C Reductase Pipecolic Acid (Plant Immunity) Pipecolic Acid (Plant Immunity) 2,3-DP->Pipecolic Acid (Plant Immunity) SARD4

Simplified overview of Pipecolic Acid biosynthesis pathways.
Catabolism

The degradation of pipecolic acid primarily occurs in the peroxisomes. The enzyme L-pipecolate oxidase is responsible for oxidizing pipecolic acid, a critical step in its catabolism. A deficiency in this enzyme or general peroxisomal dysfunction leads to the accumulation of pipecolic acid in the body. The rate of pipecolic acid metabolism varies significantly among different animal species and even between organs within the same species. For instance, rabbit kidney and liver slices effectively degrade both D- and L-isomers, whereas rat tissues show very little catabolism of injected pipecolic acid.

Biological Roles and Clinical Significance

This compound is not merely a metabolic byproduct; it plays active roles in various physiological and pathological processes.

Mammalian Systems and Disease
  • Biomarker for Peroxisomal Disorders: Elevated levels of pipecolic acid are a hallmark of peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, infantile Refsum disease, and neonatal adrenoleukodystrophy. Its measurement in plasma or urine is a crucial diagnostic tool for these conditions. In generalized PBDs, pipecolic acid levels are increased, whereas they remain normal in disorders involving a single peroxisomal enzyme deficiency, aiding in differential diagnosis.

  • Neurological Function: Pipecolic acid is found in the brain and cerebrospinal fluid and is considered a metabolite of lysine in the brain. Some studies have suggested it may interact with the central GABAergic system, potentially enhancing GABA responses in neurons. However, other research indicates this interaction is weak and may not be physiologically significant under normal conditions.

  • Cancer Biomarker: Recent studies have highlighted serum pipecolic acid as a potential predictive biomarker for esophageal squamous cell carcinoma (ESCC). Its levels were found to be progressively increased from dysplasia to cancerization in mouse models, and it may help cancer cells resist oxidative stress.

Plant Immunity

In the plant kingdom, pipecolic acid is a key regulator of inducible immunity.

  • Systemic Acquired Resistance (SAR): Following pathogen recognition, pipecolic acid accumulates not only in the inoculated leaves but also in distal, uninfected leaves. This systemic accumulation is essential for establishing SAR, a state of heightened immunity that protects the entire plant from subsequent infections.

  • Defense Priming: Pipecolic acid acts as a signal that amplifies and primes plant defense responses. It conditions the plant for a faster and stronger activation of defenses, such as the production of the key defense hormone salicylic (B10762653) acid.

G cluster_roles Biological Roles of this compound cluster_mammals Mammals / Humans cluster_plants Plants cluster_microbes Microbes This compound This compound Biomarker Disease Biomarker This compound->Biomarker Neuroactivity Potential Neuroactivity This compound->Neuroactivity Immune Signaling Immune Signaling This compound->Immune Signaling Metabolic Precursor Metabolic Precursor This compound->Metabolic Precursor Peroxisomal Disorders Peroxisomal Disorders Biomarker->Peroxisomal Disorders Cancer (ESCC) Cancer (ESCC) Biomarker->Cancer (ESCC) GABA System GABA System Neuroactivity->GABA System SAR Systemic Acquired Resistance (SAR) Immune Signaling->SAR Defense Priming Defense Priming Immune Signaling->Defense Priming Immunosuppressants Immunosuppressants (e.g., Rapamycin) Metabolic Precursor->Immunosuppressants

Multifaceted roles of this compound across biological systems.

Quantitative Data

The concentration and metabolism of pipecolic acid vary significantly depending on the biological source and condition.

Table 1: Concentration of Pipecolic Acid in Biological Fluids and Foods

Sample Type Analyte Concentration / Value Reference
Human Plasma (Healthy) L-Pipecolic Acid Calibration range: 0.5–80 µmol/L
Human Plasma (Peroxisomal Disease) L-Pipecolic Acid Elevated compared to healthy individuals
Human Urine (Healthy Infants) Pipecolic Acid Excretion decreases with age
Human Urine (Zellweger Patients) Pipecolic Acid 0.02–228.3 mmol/mol of creatinine
Processed Foods (e.g., Dairy, Meat) Total Pipecolic Acid High concentrations found in some samples; higher proportion of L-isomer than D-isomer

| Edible Plants | Total Pipecolic Acid | High concentrations found in some samples; higher portion of L-isomer than D-isomer | |

Table 2: Comparative Rates of Pipecolic Acid Metabolism in Kidney Tissue

Animal Species L-Pipecolic Acid Degradation (pmoles/min/mg protein) D-Pipecolic Acid Degradation Reference
Rat 0.11 Consistently 50-60% higher than L-isomer
Mouse 0.31 Consistently 50-60% higher than L-isomer
Monkey 3.0 Consistently 50-60% higher than L-isomer
Human 6.5 Consistently 50-60% higher than L-isomer
Guinea Pig 101 Consistently 50-60% higher than L-isomer

| Rabbit | 106 | Activity with D-isomer was not consistently higher | |

Experimental Protocols

Accurate quantification of this compound is essential for both research and clinical diagnostics. Below are summaries of established methodologies.

Protocol 1: Chiral Quantification of D- and L-Pipecolic Acid in Plasma by LC-MS/MS

This method allows for the stereoselective analysis of pipecolic acid isomers in plasma.

  • Principle: Enantiomers are separated on a chiral chromatography column and detected by a tandem mass spectrometer, providing high sensitivity and specificity.

  • Reagents and Materials:

    • Plasma sample (50 µL)

    • Internal Standard (e.g., phenylalanine-d5)

    • Protein precipitation agent (e.g., acetonitrile)

    • Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Sample Preparation:

    • Add internal standard to a 50 µL plasma sample.

    • Deproteinize the sample by adding a precipitation agent.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Instrumental Analysis:

    • Chromatography: Use a chiral column to separate D- and L-pipecolic acid. L-PA typically elutes earlier than D-PA.

    • Mass Spectrometry: Operate in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 130 -> m/z 84 for pipecolic acid).

  • Data Analysis:

    • Quantify L- and D-pipecolic acid concentrations by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Protocol 2: Quantification of Pipecolic Acid in Plant Tissue by GC-MS

This protocol describes a method for extracting and quantifying total pipecolic acid from plant leaves.

  • Principle: Pipecolic acid is extracted from plant tissue, derivatized to increase its volatility, and then analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Reagents and Materials:

    • Plant leaf tissue

    • Internal Standard (e.g., norvaline)

    • Extraction solvent (e.g., methanol/water mixture)

    • Derivatization agent (e.g., propyl chloroformate)

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Sample Preparation:

    • Homogenize leaf tissue in an extraction solvent containing the internal standard.

    • Centrifuge and collect the supernatant.

    • Perform a one-step derivatization using propyl chloroformate.

    • Extract the derivatized analytes into an organic solvent (e.g., chloroform).

    • Analyze the organic phase by GC-MS.

  • Instrumental Analysis:

    • Chromatography: Separate the derivatized compounds on a suitable GC column.

    • Mass Spectrometry: Operate in selective ion monitoring (SIM) mode to detect specific ions for derivatized pipecolic acid (e.g., m/z 172.2 and 128.0) and the internal standard.

  • Data Analysis:

    • Calculate pipecolic acid levels based on a standard curve generated from the peak area ratios of the analyte to the internal standard.

G cluster_workflow General Experimental Workflow for Pipecolic Acid Quantification Sample Biological Sample (Plasma, Plant Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis LC-MS Route Derivatization->Analysis GC-MS Route Quantification Data Processing & Quantification Analysis->Quantification Result Result Quantification->Result

Workflow for the quantification of Pipecolic Acid.

Conclusion

This compound, once a molecule of obscure function, has emerged as a compound of significant interest in diverse fields of biology and medicine. Its unique origin from the gut microbiome in humans, its critical role as a diagnostic marker for devastating peroxisomal disorders, and its function as a central signaling molecule in plant immunity underscore its importance. The development of sophisticated analytical techniques has been crucial in uncovering these roles. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis, metabolism, and multifaceted functions of this compound opens new avenues for diagnostic innovation, therapeutic intervention, and the development of novel strategies for crop protection.

References

An In-depth Technical Guide to D-Pipecolinic Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pipecolinic acid, a non-proteinogenic amino acid and a stereoisomer of pipecolic acid, is an endogenous metabolite found in various biological systems, from microorganisms to humans. As a catabolite of D-lysine, its presence and concentration in physiological fluids are of increasing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. It details analytical methodologies for its quantification and chiral separation, explores its metabolic pathways, and discusses its emerging role in neuroscience and as a potential biomarker for certain diseases. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating metabolic pathways and neurological disorders.

Chemical Structure and Identification

This compound, also known as (R)-(+)-2-Piperidinecarboxylic acid or D-Homoproline, is a cyclic amino acid. Its structure consists of a piperidine (B6355638) ring with a carboxylic acid group at the 2-position. The "D" designation refers to the stereochemistry at the alpha-carbon, which is in the (R) configuration.

Chemical Identifiers:

  • IUPAC Name: (2R)-piperidine-2-carboxylic acid[1]

  • CAS Number: 1723-00-8[2][3]

  • Molecular Formula: C₆H₁₁NO₂[2]

  • Molecular Weight: 129.16 g/mol

  • InChI Key: HXEACLLIILLPRG-RXMQYKEDSA-N

  • SMILES: C1CCNC[C@H]1C(=O)O

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its analysis and application in research.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Physical State White to off-white crystalline solid/powder
Melting Point 272 °C (decomposes)
Solubility Soluble in water. Slightly soluble in methanol (B129727) and DMSO (with heating).
Optical Activity [α]D²⁵ +27° (c=1 in H₂O)
pKa 2.28 (at 25°C)
logP -2.2
Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Spectroscopy TypeKey DataReferences
¹H NMR (500 MHz, D₂O) δ (ppm): 3.58 (dd), 3.41 (m), 3.00 (m), 2.21 (m), 1.87 (m), 1.63 (m), 1.57 (m)
¹³C NMR Data not explicitly found in a readily available format in the initial searches.
Mass Spectrometry (MS) Monoisotopic Mass: 129.078978601 Da. Key fragments in MS/MS can be used for quantification.
Infrared (IR) Spectroscopy Specific peak data not detailed in the provided search results, but would show characteristic peaks for O-H, N-H, C-H, and C=O functional groups.

Biological Significance and Signaling Pathways

This compound is primarily a product of D-lysine metabolism. While L-pipecolic acid metabolism is well-characterized, the pathways and roles of the D-enantiomer are an active area of investigation.

Biosynthesis of this compound

The primary route for this compound biosynthesis is from the amino acid D-lysine. This conversion is a key step in the catabolism of D-lysine, particularly in microorganisms. The pathway involves the formation of an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid.

D_Pipecolinic_Acid_Biosynthesis D_Lysine D-Lysine P2C Δ¹-piperideine-2- carboxylic acid (P2C) D_Lysine->P2C D-amino acid oxidase D_Pipecolinic_Acid This compound P2C->D_Pipecolinic_Acid P2C reductase (NAD(P)H)

Role in Neurological Function and Disease

Pipecolic acid has been implicated in synaptic transmission in the central nervous system. While much of the research has focused on the L-isomer, the role of this compound is gaining attention. Elevated levels of pipecolic acid (both D- and L-isomers) in physiological fluids have been associated with certain metabolic disorders, such as Zellweger syndrome, and chronic liver diseases. The exact mechanisms by which this compound may influence neurological function are still under investigation, but potential interactions with receptors like the N-methyl-D-aspartate (NMDA) receptor are being explored.

NMDA_Receptor_Interaction D_Pipecolinic_Acid This compound NMDA_Receptor NMDA Receptor D_Pipecolinic_Acid->NMDA_Receptor Putative Modulation Ion_Channel Ion Channel (Ca²⁺, Na⁺ influx) NMDA_Receptor->Ion_Channel Activation Signaling_Cascade Downstream Signaling Cascade Ion_Channel->Signaling_Cascade Triggers

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for studying this compound. This section provides detailed protocols for its synthesis, chiral separation, and quantification.

Synthesis of DL-Pipecolic Acid from L-Lysine (B1673455) Hydrochloride

This protocol describes a method for the synthesis of a racemic mixture of pipecolic acid from L-lysine hydrochloride.

Materials:

  • L-Lysine hydrochloride

  • Raney Nickel (Raney Ni)

  • Deionized water

  • Argon (Ar) gas

  • Hydrogen (H₂) gas

  • Parr high-pressure reactor

Procedure:

  • To the reaction chamber of a Parr high-pressure reactor, add L-Lysine hydrochloride (e.g., 1.83 g, 10 mmol), deionized water (100 mL), and Raney Ni (0.58 g, 10 mmol).

  • Assemble the reactor and flush the reaction chamber with Argon for 10 minutes.

  • Pressurize the reactor with H₂ to 100 psi (689.48 kPa) and then vent to the atmosphere. Repeat this pressurization and venting process two more times.

  • After the final flush, pressurize the reactor with 100 psi of H₂.

  • Increase the temperature of the stirred reaction vessel to 200°C. The internal pressure will rise to approximately 300 psi.

  • Maintain the reaction at 200°C for 8 hours.

  • After 8 hours, cool the reactor to room temperature.

  • Carefully vent the remaining H₂ in a fume hood.

  • Filter the reaction solution to remove the Raney Ni catalyst.

  • Concentrate the filtrate under reduced pressure to obtain DL-Pipecolic acid.

Synthesis_Workflow Start Start: L-Lysine HCl, Raney Ni, H₂O Reactor Parr Reactor Assembly & Argon Flush Start->Reactor Pressurize Pressurize with H₂ (3x cycles) Reactor->Pressurize Heat Heat to 200°C (300 psi) for 8h Pressurize->Heat Cool_Vent Cool to RT & Vent H₂ Heat->Cool_Vent Filter Filter to remove Raney Ni Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate End End: DL-Pipecolic Acid Concentrate->End

Chiral Separation and Quantification by HPLC-MS/MS

This protocol outlines a method for the separation of D- and L-pipecolic acid enantiomers and their quantification in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

  • Plasma sample

  • Phenylalanine-d5 (internal standard)

  • Deproteinization agent (e.g., acetonitrile)

  • HPLC system with a chiral column (e.g., macrocyclic glycopeptide teicoplanin column)

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add a known amount of phenylalanine-d5 as an internal standard.

    • Add a deproteinization agent, vortex, and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Separation:

    • Inject the prepared sample onto the chiral HPLC column.

    • Use an appropriate mobile phase for isocratic or gradient elution to separate the D- and L-enantiomers.

  • MS/MS Detection:

    • Interface the HPLC system with the ESI source of the tandem mass spectrometer.

    • Operate the mass spectrometer in the selected-reaction monitoring (SRM) mode.

    • Monitor the following transitions: m/z 130 -> m/z 84 for pipecolic acid and m/z 171 -> m/z 125 for phenylalanine-d5.

  • Data Analysis:

    • Identify the peaks for D- and L-pipecolic acid based on their retention times.

    • Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard, using a calibration curve.

HPLC_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (Phenylalanine-d5) Start->Add_IS Deproteinate Deproteinate Sample Add_IS->Deproteinate Evaporate_Reconstitute Evaporate & Reconstitute Deproteinate->Evaporate_Reconstitute HPLC_Injection Inject onto Chiral HPLC Column Evaporate_Reconstitute->HPLC_Injection MS_Detection Detect by ESI-MS/MS (SRM mode) HPLC_Injection->MS_Detection Data_Analysis Analyze Data & Quantify MS_Detection->Data_Analysis End End: D- & L-Pipecolic Acid Concentrations Data_Analysis->End

Applications in Drug Development and Research

D-Pipecolic acid and its derivatives are of interest in medicinal chemistry for their potential therapeutic applications. The rigid, cyclic structure of the piperidine ring can be used to create conformationally constrained analogs of other amino acids, which can be valuable in designing peptides and small molecules with specific biological activities. Furthermore, as a biomarker, the quantification of D-Pipecolic acid in biological fluids can aid in the diagnosis and monitoring of certain metabolic and liver diseases.

Conclusion

D-Pipecolic acid is a molecule with a rich chemistry and an expanding biological role. This guide has provided a detailed overview of its chemical structure, properties, and biological significance, along with practical experimental protocols. As research continues to unravel the complexities of D-amino acid metabolism and signaling, D-Pipecolic acid is poised to become an increasingly important molecule in the fields of biochemistry, neuroscience, and drug discovery. The information and methodologies presented herein are intended to facilitate further investigation into this intriguing endogenous metabolite.

References

D- and L-Pipecolinic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Introduction

Pipecolinic acid, a non-proteinogenic amino acid derived from the metabolism of lysine (B10760008), exists as two enantiomers: D-pipecolinic acid and L-pipecolinic acid. These stereoisomers, while structurally similar, exhibit distinct physiological functions and are implicated in diverse biological processes across kingdoms, from microorganisms and plants to humans. This technical guide provides an in-depth overview of the core functions, metabolic pathways, and analytical methodologies related to D- and L-pipecolinic acid, tailored for researchers, scientists, and professionals in drug development.

Core Functions of D- and L-Pipecolinic Acid

The biological roles of pipecolinic acid enantiomers are multifaceted and context-dependent, ranging from metabolic intermediates to crucial signaling molecules.

L-Pipecolinic Acid: A Key Player in Plant and Microbial Physiology

In the plant kingdom, L-pipecolinic acid has emerged as a critical signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR). SAR is a broad-spectrum defense mechanism that provides long-lasting protection against a wide range of pathogens[1][2][3]. Upon pathogen recognition, L-pipecolinic acid accumulates not only in the infected leaves but also in distal, uninfected tissues, priming them for a more robust and rapid defense response upon subsequent attack[1][2]. It acts in concert with other signaling molecules like salicylic (B10762653) acid to amplify the defense response.

In certain microorganisms, such as Corynebacterium glutamicum, L-pipecolinic acid functions as a compatible solute, protecting the cells from the detrimental effects of high osmolarity. It is also a precursor for the biosynthesis of various bioactive natural products with pharmaceutical applications.

This compound: A Marker of Microbial Metabolism and Disease

In humans, this compound is primarily considered a product of the metabolic activity of the gut microbiota on D-lysine from dietary sources. While L-pipecolinic acid is the predominant enantiomer in human plasma, this compound is the major form excreted in urine in healthy individuals.

Elevated levels of this compound in plasma and other bodily fluids are associated with several pathological conditions. It is a recognized biomarker for certain peroxisomal disorders, such as Zellweger syndrome, where its accumulation is a diagnostic indicator. Furthermore, increased concentrations of this compound are observed in patients with chronic liver diseases, particularly in cases of hepatic encephalopathy, suggesting its potential involvement in the pathogenesis of this condition.

Quantitative Data on Pipecolinic Acid Enantiomers

The quantification of D- and L-pipecolinic acid in biological fluids is crucial for both research and clinical diagnostics. The following tables summarize key quantitative data from published studies.

Table 1: Plasma Concentrations of D- and L-Pipecolinic Acid in Humans
Analyte Condition Concentration (μmol/L) Reference
This compoundNormal SubjectsNot specified
Liver Cirrhosis (no encephalopathy)1.05 ± 0.24
Chronic Hepatic Encephalopathy1.58 ± 0.50
L-Pipecolinic AcidNormal SubjectsNot specified
Liver Cirrhosis (no encephalopathy)1.58 ± 0.13
Chronic Hepatic Encephalopathy2.38 ± 0.58
Total Pipecolinic AcidAt-term infants (>1 week)1.36 (range: 0.47-3.27)
Table 2: L-Pipecolinic Acid Accumulation in Plants in Response to Pathogen Challenge
Plant Species Condition Observation
Arabidopsis thalianaInoculation with Pseudomonas syringaeSignificant accumulation in both inoculated and distal leaves.
Tobacco (Nicotiana tabacum)Exogenous application of L-pipecolinic acidEnhanced resistance to bacterial pathogens.

Signaling and Metabolic Pathways

The biosynthesis and degradation of pipecolinic acid enantiomers involve distinct enzymatic pathways that are compartmentalized within the cell and vary across different organisms.

L-Pipecolinic Acid Biosynthesis and Signaling in Plant Immunity (SAR)

The biosynthesis of L-pipecolinic acid in plants is a key component of the SAR signaling cascade. The pathway originates from L-lysine and involves a series of enzymatic reactions primarily occurring in the chloroplast and cytosol.

plant_sar_pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol lysine L-Lysine ald1 ALD1 (Aminotransferase) lysine->ald1 p2c Δ1-Piperideine-2-Carboxylic Acid (P2C) ald1->p2c sard4 SARD4 (Reductase) p2c->sard4 pip_chloro L-Pipecolinic Acid sard4->pip_chloro transport Transport pip_chloro->transport pip_cyto L-Pipecolinic Acid fmo1 FMO1 (Monooxygenase) pip_cyto->fmo1 sa Salicylic Acid pip_cyto->sa Positive Feedback nhp N-hydroxy-pipecolinic Acid (NHP) fmo1->nhp sar_activation Systemic Acquired Resistance (SAR) nhp->sar_activation Signal Amplification sa->sar_activation Synergistic Action transport->pip_cyto

Biosynthesis and signaling of L-pipecolinic acid in plant SAR.

In this pathway, L-lysine is converted to Δ1-piperideine-2-carboxylic acid (P2C) by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1). P2C is then reduced to L-pipecolinic acid by SAR-DEFICIENT 4 (SARD4) reductase. L-pipecolinic acid is transported to the cytosol, where it is N-hydroxylated by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to form N-hydroxy-pipecolinic acid (NHP), a potent signaling molecule that, along with salicylic acid, activates the SAR response.

Metabolic Pathways of Pipecolinic Acid in Humans and Gut Microbiota

The metabolism of lysine in mammals and their gut microbiota can proceed through two main pathways, with the pipecolinic acid pathway being of particular interest for the formation of its enantiomers.

human_microbiota_metabolism cluster_gut Gut Lumen (Microbiota) cluster_human Human Metabolism cluster_peroxisome Peroxisome d_lysine Dietary D-Lysine microbial_enzymes Microbial Enzymes d_lysine->microbial_enzymes d_pip This compound microbial_enzymes->d_pip absorption Absorption d_pip->absorption l_lysine L-Lysine pipecolate_pathway Pipecolic Acid Pathway l_lysine->pipecolate_pathway l_pip L-Pipecolinic Acid pipecolate_pathway->l_pip l_pip_perox L-Pipecolinic Acid l_pip->l_pip_perox plasma Plasma l_pip->plasma pipox L-Pipecolate Oxidase l_pip_perox->pipox aasa α-Aminoadipic semialdehyde pipox->aasa absorption->plasma excretion Urinary Excretion plasma->excretion Mainly this compound

Metabolism of D- and L-pipecolinic acid in humans and gut microbiota.

This compound is primarily synthesized by gut bacteria from dietary D-lysine. It is then absorbed into the bloodstream and is the predominant enantiomer excreted in the urine of healthy individuals. L-pipecolinic acid is an intermediate in one of the L-lysine degradation pathways in humans. Its catabolism occurs in the peroxisomes, where it is oxidized by L-pipecolate oxidase to α-aminoadipic semialdehyde.

Experimental Protocols

Accurate and reliable methods for the analysis and synthesis of pipecolinic acid enantiomers are essential for research in this field.

Chiral Analysis of D- and L-Pipecolinic Acid in Plasma by GC-MS

This protocol is adapted from a method for the enantiomeric analysis of pipecolinic acid in plasma using gas chromatography-mass spectrometry (GC-MS).

gcms_workflow start Plasma Sample (100 µL) step1 Add internal standard ([2H11]pipecolic acid) start->step1 step2 Add phosphate (B84403) buffer (pH 11) and methylchloroformate step1->step2 step3 Derivatization to N-methylcarbamate derivatives step2->step3 step4 Extract with ethyl acetate step3->step4 step5 Dry the extract step4->step5 step6 Derivatization with pentafluorobenzyl (PFB) bromide step5->step6 step7 Reconstitute in hexane (B92381) step6->step7 end Inject into GC-MS step7->end

Workflow for GC-MS analysis of pipecolinic acid enantiomers.

Methodology:

  • Sample Preparation: To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., [2H11]pipecolinic acid).

  • Derivatization (Step 1): Add 500 µL of phosphate buffer (1 mol/L, pH 11) and 50 µL of methylchloroformate to form N-methylcarbamate derivatives.

  • Extraction: Extract the derivatives with ethyl acetate.

  • Derivatization (Step 2): Dry the extract and form pentafluorobenzyl (PFB) derivatives.

  • GC-MS Analysis: Reconstitute the final extract in hexane and inject 1 µL into a GC-MS system equipped with a chiral capillary column (e.g., CP Chiralsil-Dex CB).

    • Oven Program: Start at 100°C (1 min), ramp at 1°C/min to 160°C, then ramp quickly to 240°C.

    • Detection: Use mass fragmentography in the negative chemical ionization (NCI) mode with ammonia (B1221849) as the reagent gas. Monitor the appropriate m/z values for the endogenous pipecolinic acid and the internal standard.

Chiral Analysis of D- and L-Pipecolinic Acid in Plasma by LC-MS/MS

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective analysis of pipecolinic acid.

Methodology:

  • Sample Preparation: To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

  • Deproteinization: Deproteinize the sample, for example, with acetonitrile.

  • Evaporation and Reconstitution: Evaporate the supernatant and reconstitute in a suitable solvent.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system.

    • Chiral Column: Use a narrow-bore chiral macrocyclic glycopeptide teicoplanin column for enantioseparation.

    • Detection: Operate the tandem mass spectrometer in the selected-reaction monitoring (SRM) mode. Monitor specific transitions for pipecolinic acid (e.g., m/z 130 → m/z 84) and the internal standard.

Synthesis of DL-Pipecolinic Acid from L-Lysine

A method for the synthesis of a racemic mixture of DL-pipecolinic acid from L-lysine hydrochloride has been described.

Protocol:

  • Reaction Setup: In a high-pressure reactor, combine L-lysine hydrochloride, water, and Raney Ni.

  • Hydrogenation: Flush the reactor with an inert gas (e.g., Argon) and then pressurize with hydrogen gas (e.g., to 100 psi).

  • Heating: Heat the stirred reaction vessel to 200°C for approximately 8 hours.

  • Work-up: After cooling and venting the reactor, filter the reaction solution and concentrate it to obtain DL-pipecolinic acid.

Enzymatic Synthesis of L-Pipecolinic Acid

L-pipecolinic acid can be synthesized enzymatically from L-lysine using a two-enzyme system.

Protocol:

  • Enzyme System: Utilize commercial L-lysine α-oxidase and a recombinant E. coli extract co-expressing Δ1-piperideine-2-carboxylate reductase and glucose dehydrogenase.

  • Reaction: The L-lysine α-oxidase converts L-lysine to Δ1-piperideine-2-carboxylic acid, which is then reduced to L-pipecolinic acid by the reductase. Glucose dehydrogenase is used for cofactor regeneration.

  • Purification: The resulting L-pipecolinic acid can be purified to high enantiomeric excess.

Conclusion

The study of D- and L-pipecolinic acid reveals a fascinating example of how stereochemistry dictates biological function. L-pipecolinic acid is a vital signaling molecule in plant defense and a useful metabolite in microorganisms, while this compound serves as an important indicator of gut microbial activity and is implicated in human diseases. The analytical and synthetic methods detailed in this guide provide a foundation for further research into the intricate roles of these enantiomers in health and disease, potentially paving the way for novel therapeutic and agricultural applications. The continued exploration of their metabolic pathways and signaling networks will undoubtedly uncover new layers of complexity and opportunity in the field of chemical biology.

References

The Pivotal Role of D-Pipecolinic Acid in Plant Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

D-pipecolinic acid (D-Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in plant immunity. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological functions of D-Pip and its bioactive derivative, N-hydroxypipecolinic acid (NHP). We delve into the intricate molecular mechanisms that govern their roles in systemic acquired resistance (SAR), providing researchers and drug development professionals with a foundational understanding for harnessing these pathways to enhance crop resilience and develop novel plant protectants. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this burgeoning field of plant science.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat a myriad of pathogens. A key aspect of this defense is systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized pathogen infection.[1] For decades, salicylic (B10762653) acid (SA) was considered the central signaling molecule in SAR. However, recent discoveries have unveiled a crucial and synergistic role for a lysine-derived metabolite, pipecolinic acid (Pip), and its N-hydroxylated form, N-hydroxypipecolinic acid (NHP).[2][3] This guide focuses on the D-enantiomer of pipecolinic acid, which, along with its L-form, contributes to the overall pool of this important signaling molecule.

Biosynthesis of this compound and N-Hydroxypipecolinic Acid

The biosynthesis of Pip and NHP is a pathogen-inducible process originating from L-lysine. This metabolic cascade involves a series of enzymatic reactions localized in different cellular compartments.

The primary pathway involves three key enzymes:

  • AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): A plastid-localized aminotransferase that converts L-lysine into ε-amino-α-keto caproic acid, which spontaneously cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).[4]

  • SAR-DEFICIENT 4 (SARD4): A reductase that converts P2C to pipecolic acid.[4]

  • FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A cytosolic enzyme that catalyzes the N-hydroxylation of Pip to generate the bioactive immune signal, NHP.

Pipecolic_Acid_Biosynthesis Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip Pipecolinic Acid (Pip) P2C->Pip SARD4 NHP N-hydroxypipecolinic acid (NHP) Pip->NHP FMO1

Quantitative Analysis of Pip and NHP Accumulation

Pathogen infection triggers a significant accumulation of Pip and NHP in both local (infected) and systemic (distal) tissues. The tables below summarize quantitative data from studies on Arabidopsis thaliana following infection with Pseudomonas syringae.

Table 1: Pipecolic Acid (Pip) Accumulation in Arabidopsis thaliana after P. syringae pv. maculicola (Psm) Inoculation

Plant GenotypeTissueTreatmentTime (hpi)Pip Concentration (µg/g FW ± SD)Reference
Col-0 (Wild-Type)Local (1°)Mock480.1 ± 0.05
Col-0 (Wild-Type)Local (1°)Psm4815.2 ± 3.5
Col-0 (Wild-Type)Systemic (2°)Mock480.08 ± 0.04
Col-0 (Wild-Type)Systemic (2°)Psm482.5 ± 0.8
ald1Local (1°)Psm48< 0.1
sard4Local (1°)Psm488.9 ± 2.1
fmo1Local (1°)Psm4825.6 ± 5.2

hpi: hours post-inoculation; FW: fresh weight; SD: standard deviation.

Table 2: N-hydroxypipecolic acid (NHP) Accumulation in Arabidopsis thaliana after P. syringae pv. tomato (Pst) Inoculation

Plant GenotypeTissueTreatmentTime (hpi)Relative NHP Abundance (Ion Abundance ± STD)Reference
Col-0 (Wild-Type)LocalMock24Not Detected
Col-0 (Wild-Type)LocalPst241.2e7 ± 0.2e7
Col-0 (Wild-Type)SystemicMock24Not Detected
Col-0 (Wild-Type)SystemicPst243.5e6 ± 0.8e6
fmo1LocalPst24Not Detected

STD: standard deviation.

Signaling Role in Systemic Acquired Resistance

NHP is a mobile signal that travels from the site of infection to distal parts of the plant, where it primes defenses. The signaling cascade initiated by NHP involves a complex interplay with the SA signaling pathway.

Key aspects of the signaling pathway include:

  • NHP as a mobile signal: NHP is transported systemically and is sufficient to induce SAR.

  • Synergy with Salicylic Acid: NHP and SA signaling pathways are mutually potentiating. NHP accumulation leads to an increase in SA levels in systemic tissues, and SA, in turn, can enhance NHP-mediated responses.

  • Transcriptional Reprogramming: NHP induces a massive transcriptional reprogramming in systemic leaves, leading to the upregulation of defense-related genes, including PATHOGENESIS-RELATED (PR) genes.

  • Priming of Defenses: NHP primes the plant for a faster and stronger defense response upon subsequent pathogen attack.

SAR_Signaling cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection Lysine L-Lysine Pip Pipecolic Acid NHP_local NHP NHP_systemic NHP NHP_local->NHP_systemic Systemic Transport SA Salicylic Acid (SA) NPR1 NPR1 PR_Genes PR Gene Expression SAR Systemic Acquired Resistance (SAR)

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of this compound and plant immunity.

Quantification of Pipecolic Acid and N-Hydroxypipecolic Acid by GC-MS

This protocol is adapted from Návarová et al. (2012) and Hartmann et al. (2017).

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Chloroform (B151607)

  • Water

  • Propyl-chloroformate

  • 1-Propanol/Pyridine (4:1, v/v)

  • Sodium bicarbonate

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Freeze ~100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extract metabolites with 1 mL of 80% methanol.

  • Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of chloroform and 750 µL of water to the supernatant for phase separation.

  • Centrifuge at 4,000 rpm for 5 min.

  • Transfer the upper aqueous phase to a new tube and dry under vacuum.

  • For derivatization, resuspend the dried extract in 100 µL of 1-propanol/pyridine (4:1, v/v).

  • Add 20 µL of propyl-chloroformate and vortex for 1 min.

  • Incubate at 60°C for 60 min.

  • Add 200 µL of sodium bicarbonate (saturated).

  • Extract the derivatives with 300 µL of hexane.

  • Dry the hexane phase over anhydrous sodium sulfate.

  • Analyze 1 µL of the sample by GC-MS.

GCMS_Workflow Start Plant Tissue Homogenization Extraction Metabolite Extraction (80% Methanol) Start->Extraction Phase_Separation Phase Separation (Chloroform/Water) Extraction->Phase_Separation Drying Drying of Aqueous Phase Phase_Separation->Drying Derivatization Derivatization (Propyl-chloroformate) Drying->Derivatization Extraction2 Hexane Extraction Derivatization->Extraction2 Analysis GC-MS Analysis Extraction2->Analysis

Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is a standard method for assessing SAR.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. maculicola (Psm)

  • 10 mM MgCl₂

  • Syringes without needles

  • Sterile water

  • Petri dishes with appropriate growth medium (e.g., King's B)

Procedure:

  • Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of Psm at an optical density at 600 nm (OD₆₀₀) of 0.001 in 10 mM MgCl₂. As a control, infiltrate a separate set of plants with 10 mM MgCl₂ only (mock).

  • Incubation: Keep the plants under standard growth conditions for 48 hours to allow for the establishment of SAR.

  • Secondary Inoculation: Infiltrate three upper, systemic leaves of both Psm-inoculated and mock-inoculated plants with a virulent strain of Psm at an OD₆₀₀ of 0.001.

  • Quantification of Bacterial Growth: At 3 days post-secondary inoculation, collect leaf discs from the secondary-inoculated leaves.

  • Homogenize the leaf discs in sterile water.

  • Plate serial dilutions of the homogenate on Petri dishes containing King's B medium with appropriate antibiotics.

  • Incubate the plates at 28°C for 2 days.

  • Count the colony-forming units (CFUs) to determine the bacterial titer in the leaves. A significant reduction in bacterial growth in the systemic leaves of Psm-pre-inoculated plants compared to mock-pre-inoculated plants indicates the induction of SAR.

In Vitro Enzyme Assay for ALD1 (Aminotransferase)

This protocol is based on the principles of aminotransferase assays.

Materials:

  • Purified recombinant ALD1 protein

  • L-lysine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Reagents for detecting the product (e.g., by derivatization and LC-MS or a coupled enzyme assay)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, PLP, and α-ketoglutarate.

  • Add purified ALD1 protein to the reaction mixture.

  • Initiate the reaction by adding L-lysine.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding acid or boiling).

  • Analyze the formation of the product, P2C, using LC-MS.

Conclusion and Future Directions

The discovery of the pivotal role of this compound and its derivative NHP in plant immunity has fundamentally advanced our understanding of systemic acquired resistance. The intricate interplay between the Pip/NHP and SA signaling pathways highlights the complexity and robustness of plant defense networks. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further unravel these mechanisms and for professionals in the agrochemical industry seeking to develop novel, sustainable strategies for crop protection.

Future research should focus on:

  • Identifying the receptor(s) for NHP.

  • Elucidating the downstream signaling components of the NHP pathway.

  • Investigating the role of Pip and NHP in a broader range of plant species and against diverse pathogens.

  • Exploring the potential for engineering the Pip/NHP pathway to enhance disease resistance in crops.

By continuing to explore the multifaceted roles of this compound, the scientific community can pave the way for innovative solutions to ensure global food security in the face of increasing challenges from plant diseases.

References

An In-depth Technical Guide to the Endogenous Production of D-Pipecolinic Acid in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid (D-Pip), a chiral cyclic imino acid, is an endogenous molecule found in human physiological fluids and tissues. As a stereoisomer of the more abundant L-pipecolinic acid, D-Pip has garnered significant interest due to its potential role as a neuromodulator and its association with various pathological conditions. While L-pipecolic acid is a well-established intermediate in the peroxisomal degradation pathway of L-lysine, the precise origin and regulation of endogenous D-Pip are less clear. This technical guide provides a comprehensive overview of the metabolic pathways, quantitative levels, and analytical methodologies related to this compound in humans, with a focus on its synthesis and biological significance.

Metabolic Pathways of Pipecolinic Acid

In mammals, the primary metabolic pathways for lysine (B10760008) degradation are the saccharopine pathway, which predominates in extracerebral tissues, and the pipecolic acid pathway, which is more significant in the brain[1]. The endogenous production of L-pipecolic acid is an integral part of this latter pathway.

Synthesis of L-Pipecolinic Acid from L-Lysine

The synthesis of L-pipecolic acid begins with the essential amino acid L-lysine. This conversion occurs within the peroxisomes. The key enzymatic steps are:

  • Conversion to α-Aminoadipate-δ-semialdehyde (AAS): L-lysine is converted to L-α-aminoadipate-δ-semialdehyde.

  • Cyclization: AAS spontaneously cyclizes to form Δ¹-piperideine-6-carboxylate (P6C).

  • Reduction to L-Pipecolic Acid: P6C is then reduced to L-pipecolic acid.

The degradation of L-pipecolic acid is subsequently carried out by the peroxisomal enzyme L-pipecolate oxidase (PIPOX), which oxidizes it to L-α-aminoadipate δ-semialdehyde, producing hydrogen peroxide (H₂O₂) as a byproduct[2][3][4]. Deficiencies in peroxisomal function, as seen in Zellweger syndrome, lead to the accumulation of L-pipecolic acid[5].

The Origin of this compound: A Putative Bacterial Contribution

A dedicated human enzyme for the conversion of L-pipecolic acid to D-pipecolic acid (i.e., a pipecolic acid racemase) has not been identified. Current evidence strongly suggests that the majority of endogenous D-pipecolic acid in humans is not synthesized directly by human enzymes but rather originates from the metabolic activity of intestinal microflora. Studies have shown that oral loading with lysine leads to a significant increase in plasma and urinary D-pipecolic acid levels, indicating that dietary lysine is catabolized by gut bacteria to produce the D-enantiomer, which is then absorbed into circulation.

The following diagram illustrates the established and proposed pathways for the formation of this compound.

G cluster_human Human Metabolism (Peroxisome) cluster_bacteria Intestinal Microbiota Metabolism Lysine L-Lysine AAS L-α-Aminoadipate-δ-semialdehyde (AAS) Lysine->AAS AASS LPip L-Pipecolinic Acid AAS->LPip Spontaneous Cyclization & Reduction Degradation Further Degradation LPip->Degradation L-Pipecolate Oxidase (PIPOX) DPip This compound LPip->DPip Putative Racemase (Largely attributed to microbiota) DietaryLysine Dietary L-Lysine DietaryLysine->DPip Bacterial Enzymes Absorption Absorption DPip->Absorption

Caption: Metabolic pathway of L-Lysine to L- and this compound.

Quantitative Data on this compound

The concentration of this compound is measured in various biological fluids. It is often significantly lower than its L-enantiomer in healthy individuals but can be elevated in certain pathological states.

Biological MatrixConditionThis compound Conc. (µmol/L)L-Pipecolinic Acid Conc. (µmol/L)Total Pipecolic Acid Conc. (µmol/L)Reference(s)
Plasma Healthy Adults--1.00 ± 0.08
Healthy Infants (< 1 wk)--5.73 (range: 3.75-10.8)
Healthy Infants (> 1 wk)--1.46 (range: 0.70-2.46)
Liver Cirrhosis1.05 ± 0.241.58 ± 0.13-
Hepatic Encephalopathy1.58 ± 0.502.38 ± 0.58-
Pyridoxine-Dependent EpilepsyElevatedElevated-
Cerebrospinal Fluid (CSF) Healthy Controls--0.041 (range: 0.010-0.120)
Pyridoxine-Dependent EpilepsySignificantly ElevatedSignificantly Elevated-
Brain Tissue Healthy Rodents (various regions)--~0.1 - 0.5 nmol/g
ECM Mice (Cerebral Malaria)--Significantly Elevated

Note: Quantitative data for this compound specifically in human brain tissue is limited. Rodent studies indicate its presence, with higher concentrations in the hypothalamus, pons-medulla oblongata, and cerebellum.

Experimental Protocols

The accurate quantification of this compound requires methods that can resolve its stereoisomers. Chiral chromatography coupled with mass spectrometry is the gold standard.

Protocol: Chiral LC-MS/MS for D/L-Pipecolinic Acid Quantification

This protocol outlines a typical workflow for the analysis of D- and L-pipecolinic acid in plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., Phenylalanine-d5).

  • Precipitate proteins by adding 150 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • Column: A chiral macrocyclic glycopeptide column (e.g., Teicoplanin-based).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Detection:

  • Interface: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Selected-Reaction Monitoring (SRM).

  • SRM Transitions:

    • Pipecolic Acid: m/z 130 → m/z 84

    • Phenylalanine-d5 (IS): m/z 171 → m/z 125

  • The retention times for L-Pip and D-Pip will be distinct, allowing for individual quantification.

4. Data Analysis:

  • Construct calibration curves using standards of known concentrations for both D- and L-pipecolic acid.

  • Calculate the concentration of each enantiomer in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

The following diagram shows a typical workflow for this analytical process.

G start Plasma Sample (50 µL) is Add Internal Standard (e.g., Phe-d5) start->is precip Protein Precipitation (Acetonitrile) is->precip centri Centrifugation precip->centri evap Evaporate Supernatant centri->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject sep Chiral HPLC Separation inject->sep detect Tandem Mass Spectrometry (SRM Detection) sep->detect quant Quantification vs. Calibration Curve detect->quant

Caption: Experimental workflow for chiral LC-MS/MS analysis of pipecolic acid.

Biological Role and Signaling Pathways

This compound is believed to function as a neuromodulator, primarily through its interaction with the GABAergic system.

Interaction with GABA-A Receptors

Pipecolic acid has been shown to modulate the function of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system. While some studies suggest a weak direct affinity, others indicate that pipecolic acid can enhance the response of GABA-A receptors to GABA. It may also antagonize the binding of barbiturates to the GABA-A receptor complex, suggesting it acts as an allosteric modulator. Upon binding, the GABA-A receptor undergoes a conformational change, opening its central pore to allow the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability.

The diagram below illustrates the modulatory role of this compound on the GABA-A receptor.

Caption: this compound as a modulator of the GABA-A receptor complex.

Conclusion and Future Directions

The endogenous presence of this compound in humans is primarily attributed to the metabolic activity of the gut microbiome on dietary lysine. While its role as a neuromodulator of the GABAergic system is established, further research is required to fully elucidate its physiological and pathological significance. Key areas for future investigation include:

  • Identification of a Human Racemase: Definitive studies to confirm the absence or presence of a human enzyme capable of converting L-Pip to D-Pip.

  • Quantitative Brain Mapping: Precise quantification of D-Pip concentrations in different regions of the human brain to better understand its role in neurotransmission.

  • Pharmacological Profiling: In-depth characterization of D-Pip's interaction with various receptor subtypes and its potential as a therapeutic target in neurological and metabolic disorders.

This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of this compound metabolism and function.

References

Methodological & Application

Quantitative Analysis of D-Pipecolinic Acid in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of D-Pipecolinic acid in plasma, a key biomarker in several metabolic disorders. The methods described herein are primarily focused on robust and specific chromatographic techniques, namely Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is the D-enantiomer of pipecolinic acid, a cyclic amino acid derived from the metabolism of lysine (B10760008).[1][2] While the L-isomer is an intermediate in lysine degradation in mammals, elevated levels of the D-isomer in plasma have been associated with peroxisomal biogenesis disorders, such as Zellweger syndrome, and may also serve as a potential biomarker for other conditions.[3][4] Accurate and precise quantification of this compound, distinct from its L-enantiomer, is therefore crucial for clinical research and diagnostics.

Methods for Quantification

The primary methods for the chiral separation and quantification of this compound in plasma are chromatography-based, coupled with mass spectrometry for sensitive and specific detection.

  • Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the direct analysis of D- and L-pipecolinic acid without the need for derivatization.[5] It offers a relatively simple sample preparation and rapid analysis time.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution for enantiomers. However, it requires a more extensive sample preparation involving derivatization to make the analyte volatile.

While enzymatic assays using D-amino acid oxidase (DAAO) exist for the detection of D-amino acids, specific and validated protocols for the direct quantification of this compound in complex biological matrices like plasma are not well-established in the reviewed literature. DAAO exhibits broad substrate specificity, which could lead to interferences from other D-amino acids in plasma without extensive sample purification.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described methods.

ParameterChiral LC-MS/MSChiral GC-MS
Linearity Range 0.5–80 µmol/LNot explicitly stated, but quantitative for relevant clinical concentrations.
Limit of Detection (LOD) Not explicitly stated, but a signal-to-noise ratio of 50:1 was achieved at 1.0 µmol/L.Not explicitly stated.
Limit of Quantification (LOQ) 0.5 µmol/L (as the lower end of the linearity range)Not explicitly stated.
Intra-assay Variation 3.1–7.9%Not explicitly stated.
Inter-assay Variation 5.7–13%Not explicitly stated.
Recovery 95% (at 5 µmol/L) and 102% (at 50 µmol/L)Not explicitly stated.
Sample Volume 50 µL of plasma100 µL of plasma

Experimental Workflows

LC_MS_Workflow plasma Plasma Sample (50 µL) is_add Add Internal Standard (Phenylalanine-d5) plasma->is_add deprot Protein Precipitation (Cold Acidified Acetonitrile) is_add->deprot vortex Vortex & Centrifuge deprot->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig. 1: Chiral LC-MS/MS Workflow for this compound Analysis.

GC_MS_Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard ([2H11]pipecolic acid) plasma->is_add derivatize1 Derivatization 1: N-methylcarbamate formation (Methylchloroformate) is_add->derivatize1 extract1 Ethyl Acetate (B1210297) Extraction derivatize1->extract1 dry Dry Extract extract1->dry derivatize2 Derivatization 2: Pentafluorobenzyl (PFB) ester formation dry->derivatize2 extract2 Hexane Extraction derivatize2->extract2 inject Inject into GC-MS extract2->inject

Fig. 2: Chiral GC-MS Workflow for this compound Analysis.

Experimental Protocols

Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from the method described by Rashed et al.

1. Materials and Reagents

  • This compound and L-Pipecolinic acid standards

  • Phenylalanine-d5 (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Trifluoroacetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Control plasma

2. Sample Preparation

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Phenylalanine-d5 internal standard solution.

  • Add 200 µL of cold acidified acetonitrile (formic acid-trifluoroacetic acid-acetonitrile; 0.4:0.2:100 by volume) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 9300 x g for 10 minutes.

  • Transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in a suitable volume of mobile phase for injection.

3. LC-MS/MS Conditions

  • LC Column: Chiral macrocyclic glycopeptide teicoplanin column.

  • Mobile Phase: Methanol-water (60:40 by volume).

  • Flow Rate: As recommended for the column.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Selected-Reaction Monitoring (SRM).

  • SRM Transitions:

    • Pipecolic acid: m/z 130 → m/z 84

    • Phenylalanine-d5: m/z 171 → m/z 125

  • Elution Times: L-Pipecolic acid at approximately 7 min and this compound at approximately 11.7 min.

4. Calibration Curve Prepare calibration standards by spiking control plasma with known concentrations of L-Pipecolinic acid (and/or this compound) covering the range of 0.5 to 80 µmol/L. Process these standards alongside the unknown samples.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the method described by Struys and Jakobs.

1. Materials and Reagents

  • This compound and L-Pipecolinic acid standards

  • [2H11]pipecolic acid (Internal Standard)

  • Phosphate (B84403) buffer (1 mol/L, pH 11)

  • Methylchloroformate

  • Ethyl acetate

  • Pentafluorobenzyl (PFB) bromide

  • Hexane

  • Control plasma

2. Sample Preparation and Derivatization

  • To 100 µL of plasma, add a known amount of [2H11]pipecolic acid internal standard.

  • Add 500 µL of phosphate buffer (1 mol/L, pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivatives.

  • Extract the derivatives with ethyl acetate.

  • Dry the ethyl acetate extract.

  • Form the pentafluorobenzyl (PFB) derivatives by adding PFB bromide.

  • Perform a final extraction with hexane.

3. GC-MS Conditions

  • GC Column: CP Chiralsil-Dex CB (25m x 0.25 mm, film thickness 0.25 µm) or equivalent chiral column.

  • Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 1°C/min to 160°C, then ramp quickly to 240°C.

  • Carrier Gas: Helium or hydrogen.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Mass spectrometer with a negative chemical ionization (NCI) source.

  • Reagent Gas: Ammonia.

  • Scan Mode: Mass fragmentography (Selected Ion Monitoring).

  • Ions Monitored:

    • Endogenous pipecolic acid: m/z 186

    • [2H9]pipecolic acid (or appropriate mass for the internal standard used): m/z 195

4. Calibration Prepare calibration standards using enantiomerically pure standards to determine the elution order and for quantification.

Signaling Pathways and Logical Relationships

The quantification of this compound is not directly related to a signaling pathway in the context of the analytical method itself. However, its clinical relevance is tied to the metabolic pathways of lysine and peroxisomal function. The analytical methods described follow a logical progression of steps from sample collection to data analysis.

Logical_Relationship cluster_sample Sample Handling cluster_analysis Analytical Measurement cluster_data Data Processing Collection Plasma Collection Preparation Sample Preparation (Deproteinization/Derivatization) Collection->Preparation Separation Chiral Chromatographic Separation Preparation->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (vs. Internal Standard) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Fig. 3: Logical Flow of this compound Quantification.

References

Application Notes and Protocols: D-Pipecolinic Acid as a Biomarker for Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid (D-PA), a stereoisomer of pipecolinic acid, is emerging as a potential biomarker for various liver diseases. Unlike its L-enantiomer, which is a product of L-lysine metabolism in mammals, D-PA is primarily synthesized by intestinal bacteria from D-lysine.[1][2][3] Under normal physiological conditions, D-PA is metabolized by peroxisomes in the liver.[1] However, in the presence of liver dysfunction, particularly in cases of liver cirrhosis and hepatic encephalopathy, the clearance of D-PA is impaired, leading to its accumulation in the plasma.[1] This document provides detailed application notes and protocols for the utilization of D-PA as a biomarker in liver disease research and drug development.

Data Presentation

The following tables summarize the quantitative data on plasma this compound concentrations in healthy individuals and patients with liver disease.

Table 1: Plasma this compound Concentrations in Liver Disease

CohortThis compound (μmol/L)L-Pipecolinic Acid (μmol/L)Reference
Normal Subjects (n=15)Not specified individually, but significantly lower than patient groupsNot specified individually, but significantly lower than patient groups
Liver Cirrhosis without Hepatic Encephalopathy (n=15)1.05 ± 0.241.58 ± 0.13
Chronic Hepatic Encephalopathy (n=27)1.58 ± 0.502.38 ± 0.58
Chronic Hepatic Encephalopathy (pre-kanamycin treatment, n=7)1.62 ± 0.232.43 ± 0.52
Chronic Hepatic Encephalopathy (post-kanamycin treatment, n=7)0.61 ± 0.152.23 ± 0.11

Table 2: Total Pipecolic Acid Concentrations in Chronic Liver Disease

CohortTotal Pipecolic Acid (nmol/mL)Reference
Normal Subjects1.00 ± 0.08
Chronic Active HepatitisNo significant change
Liver Cirrhosis1.93 ± 0.24
Hepatocellular Carcinoma2.22 ± 0.49

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed pathways and relationships involving this compound in the context of liver disease.

gut_liver_axis cluster_gut Intestinal Lumen cluster_liver Liver Dietary D-Lysine Dietary D-Lysine Intestinal Bacteria Intestinal Bacteria Dietary D-Lysine->Intestinal Bacteria This compound (Gut) D-Pipecolinic Acid Intestinal Bacteria->this compound (Gut) Metabolism Portal Vein Portal Vein This compound (Gut)->Portal Vein Absorption Hepatocyte Hepatocyte Peroxisome Peroxisome Hepatocyte->Peroxisome Hepatocyte->Peroxisome Uptake Elevated Plasma D-PA Elevated Plasma This compound Hepatocyte->Elevated Plasma D-PA Reduced Clearance Metabolism Degradation Peroxisome->Metabolism Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Healthy Clearance Liver Dysfunction Liver Dysfunction (e.g., Cirrhosis) Liver Dysfunction->Peroxisome Impairs Liver Dysfunction->Elevated Plasma D-PA Portal Vein->Hepatocyte experimental_workflow Patient Cohort Patient Cohort (Liver Disease vs. Healthy Controls) Blood Sample Collection Blood Sample Collection (Plasma/Serum) Patient Cohort->Blood Sample Collection Sample Preparation Sample Preparation (Protein Precipitation) Blood Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS or GC-MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition (Quantification of D-PA) LC-MS/MS Analysis->Data Acquisition Statistical Analysis Statistical Analysis (Comparison between groups) Data Acquisition->Statistical Analysis Biomarker Evaluation Biomarker Evaluation (Correlation with disease severity) Statistical Analysis->Biomarker Evaluation

References

Synthesis of D-Pipecolinic Acid Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of D-pipecolinic acid derivatives, a class of compounds with significant potential in drug discovery. The unique constrained piperidine (B6355638) scaffold of this compound makes it an attractive building block for creating novel therapeutic agents targeting a range of diseases. These protocols and data are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to this compound in Drug Discovery

This compound is a non-proteinogenic amino acid that serves as a valuable chiral scaffold in the design of bioactive molecules. Its rigid six-membered ring structure can impart favorable conformational constraints on peptide and small molecule drug candidates, potentially leading to enhanced potency, selectivity, and metabolic stability.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including as enzyme inhibitors and as components of immunosuppressive agents.[3][4]

Synthetic Strategies and Protocols

Several synthetic strategies can be employed to generate diverse this compound derivatives. Below are detailed protocols for some of the key methodologies.

Asymmetric Synthesis via Diels-Alder Reaction

This method allows for the enantioselective synthesis of substituted pipecolic acid derivatives from chiral 2-aminodienes and imines, yielding enantiomerically pure 4-piperidones as key intermediates.[5]

Protocol: Asymmetric Synthesis of a 4-Piperidone (B1582916) Intermediate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 2-aminodiene (1.0 eq) in a suitable anhydrous solvent such as toluene.

  • Addition of Imine: Add the corresponding imine (1.1 eq) to the solution at room temperature.

  • Cycloaddition: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting 4-piperidone intermediate by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Multicomponent Synthesis from 3,4,5,6-Tetrahydropyridines

A straightforward approach to various pipecolic acid derivatives can be achieved through a multicomponent reaction starting from cyclic imines (3,4,5,6-tetrahydropyridines). This method allows for the rapid generation of diverse structures.

Protocol: Synthesis of a Protected Pipecolic Acid Derivative

  • Reaction Setup: In a well-ventilated fume hood, add the 3,4,5,6-tetrahydropyridine (1.0 eq) to a suitable solvent like methanol (B129727).

  • Addition of Reactants: Add the isocyanide (1.1 eq) and the carboxylic acid (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting protected amino acid can often be purified by crystallization or flash column chromatography.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as NMR and mass spectrometry.

Synthesis of 4-Hydroxy-D-Pipecolinic Acid Derivatives

Hydroxylated pipecolic acid scaffolds are of particular interest as they can form additional hydrogen bonds with biological targets. The synthesis of these derivatives can be achieved through various methods, including the diastereoselective reduction of 4-oxopipecolates.

Protocol: Diastereoselective Reduction to a 4-Hydroxypipecolate

  • Starting Material: Dissolve the N-protected 4-oxopipecolate (1.0 eq) in an anhydrous solvent like methanol or ethanol (B145695) at 0 °C.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of 4-hydroxypipecolates by flash column chromatography to separate the isomers.

  • Characterization: Characterize the purified cis and trans isomers by NMR spectroscopy to determine the stereochemistry.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the in vitro activity of a series of 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid derivatives as inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinase-1 (MMP-1).

Compound IDScaffoldR GroupTACE IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity (MMP-1/TACE)
1 4-Hydroxy PipecolateH150>10000>67
2 4-Hydroxy Pipecolate4-Benzyloxybenzenesulfonamide5600120
3 4-Hydroxy Pipecolate4-(2-Methylbenzyloxy)benzenesulfonamide2550275
4 5-Hydroxy PipecolateH200>10000>50
5 5-Hydroxy Pipecolate4-Benzyloxybenzenesulfonamide8800100
6 5-Hydroxy Pipecolate4-(2-Methylbenzyloxy)benzenesulfonamide3750250

Data adapted from relevant literature describing the synthesis and biological activity of selective pipecolic acid-based TACE inhibitors.

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow for this compound Derivatives

This diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives for drug discovery.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start Starting Materials (e.g., D-Lysine, Chiral Precursors) Synth Chemical Synthesis (e.g., Asymmetric Synthesis, Multicomponent Reaction) Start->Synth Purify Purification (e.g., Chromatography, Crystallization) Synth->Purify Char Characterization (NMR, MS, etc.) Purify->Char Screen Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Char->Screen Data Data Analysis (IC50, EC50 Determination) Screen->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth End Drug Candidate LeadOpt->End

Caption: A generalized workflow for the synthesis and development of this compound derivatives as drug candidates.

Pipecolic Acid Signaling in Plant Immunity

D-pipecolic acid and its precursor, L-pipecolic acid, are key signaling molecules in plant systemic acquired resistance (SAR), a form of induced immunity. This diagram outlines the core components of this signaling pathway.

G cluster_biosynthesis Pipecolic Acid Biosynthesis cluster_signaling Downstream Signaling Lysine L-Lysine ALD1 ALD1 (Aminotransferase) Lysine->ALD1 P2C Δ¹-Piperideine-2-Carboxylic Acid (P2C) ALD1->P2C SARD4 SARD4 (Reductase) P2C->SARD4 Pip L-Pipecolic Acid (Pip) SARD4->Pip FMO1 FMO1 (Flavin-dependent monooxygenase) Pip->FMO1 ROS_NO Reactive Oxygen Species (ROS) & Nitric Oxide (NO) Production Pip->ROS_NO SA Salicylic Acid (SA) Biosynthesis & Signaling FMO1->SA Defense Defense Gene Expression (e.g., PR genes) SA->Defense ROS_NO->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR Pathogen Pathogen Recognition Pathogen->Lysine

Caption: A simplified signaling pathway of pipecolic acid in plant systemic acquired resistance.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of novel drugs with improved pharmacological properties. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space of this versatile scaffold and to develop new therapeutic agents. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and selectivity for various biological targets.

References

Application Notes: D-Pipecolinic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Pipecolinic acid (D-PA) is a chiral cyclic amino acid and a metabolite of lysine (B10760008) that is endogenously present in the mammalian brain.[1][2] While its precise physiological roles are still under investigation, emerging research has highlighted its potential as a neuromodulator, particularly within the GABAergic and glutamatergic systems.[3][4] Elevated levels of pipecolic acid have been associated with several neurological conditions, including pyridoxine-dependent epilepsy and the encephalopathy of cerebral malaria, underscoring its importance in brain function and pathology.[5] This document provides an overview of the applications of D-PA in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is believed to exert its effects in the central nervous system (CNS) through multiple mechanisms:

  • GABAergic System Modulation: D-PA has been shown to interact with the GABAergic system. While it exhibits only a weak affinity for GABA-B receptors (IC50 = 1.8 x 10⁻³ M) and has no direct affinity for the GABA-A receptor complex, it can enhance GABAergic transmission. Notably, L-pipecolic acid strongly inhibits GABA binding in the presence of barbiturates like hexobarbital (B1194168) (IC50 = 2 x 10⁻¹⁰ M) and pentobarbital (B6593769) (IC50 = 2 x 10⁻⁹ M), suggesting it may act as an endogenous neuromodulator of the GABA receptor-ionophore complex. This potentiation of GABAergic inhibition may contribute to its observed anticonvulsant properties when used in conjunction with drugs like phenobarbital.

  • NMDA Receptor Interaction: Evidence suggests that derivatives of pipecolic acid can act as antagonists at the NMDA receptor. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, has a complex structure with multiple binding sites. The interaction of D-PA and its analogs with this receptor system is an active area of research for the development of novel therapeutics for conditions involving excitotoxicity.

  • Neuronal Viability: Prolonged exposure to this compound (72 hours) has been shown to reduce the viability of neuronal cells in a dose-dependent manner (1 to 100 µM), potentially through the induction of apoptosis. This suggests a role for D-PA in the pathophysiology of neurodegenerative processes. In contrast, short-term application (20 minutes) at similar concentrations did not inhibit excitatory postsynaptic responses.

  • Oxidative Stress: In vitro studies have demonstrated that pipecolic acid can induce oxidative stress in the cerebral cortex of young rats. This effect is characterized by a decrease in the activity of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase, and an increase in markers of lipid peroxidation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of pipecolic acid with neuronal systems.

ParameterValueContextReference
GABA-B Receptor Affinity (IC50) 1.8 x 10⁻³ ML-Pipecolic acid
GABA Binding Inhibition (IC50) 2 x 10⁻¹⁰ ML-Pipecolic acid in the presence of hexobarbital
GABA Binding Inhibition (IC50) 2 x 10⁻⁹ ML-Pipecolic acid in the presence of pentobarbital
High-Affinity Binding Site (KD) 33.2 nM[³H]Pipecolic acid to mouse brain P2 fraction membranes
High-Affinity Binding Site (Bmax) 0.2 pmol/mg protein[³H]Pipecolic acid to mouse brain P2 fraction membranes
Synaptosomal Uptake (High-Affinity Km) 3.9 ± 0.17 x 10⁻⁶ MD,L-[³H]pipecolic acid into mouse brain synaptosomes
Synaptosomal Uptake (High-Affinity Vmax) 129 ± 6 pmol/mg protein/3 minD,L-[³H]pipecolic acid into mouse brain synaptosomes
Synaptosomal Uptake (Low-Affinity Km) 90.2 ± 4.3 x 10⁻⁶ MD,L-[³H]pipecolic acid into mouse brain synaptosomes
Synaptosomal Uptake (Low-Affinity Vmax) 2.45 ± 0.19 nmol/mg protein/3 minD,L-[³H]pipecolic acid into mouse brain synaptosomes
NMDA Receptor Antagonist Activity (IC50) 67 ± 6 nMLY235723 (a pipecolic acid derivative) against [³H]CGS 19755 binding
NMDA Antagonist Activity (IC50) 1.9 ± 0.24 µMLY235723 against NMDA-induced depolarization in cortical slices

Experimental Protocols

1. Protocol for In Vivo Microdialysis to Measure Extracellular this compound in the Brain

This protocol is adapted from established in vivo microdialysis techniques used for monitoring neurotransmitters in the brains of freely moving rodents.

Objective: To measure the extracellular concentration of this compound in a specific brain region of a freely moving rodent.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a molecular weight cutoff suitable for small molecules)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • HPLC system with electrochemical or mass spectrometry detection for analysis.

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Following a midline scalp incision, drill a small hole in the skull over the target brain region. Slowly lower the microdialysis probe to the desired coordinates. Secure the probe to the skull with dental cement.

  • Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

  • Sample Analysis: Analyze the collected dialysate samples for this compound concentration using a sensitive analytical method such as HPLC coupled with mass spectrometry.

  • Data Analysis: Quantify the concentration of this compound in each sample and analyze the data to determine changes in extracellular levels over time or in response to pharmacological challenges.

2. Protocol for Assessing Anticonvulsant Activity

This protocol is based on standard models for evaluating the anticonvulsant effects of pharmacological agents.

Objective: To determine if this compound exhibits anticonvulsant activity, either alone or as an adjunct to other anticonvulsant drugs.

Materials:

  • Mice or rats

  • This compound solution

  • Convulsant agent (e.g., pentylenetetrazol (PTZ) or maximal electroshock (MES) apparatus)

  • Standard anticonvulsant drug (e.g., phenobarbital) for positive control.

  • Vehicle solution (e.g., saline)

  • Observation chambers

Procedure:

  • Animal Groups: Divide the animals into groups: Vehicle control, D-PA alone, positive control (e.g., phenobarbital), and D-PA + phenobarbital.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the respective groups. For the combination group, administer D-PA prior to the standard anticonvulsant.

  • Induction of Seizures:

    • PTZ Model: After a set pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • MES Model: Deliver a brief electrical stimulus via corneal or ear-clip electrodes.

  • Observation: Immediately after seizure induction, place the animals in individual observation chambers and record seizure activity. Key parameters to measure include the latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures.

  • Data Analysis: Compare the seizure parameters between the different treatment groups using appropriate statistical tests. A significant increase in seizure latency or a decrease in seizure duration or incidence in the D-PA treated groups compared to the control group indicates anticonvulsant activity.

Visualizations

G cluster_0 Lysine Metabolism & D-PA Synthesis cluster_1 Neuronal Modulation Lysine L-Lysine PA_precursor Intermediates Lysine->PA_precursor Metabolic Enzymes DPA This compound PA_precursor->DPA Metabolic Enzymes GABA_R GABA Receptors DPA->GABA_R Modulates NMDA_R NMDA Receptors DPA->NMDA_R Antagonizes (derivatives) Neuronal_Activity Neuronal Activity GABA_R->Neuronal_Activity Inhibition NMDA_R->Neuronal_Activity Excitation

This compound's origin and neuromodulatory targets.

G cluster_0 In Vivo Microdialysis Workflow A 1. Stereotaxic Surgery & Probe Implantation B 2. aCSF Perfusion & Equilibration A->B C 3. Dialysate Sample Collection B->C D 4. HPLC-MS/MS Analysis C->D E 5. Data Quantification & Interpretation D->E

Workflow for in vivo microdialysis of this compound.

References

Chiral Separation of Pipecolinic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecolic acid, a cyclic non-proteinogenic amino acid, is a significant molecule in various biological processes and a key chiral building block in the synthesis of many pharmaceutical compounds. Its stereochemistry is crucial as the biological activity and pharmacological effects of its enantiomers (D- and L-pipecolinic acid) can differ significantly. Consequently, the accurate enantioselective analysis of pipecolinic acid is of paramount importance in drug discovery, development, and clinical diagnostics. This document provides detailed protocols for the chiral separation of pipecolinic acid isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Data Presentation: Quantitative Separation Parameters

The following tables summarize the quantitative data for the chiral separation of pipecolinic acid isomers using different analytical techniques and conditions.

Table 1: High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionAnalyteRetention Time (min)Separation Factor (α)Resolution (Rs)Reference
Astec® CHIROBIOTIC® TWater/Acetonitrile (50:50, v/v)1.025UV, 220 nmPipecolic AcidNot SpecifiedNot SpecifiedNot Specified[1]
TeicoplaninNot SpecifiedNot SpecifiedNot SpecifiedMS/MSL-PA7.0Not SpecifiedNot Specified[2]
TeicoplaninNot SpecifiedNot SpecifiedNot SpecifiedMS/MSD-PA11.7Not SpecifiedNot Specified[2]
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (CSP 1)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified2-Naphthyl amide derivativeNot Specified1.301.75[3]
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (CSP 2)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1-Naphthylmethyl amide derivativeNot Specified1.302.26[3]
CHIRALPAK® ZWIX(+)50mM Formic Acid + 25mM Diethylamine in MeOH/ACN0.4-1.0Not SpecifiedNot SpecifiedDL-Pipecolic AcidNot SpecifiedNot SpecifiedNot Specified

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral ColumnDerivatization ReagentsOven Temperature ProgramCarrier GasDetectionAnalyteElution OrderReference
CP Chirasil-Dex CB (25m x 0.25mm, 0.25µm)Methylchloroformate, Pentafluorobenzyl bromide100°C (1 min), ramp 1°C/min to 160°C, then fast ramp to 240°CNot SpecifiedNCI-MSD- and L-Pipecolic acid derivativesD- then L-isomer
Not SpecifiedPropyl chloroformateNot SpecifiedNot SpecifiedSIM-MSPipecolic acid derivativeNot Specified

Table 3: Capillary Electrophoresis (CE)

Chiral SelectorBackground Electrolyte (BGE)Derivatization ReagentResolution (Rs)Reference
Poly(sodium N-undecanoyl-L-leucine-valinate)Not SpecifiedFluorenylmethyloxycarbonyl chloride (FMOC-Cl)2.78

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Pipecolinic Acid

This protocol is a general guideline based on established methods for the chiral separation of pipecolic acid using a teicoplanin-based chiral stationary phase.

1. Materials and Reagents:

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm I.D.

  • Mobile Phase: HPLC grade water and acetonitrile.

  • Sample: Racemic pipecolic acid standard, sample containing pipecolic acid.

  • Sample Diluent: Methanol or mobile phase.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.

3. Chromatographic Conditions:

  • Mobile Phase: Water:Acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm or MS/MS (m/z 130 -> m/z 84 for pipecolic acid).

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Dissolve 5 mg of the sample in 1 mL of methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For biological samples like plasma, deproteinization is required. Add a suitable internal standard (e.g., phenylalanine-d5) to 50 µL of plasma, followed by deproteinization, evaporation, and reconstitution in the mobile phase.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis for a sufficient time to allow the elution of both enantiomers. L-pipecolic acid typically elutes before D-pipecolic acid on this type of column.

  • Identify the enantiomers by comparing the retention times with those of pure enantiomeric standards.

  • Quantify the enantiomers by integrating the peak areas.

Protocol 2: Chiral GC-MS Analysis of Pipecolinic Acid after Derivatization

This protocol describes the enantioselective analysis of pipecolic acid in plasma using GC-MS after a two-step derivatization process.

1. Materials and Reagents:

  • Chiral GC Column: CP Chiralsil-Dex CB (25m x 0.25mm, 0.25µm film thickness)

  • Derivatization Reagents: Methylchloroformate, pentafluorobenzyl (PFB) bromide, phosphate (B84403) buffer (1 mol/L, pH 11), ethyl acetate, hexane (B92381).

  • Internal Standard: D/L-[2H11]pipecolic acid.

  • Sample: Plasma.

2. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with a Negative Chemical Ionization (NCI) source.

3. Derivatization Procedure:

  • To 100 µL of plasma, add 1 nmol of the internal standard.

  • Add 500 µL of phosphate buffer (1 mol/L, pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivative.

  • Extract the derivative with ethyl acetate.

  • Dry the extract and then add pentafluorobenzyl (PFB) bromide to form the PFB ester derivative.

  • Re-dissolve the final derivative in hexane for GC-MS analysis.

4. GC-MS Conditions:

  • Oven Temperature Program: Start at 100°C for 1 minute, then ramp at 1°C/min to 160°C, followed by a fast ramp to 240°C.

  • Carrier Gas Flow: 3 mL/min.

  • Injection Volume: 1 µL.

  • MS Detection: Negative Chemical Ionization (NCI) mode with ammonia (B1221849) as the reagent gas. Monitor m/z 186 for endogenous pipecolic acid and m/z 195 for the deuterated internal standard.

5. Procedure:

  • Inject the derivatized sample into the GC-MS system.

  • Acquire the data in mass fragmentography mode.

  • Determine the elution order of the D- and L-pipecolic acid derivatives using individual enantiomerically pure standards.

  • Quantify the enantiomers based on the peak areas relative to the internal standard.

Protocol 3: Chiral Capillary Electrophoresis (CE) of Pipecolinic Acid

This protocol outlines the chiral separation of pipecolinic acid by CE after derivatization.

1. Materials and Reagents:

  • Chiral Selector: Poly(sodium N-undecanoyl-L-leucine-valinate).

  • Derivatization Reagent: Fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

  • Background Electrolyte (BGE): Appropriate buffer system (e.g., phosphate or borate (B1201080) buffer) containing the chiral selector.

  • Sample: Racemic pipecolic acid.

2. Instrumentation:

  • Capillary Electrophoresis system with a suitable detector (e.g., UV or fluorescence).

3. Derivatization Procedure:

  • React the pipecolic acid sample with FMOC-Cl to improve detectability and facilitate chiral separation. The reaction conditions (pH, temperature, time) need to be optimized.

4. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): Buffer containing an optimized concentration of the polymeric surfactant chiral selector.

  • Separation Voltage: Optimize for the best resolution and analysis time.

  • Temperature: Controlled temperature for reproducible results.

  • Detection: Based on the FMOC label (e.g., fluorescence detection for high sensitivity).

5. Procedure:

  • Condition the capillary with the BGE.

  • Inject the derivatized sample.

  • Apply the separation voltage.

  • Detect the migrating enantiomers. The resolution for the separation of FMOC-DL-pipecolic acid has been reported to be 2.78 using this method.

  • Identify and quantify the enantiomers based on their migration times and peak areas.

Visualization of Experimental Workflow

Chiral_Separation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_ce CE Method start Sample Containing Pipecolic Acid Enantiomers hplc_prep Sample Preparation (Dilution/Deproteinization) start->hplc_prep gcms_deriv Derivatization (e.g., N-methylcarbamate-PFB) start->gcms_deriv ce_deriv Derivatization (e.g., FMOC-Cl) start->ce_deriv hplc_sep Chiral HPLC Separation (e.g., CHIROBIOTIC T) hplc_prep->hplc_sep hplc_det Detection (UV or MS/MS) hplc_sep->hplc_det end Data Analysis: Enantiomer Identification & Quantification hplc_det->end gcms_sep Chiral GC Separation (e.g., Chirasil-Dex CB) gcms_deriv->gcms_sep gcms_det Detection (NCI-MS) gcms_sep->gcms_det gcms_det->end ce_sep Chiral CE Separation (Polymeric Surfactant) ce_deriv->ce_sep ce_det Detection (Fluorescence) ce_sep->ce_det ce_det->end

Caption: General workflow for the chiral separation of pipecolic acid isomers.

References

Application Notes and Protocols for the Mass Spectrometric Detection of D-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid (D-PA), a chiral metabolite of L-lysine, has garnered significant interest in biomedical research due to its association with various physiological and pathological processes. It is considered a biomarker for certain peroxisomal disorders, such as Zellweger syndrome, and is also implicated in neurological functions and liver diseases.[1][2][3][4][5] Accurate and sensitive detection of D-PA, often in the presence of its L-enantiomer, is crucial for both clinical diagnostics and advancing our understanding of its metabolic roles. Mass spectrometry, coupled with chromatographic separation, offers the requisite specificity and sensitivity for the reliable quantification of this compound in complex biological matrices.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a powerful technique for the analysis of this compound, offering high sensitivity and the ability to differentiate between D- and L-enantiomers through chiral chromatography.

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_separation Chiral LC Separation cluster_ms_detection MS/MS Detection plasma Plasma Sample (50-100 µL) is_add Add Internal Standard (e.g., Phenylalanine-d5) plasma->is_add deprot Protein Precipitation (e.g., with Acetonitrile) is_add->deprot centri Centrifugation deprot->centri supernatant Collect Supernatant centri->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Inject into LC System reconstitute->injection chiral_col Chiral Column (e.g., Teicoplanin or Luna HILIC) injection->chiral_col separation Enantiomeric Separation of D- and L-Pipecolinic Acid chiral_col->separation esi Electrospray Ionization (ESI) Positive Mode separation->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Chiral LC-MS/MS for D/L-Pipecolinic Acid in Plasma

This protocol is adapted from a method utilizing a chiral macrocyclic glycopeptide teicoplanin column for the enantioseparation of D- and L-pipecolinic acid.

1. Sample Preparation:

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 2 nmol of phenylalanine-d5).

  • Precipitate proteins by adding 200 µL of cold acidified acetonitrile (B52724) (0.4% formic acid, 0.2% trifluoroacetic acid in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 9,300 x g for 10 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Liquid Chromatography:

  • Column: Narrow bore chiral macrocyclic glycopeptide teicoplanin column.

  • Mobile Phase: Methanol-water (60:40, v/v).

  • Flow Rate: As recommended for the specific column dimensions.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or as optimized.

  • Elution: L-PA typically elutes around 7 minutes, and D-PA around 11.7 minutes.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pipecolic Acid (D and L): m/z 130 → m/z 84.

    • Phenylalanine-d5 (Internal Standard): m/z 171 → m/z 125.

  • Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: HILIC-MS/MS for Total Pipecolinic Acid in Plasma

This protocol describes a rapid method for the quantification of total pipecolinic acid using Hydrophilic Interaction Liquid Chromatography (HILIC).

1. Sample Preparation:

  • To 100 µL of plasma, add 500 µL of acetonitrile containing the internal standard (e.g., 2 µmol/L of [2H5]-phenylalanine).

  • Vortex the mixture.

  • Centrifuge to pellet proteins.

  • Analyze the supernatant directly.

2. Liquid Chromatography:

  • Column: Luna HILIC (150 x 3.0 mm, 3 µm, 200 Å).

  • Mobile Phase A: 5 mmol/L ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.

  • Gradient: Optimize gradient from high organic to aqueous to retain and elute pipecolinic acid.

  • Flow Rate: 0.4-0.6 mL/min.

3. Mass Spectrometry:

  • Ionization: ESI, Positive Mode.

  • Scan Type: MRM.

  • MRM Transitions: As in Protocol 1.

Quantitative Data Summary
ParameterChiral LC-MS/MS MethodHILIC-MS/MS Method
Sample Volume 50 µL Plasma100 µL Plasma
Linearity Range 0.5 - 80 µmol/L0.05 - 50 µmol/L
Lower Limit of Quantification (LLOQ) 0.5 µmol/L0.050 µmol/L
Lower Limit of Detection (LOD) Not specified, but S/N of 50:1 at 1.0 µmol/L0.010 µmol/L
Intra-assay CV 3.1 - 7.9%3.2%
Inter-assay CV 5.7 - 13%3.4%
Recovery 95 - 102%93.8%
Internal Standard Phenylalanine-d5[2H5]-phenylalanine

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another viable technique for pipecolinic acid analysis, typically requiring derivatization to increase volatility.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow for this compound Analysis cluster_sample_prep_gc Sample Preparation & Derivatization cluster_gc_separation GC Separation cluster_ms_detection_gc MS Detection sample Biological Sample (e.g., Plant Tissue) is_add_gc Add Internal Standard (e.g., Norvaline) sample->is_add_gc extraction Extraction is_add_gc->extraction derivatization Derivatization (e.g., with Propyl Chloroformate) extraction->derivatization injection_gc Inject into GC System derivatization->injection_gc gc_col GC Column injection_gc->gc_col separation_gc Separation of Derivatized Analytes gc_col->separation_gc ei Electron Ionization (EI) separation_gc->ei sim Selected Ion Monitoring (SIM) ei->sim quant_gc Quantification sim->quant_gc

Caption: Workflow for this compound analysis by GC-MS.

Detailed Experimental Protocol

Protocol 3: GC-MS with Propyl Chloroformate Derivatization

This protocol is suitable for the analysis of total pipecolinic acid in biological matrices like plant tissues.

1. Sample Preparation and Derivatization:

  • Homogenize the biological sample.

  • Add an internal standard (e.g., norvaline).

  • Perform a suitable extraction procedure to isolate small molecules.

  • To the extract, add a solution of propyl chloroformate for derivatization. This step should be performed under controlled pH conditions.

2. Gas Chromatography:

  • Column: A standard non-polar or mid-polar capillary GC column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: Start with a low initial temperature (e.g., 80°C), ramp to a high final temperature (e.g., 280°C) to elute the derivatized analytes.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM).

  • Monitored Ions:

    • Pipecolic acid-N-propoxycarbonyl propyl ester: m/z 172.2 and 128.0.

    • Norvaline derivative (Internal Standard): m/z 158.2 and 72.2.

III. This compound Metabolic Context

This compound is a downstream metabolite of lysine (B10760008) catabolism. Understanding its metabolic pathway is essential for interpreting analytical results.

Pipecolinic Acid Metabolism lysine L-Lysine aakca ϵ-amino-α-keto caproic acid lysine->aakca Aminotransferase (e.g., ALD1 in plants) p2c Δ1-piperideine-2- carboxylic acid (P2C) aakca->p2c Cyclization l_pa L-Pipecolinic Acid p2c->l_pa Ornithine Cyclodeaminase aaa α-aminoadipic acid l_pa->aaa Oxidation (Peroxisomes) d_pa This compound diet Dietary Sources & Intestinal Bacteria diet->d_pa

References

Application Notes and Protocols: The Role of D-Pipecolinic Acid in the Diagnosis of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecolic acid, a derivative of the essential amino acid lysine (B10760008), has emerged as a significant biomarker in the diagnosis of several inborn errors of metabolism.[1] This non-proteinogenic amino acid exists in two stereoisomeric forms, L- and D-pipecolinic acid, with the L-isomer being the predominant form in plasma.[2] However, it is the quantification of both enantiomers, particularly the elevation of D-pipecolic acid, that provides valuable diagnostic insights, primarily for peroxisomal biogenesis disorders (PBDs).[2][3] This document provides a comprehensive overview of the role of this compound in diagnosing these metabolic disorders, along with detailed experimental protocols for its analysis.

Pipecolic acid is an intermediate in the metabolic pathway of lysine.[3] In humans, the degradation of L-lysine can occur via two routes: the saccharopine pathway, which is the major route, and the peroxisomal pipecolic acid pathway. Elevated levels of pipecolic acid are indicative of defects in its metabolic pathway, most notably in peroxisomal disorders where the enzyme L-pipecolate oxidase is deficient.

Clinical Significance

Elevated concentrations of pipecolic acid are a key diagnostic marker for a range of inborn errors of metabolism. Its analysis is crucial for differentiating between various conditions:

  • Peroxisomal Biogenesis Disorders (PBDs): This group of disorders, including Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD), is characterized by a failure to form or maintain functional peroxisomes. A hallmark of PBDs is the accumulation of pipecolic acid in plasma and cerebrospinal fluid (CSF).

  • Hyperlysinemia: This condition results from a defect in the saccharopine pathway of lysine degradation. Consequently, lysine is shunted to the alternative pipecolic acid pathway, leading to hyperpipecolic acidemia. Unlike in PBDs, hyperlysinemia is also characterized by a marked elevation of lysine in the blood.

  • Pyridoxine-Dependent Epilepsy (PDE): This is a rare form of epilepsy caused by mutations in the ALDH7A1 gene, which leads to the accumulation of α-aminoadipic semialdehyde (AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). P6C can be reduced to pipecolic acid, leading to its elevation in plasma and CSF.

The stereoisomeric composition of pipecolic acid can offer further diagnostic clues. While L-pipecolic acid is the predominant form in plasma in both healthy individuals and those with peroxisomal disorders, the urinary excretion of D-pipecolic acid is significantly reduced in patients with severe PBDs like Zellweger syndrome.

Quantitative Data

The concentration of pipecolic acid in biological fluids is a critical parameter for diagnosis. The following table summarizes typical concentrations in healthy individuals and in patients with relevant metabolic disorders.

AnalyteConditionSpecimenConcentration (µmol/L)
Pipecolic Acid Normal (Adult)Plasma< 2.5
Normal (Neonate, < 1 wk)Plasma3.75 - 10.8
Normal (Neonate, > 1 wk)Plasma0.70 - 2.46
Normal (Adult)CSF0.07 - 0.10
Zellweger Syndrome (Neonate)Plasma7.7 - 25 (may increase with age)
Pyridoxine-Dependent EpilepsyPlasma & CSFSignificantly elevated
L-Pipecolic Acid NormalPlasma> 98% of total pipecolic acid
D-Pipecolic Acid NormalUrinePredominant enantiomer excreted
Zellweger SyndromeUrineLittle D-pipecolic acid present

Experimental Protocols

The accurate quantification of D- and L-pipecolic acid is essential for differential diagnosis. The most common and reliable methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Pipecolic Acid in Plasma

This method allows for the stereoselective analysis of L-pipecolic acid.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).
  • Perform protein precipitation using a suitable solvent (e.g., methanol).
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: Chiral macrocyclic glycopeptide teicoplanin column.
  • Mobile Phase: A suitable gradient of organic solvent (e.g., methanol) and aqueous buffer (e.g., ammonium (B1175870) acetate).
  • Flow Rate: Optimized for the specific column dimensions.
  • Injection Volume: 10-20 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • Analysis Mode: Selected-reaction monitoring (SRM).
  • Transitions:
  • Pipecolic acid: m/z 130 -> m/z 84
  • Internal Standard (Phenylalanine-d5): m/z 171 -> m/z 125

3. Data Analysis:

  • Quantify L-pipecolic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of L-pipecolic acid.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Total Pipecolic Acid

This method is suitable for the quantification of total pipecolic acid and requires derivatization.

1. Sample Preparation and Derivatization:

  • To a specified volume of plasma, urine, or CSF, add an internal standard (e.g., [2H11]pipecolic acid).
  • Perform a protein precipitation or a solid-phase extraction to clean up the sample.
  • Derivatize the sample to make pipecolic acid volatile for GC analysis. A common method involves a two-step derivatization:
  • React the amine group with methyl chloroformate in an alkaline aqueous solution to form the N-methylcarbamate.
  • Extract the derivatized pipecolic acid into an organic solvent (e.g., ethyl acetate) after acidification.
  • Derivatize the carboxyl group with a reagent such as pentafluorobenzyl (PFB) bromide.
  • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.

2. GC-MS Analysis:

  • Chromatography:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
  • Mass Spectrometry:
  • Ionization Mode: Electron ionization (EI) or electron capture negative ionization (ECNI) if using PFB derivatives.
  • Analysis Mode: Selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

3. Data Analysis:

  • Quantify total pipecolic acid based on the peak area ratio of the analyte to the internal standard, using a calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of pipecolic acid, a typical experimental workflow for its analysis, and its role in the differential diagnosis of inborn errors of metabolism.

Metabolic_Pathway Lysine L-Lysine AASS α-aminoadipic semialdehyde synthase (AASS) Lysine->AASS Major Pathway (Saccharopine Route) L_Pipecolic_Acid L-Pipecolic Acid Lysine->L_Pipecolic_Acid Minor Pathway (Peroxisomal Route) Saccharopine Saccharopine AASS->Saccharopine Alpha_AASA α-Aminoadipic semialdehyde Saccharopine->Alpha_AASA Acetyl_CoA Acetyl-CoA Alpha_AASA->Acetyl_CoA L_Pipecolate_Oxidase L-Pipecolate Oxidase (Peroxisomal) L_Pipecolic_Acid->L_Pipecolate_Oxidase P6C Δ1-Piperideine-6-carboxylate (P6C) L_Pipecolate_Oxidase->P6C P6C->Alpha_AASA

Caption: Metabolic pathway of L-lysine degradation.

Experimental_Workflow Sample Biological Sample (Plasma, CSF, Urine) Internal_Standard Addition of Internal Standard Sample->Internal_Standard Extraction Protein Precipitation/ Solid-Phase Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis for LC-MS/MS Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Report Diagnostic Report Data_Processing->Report

Caption: Experimental workflow for pipecolic acid analysis.

Diagnostic_Logic Elevated_Pipecolic Elevated Pipecolic Acid Lysine_Levels Plasma Lysine Levels? Elevated_Pipecolic->Lysine_Levels Hyperlysinemia Hyperlysinemia Lysine_Levels->Hyperlysinemia Elevated Other_Markers Other Peroxisomal Markers (e.g., VLCFA)? Lysine_Levels->Other_Markers Normal PBD Peroxisomal Biogenesis Disorder (PBD) Other_Markers->PBD Abnormal Clinical_Presentation Clinical Presentation? Other_Markers->Clinical_Presentation Normal PDE Pyridoxine-Dependent Epilepsy (PDE) Seizures Prominent Seizures PDE->Seizures Clinical_Presentation->PDE

Caption: Diagnostic logic for elevated pipecolic acid.

References

Application Notes and Protocols for the Use of D-Pipecolinic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pipecolinic acid, a non-proteinogenic cyclic amino acid, is a valuable building block in modern peptide synthesis and drug discovery. Its incorporation into peptide sequences can induce conformational constraints, enhance metabolic stability, and modulate biological activity. The D-enantiomer, in particular, is utilized to increase resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. However, the steric hindrance posed by its cyclic structure presents unique challenges during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide chains, along with a comparative analysis of common coupling reagents.

Challenges in Incorporating this compound

The primary challenge in the synthesis of peptides containing this compound is the steric hindrance of its secondary amine, which can lead to:

  • Slow Coupling Kinetics: The bulky nature of the pipecolic ring can impede the approach of the activated carboxyl group of the incoming amino acid, resulting in slower reaction rates.

  • Incomplete Couplings: Standard coupling protocols may not be sufficient to drive the reaction to completion, leading to deletion sequences and lower purity of the final peptide.

  • Diketopiperazine Formation: When pipecolic acid is one of the first two amino acids in a sequence, there is an increased risk of intramolecular cyclization to form a diketopiperazine, which terminates the peptide chain.[1]

To overcome these challenges, careful selection of coupling reagents and optimization of reaction conditions are crucial.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative comparison of commonly used coupling reagents. Quantitative data from specific studies on this compound is sparse in publicly available literature; therefore, this table is based on general performance with hindered amino acids.

Coupling Reagent ClassReagent ExamplesAdvantages for Hindered CouplingsDisadvantages
Carbodiimides DIC/HOBt, EDC/HOBtCost-effective, low risk of side reactions like guanidinylation.[2]Can be slower than other reagents, requiring longer reaction times.[3]
Phosphonium Salts PyBOP, PyAOPHighly effective for hindered and N-methyl amino acids.[2]Can produce carcinogenic byproducts (e.g., HMPA with BOP).[4]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUFast reaction times and high coupling efficiency. HATU and COMU are particularly effective for hindered couplings.Can cause guanidinylation of the N-terminal amine if used in excess. Benzotriazole-based reagents can be explosive under certain conditions.

Note: For optimal results with hindered amino acids, extended coupling times and/or double coupling are often necessary, regardless of the reagent used.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials and Reagents
  • Fmoc-D-Pipecolinic acid

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), high purity

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol

  • Coupling reagents (e.g., HBTU, HATU, DIC, HOBt)

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol 1: Manual Solid-Phase Peptide Synthesis Incorporating Fmoc-D-Pipecolinic Acid

This protocol outlines the manual synthesis on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 150-200 mg of Rink Amide resin (loading ~0.5-0.7 mmol/g) in a reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5-10 minutes at room temperature.
  • Drain the solution.
  • Repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).
  • Perform a Kaiser test to confirm the presence of a free amine (a positive test will result in a blue color).

3. Coupling of Fmoc-D-Pipecolinic Acid (using HATU):

  • In a separate vial, dissolve Fmoc-D-Pipecolinic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.
  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 2-4 hours. For hindered couplings, overnight coupling may be beneficial.
  • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
  • To perform a second coupling, drain the reaction mixture and repeat the coupling step with a freshly prepared activated amino acid solution.
  • Once the coupling is complete, wash the resin with DMF (5 x 5 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
  • Add 5 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified peptide by mass spectrometry to confirm its molecular weight.

Visualizing the Workflow

The following diagrams illustrate the key steps in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-D-Pip-OH) + Coupling Reagent + DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next Amino Acid FinalDeprotect Final Fmoc Deprotection KaiserTest->FinalDeprotect Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis FinalProduct Purified Peptide Analysis->FinalProduct Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_result Result Fmoc_AA Fmoc-D-Pip-OH Active_Ester Activated Ester Fmoc_AA->Active_Ester + Reagent Coupling Reagent (e.g., HATU) Reagent->Active_Ester + Base Base (DIPEA) Base->Active_Ester + Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide with Free N-terminal Amine Resin_Amine->Peptide_Bond + New_Peptide Elongated Peptide (Resin-Bound) Peptide_Bond->New_Peptide Byproduct Byproducts Peptide_Bond->Byproduct

References

Application Notes and Protocols for the Analytical Measurement of D-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid, a metabolite of lysine, is gaining increasing attention in biomedical research due to its association with various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of potential therapeutic interventions. These application notes provide detailed protocols and analytical standards for the measurement of this compound, primarily focusing on chromatographic techniques coupled with mass spectrometry.

Analytical Methods Overview

The determination of this compound requires highly selective and sensitive analytical methods due to its presence in complex biological samples and the need to differentiate it from its L-enantiomer. The most common and robust methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which necessitate chiral separation.

Key considerations for method selection:

  • LC-MS/MS: Offers high sensitivity and specificity, often with simpler sample preparation (e.g., protein precipitation) and without the need for derivatization. This makes it a preferred method for high-throughput analysis in clinical and research settings.[1][2][3]

  • GC-MS: Also provides excellent sensitivity and selectivity but typically requires a derivatization step to increase the volatility of the analyte. This can add complexity to the sample preparation process but can also enhance chromatographic resolution.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the analysis of pipecolinic acid. This allows for a direct comparison of the different analytical approaches.

MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Internal StandardReference
LC-MS/MS L-Pipecolic AcidPlasma0.5 - 80 µmol/LNot Reported0.5 µmol/LPhenylalanine-d5
HPLC-MS/MS Pipecolic AcidPlasma0.05 - 50 µmol/L0.010 µmol/L0.050 µmol/L[2H5]-Phenylalanine
GC-MS D/L-Pipecolic AcidPlasmaNot ReportedNot ReportedNot Reported[2H11]pipecolinic acid
HPLC Pipecolic AcidBiological MaterialsNot Reported~20 pmolNot ReportedNot Reported

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Method for D- and L-Pipecolinic Acid in Plasma

This protocol is based on a direct analysis method that does not require derivatization, offering a rapid and robust workflow.

1. Materials and Reagents:

  • This compound and L-Pipecolinic acid analytical standards

  • Phenylalanine-d5 (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic Acid

2. Sample Preparation:

  • To 50 µL of plasma, add a known concentration of the internal standard, Phenylalanine-d5.

  • Deproteinize the sample by adding a precipitating agent like acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Chiral Column: A macrocyclic glycopeptide teicoplanin-based chiral column is effective for enantioseparation.

  • Mobile Phase: An isocratic mobile phase of methanol/water (60:40, v/v) can be used.

  • Flow Rate: As recommended for the specific column dimensions.

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Pipecolic Acid: m/z 130 -> m/z 84

    • Phenylalanine-d5: m/z 171 -> m/z 125

4. Data Analysis:

  • Quantify D- and L-pipecolinic acid by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.

Protocol 2: Chiral GC-MS Method for D- and L-Pipecolic Acid in Plasma with Derivatization

This protocol involves a two-step derivatization process to enhance the volatility and chromatographic properties of pipecolic acid for GC-MS analysis.

1. Materials and Reagents:

  • This compound and L-Pipecolic acid analytical standards

  • D/L-[2H11]pipecolic acid (Internal Standard)

  • Phosphate (B84403) buffer (1 mol/L, pH 11)

  • Methylchloroformate

  • Ethyl acetate

  • Pentafluorobenzyl (PFB) bromide

  • Hexane (B92381)

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add 1 nmol of the internal standard, D/L-[2H11]pipecolic acid.

  • Add 500 µL of phosphate buffer (pH 11) and 50 µL of methylchloroformate to form the N-methylcarbamate derivatives.

  • Extract the derivatives with ethyl acetate.

  • Dry the extract and proceed to the second derivatization step.

  • Form the pentafluorobenzyl (PFB) esters by reacting with PFB bromide.

  • Re-extract the final derivatives into hexane for injection.

3. GC-MS Conditions:

  • GC System: A gas chromatograph with a capillary column inlet.

  • Chiral Column: A CP Chiralsil-Dex CB column is suitable for enantiomeric separation.

  • Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 1°C/min to 160°C, then ramp quickly to 240°C.

  • MS System: A mass spectrometer capable of negative chemical ionization (NCI).

  • Reagent Gas: Ammonia.

  • Mass Fragmentography (Selected Ion Monitoring):

    • Endogenous Pipecolic Acid: m/z 186

    • [2H9]Pipecolic Acid (from internal standard): m/z 195

4. Data Analysis:

  • Quantify D- and L-pipecolic acid based on the peak areas of the selected ions relative to the internal standard, using a calibration curve.

Visualizations

Experimental Workflow for Chiral LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (50 µL) add_is Add Internal Standard (Phenylalanine-d5) start->add_is deproteinize Protein Precipitation (e.g., Acetonitrile) add_is->deproteinize vortex Vortex deproteinize->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chiral Separation (Teicoplanin Column) inject->separation detection Mass Spectrometry (ESI+, MRM) separation->detection quantification Quantification vs. Calibration Curve detection->quantification

Caption: Workflow for this compound Analysis by LC-MS/MS.

Experimental Workflow for Chiral GC-MS Analysis with Derivatization

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) add_is Add Internal Standard ([2H11]pipecolinic acid) start->add_is deriv1 Step 1: N-methylcarbamate Formation (Methylchloroformate) add_is->deriv1 extract1 Ethyl Acetate Extraction deriv1->extract1 dry1 Dry Extract extract1->dry1 deriv2 Step 2: PFB Ester Formation (PFB-Br) dry1->deriv2 extract2 Hexane Extraction deriv2->extract2 inject Inject into GC-MS extract2->inject separation Chiral Separation (CP Chiralsil-Dex CB) inject->separation detection Mass Spectrometry (NCI, SIM) separation->detection quantification Quantification vs. Calibration Curve detection->quantification

Caption: Workflow for this compound Analysis by GC-MS.

Concluding Remarks

The choice of analytical method for this compound measurement will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation. The LC-MS/MS method offers a more streamlined workflow, while the GC-MS method provides a robust alternative. Both methods, when properly validated, can provide accurate and reliable quantification of D- and L-pipecolinic acid in biological matrices, facilitating further research into the roles of these important molecules.

References

Troubleshooting & Optimization

Technical Support Center: D-Pipecolinic Acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of D-Pipecolinic acid (D-Pip) from various tissue samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue?

A1: The extraction of this compound typically involves tissue homogenization followed by protein precipitation and subsequent analysis. Common methods include:

  • Acidic Extraction: Tissues can be homogenized in an acid solution, such as one containing sodium acetate (B1210297) and acetic acid, to release bound D-Pip and precipitate proteins.[1]

  • Solvent Precipitation: Methanol, acetonitrile, or other organic solvents are widely used to precipitate proteins and extract small molecules like D-Pip.

  • Solid-Phase Extraction (SPE): SPE can be employed for sample cleanup and concentration after initial extraction to remove interfering substances.

The choice of method may depend on the tissue type, the required sensitivity, and the analytical instrumentation available.

Q2: Why is derivatization often necessary for this compound analysis?

A2: Derivatization is a common step in D-Pip analysis for several reasons:

  • Improved Chromatographic Separation: D-Pip is a polar molecule, and derivatization can increase its hydrophobicity, leading to better retention and peak shape on reverse-phase HPLC columns.

  • Enhanced Detection: Derivatization can introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. For mass spectrometry, it can improve ionization efficiency.

  • Increased Volatility for GC Analysis: For Gas Chromatography (GC) analysis, derivatization is essential to make D-Pip volatile enough to pass through the GC column. Common derivatizing agents include propyl chloroformate.[2][3]

Q3: What are suitable internal standards for this compound quantification?

A3: An ideal internal standard should have similar chemical properties and extraction recovery to D-Pip but be distinguishable by the analytical method. Commonly used internal standards include:

  • Isotopically Labeled this compound (e.g., this compound-d9): This is the gold standard as it has nearly identical chemical and physical properties to the analyte.

  • Structural Analogs: Compounds like nipecotic acid or other non-endogenous amino acids such as norvaline have been used.[2][4]

  • Phenylalanine-d5: This has been utilized in LC-MS/MS methods for the analysis of pipecolic acid.

Q4: What are typical concentrations of this compound in different tissues?

A4: D-Pipecolic acid is a metabolite found in various biological fluids and tissues. Its concentration can vary depending on the organism and physiological state. For instance, in rodent brains, higher concentrations have been observed in the hypothalamus, pons-medulla oblongata, and cerebellum. In humans, D-Pip is a normal metabolite found in biofluids, with elevated levels in urine associated with certain liver diseases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from tissue samples.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized using a suitable method (e.g., sonication, bead beating) to break down cell membranes and release the analyte. For some tissues, rapid freezing in liquid nitrogen followed by grinding can be effective.
Inefficient protein precipitation.Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure the sample is adequately vortexed and incubated at a low temperature to maximize protein removal.
Analyte degradation.Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Use fresh tissue samples whenever possible. For long-term storage, flash-freeze tissue in liquid nitrogen and store at -80°C.
High Matrix Effects (Ion Suppression/Enhancement in MS) Co-elution of interfering endogenous compounds from the tissue matrix.Improve sample cleanup by incorporating a solid-phase extraction (SPE) step. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate D-Pip from matrix components. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
High salt concentration in the final extract.Ensure that any salts from buffers used during extraction are removed before analysis, for example, through an appropriate SPE or liquid-liquid extraction step.
Poor Chromatographic Peak Shape Suboptimal mobile phase pH.Adjust the pH of the mobile phase. For amine-containing compounds like D-Pip, a slightly acidic pH can improve peak shape by ensuring consistent ionization.
Inappropriate column chemistry.Consider using a column specifically designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or ensure proper derivatization for reverse-phase chromatography.
Inconsistent Results Between Replicates Inconsistent sample handling and preparation.Standardize all steps of the extraction protocol, including tissue weight, solvent volumes, incubation times, and centrifugation speeds. Use of an internal standard is crucial to correct for variability.
Incomplete derivatization.Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, to ensure a complete and consistent reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Pipecolic acid analysis.

Table 1: LC-MS/MS Method Performance for L-Pipecolic Acid in Plasma

ParameterValue
Linearity Range0.5 - 80 µmol/L
Signal-to-Noise Ratio (at 1.0 µmol/L)50:1
Intra-assay Variation3.1 - 7.9%
Inter-assay Variation5.7 - 13%
Mean Recovery (at 5 µmol/L)95%
Mean Recovery (at 50 µmol/L)102%

Table 2: Brain Uptake Index (BUI) of Pipecolic Acid and Related Compounds in Mouse

CompoundConcentration (mM)Brain Uptake Index (BUI)
D,L-[3H]Pipecolic acid0.1143.39
Lysine-Higher than Pipecolic acid
Proline-Higher than in rat

Experimental Protocols

Protocol 1: Acid-Extraction of this compound from Brain Tissue (Adapted for general use)

This protocol is a modified version of a method for extracting Brain-Derived Neurotrophic Factor (BDNF) but is applicable for the extraction of other small molecules from brain tissue.

Materials:

  • Acid-Extraction Buffer: 50 mmol/L sodium acetate, 1 mol/L NaCl, 0.1% Triton X-100, with glacial acetic acid added to reach a pH of 4.0. Add protease inhibitors before use.

  • Incubation/Neutralization Buffer (for subsequent assays): 0.2 mol/L phosphate (B84403) buffer, pH 7.6.

  • Microcentrifuge tubes

  • Sonicator or tissue homogenizer

  • Centrifuge

Procedure:

  • Dissect and weigh the brain tissue. Rapidly freeze in liquid nitrogen and store at -80°C until use.

  • Resuspend the frozen tissue in approximately a 10:1 volume-to-weight ratio of ice-cold Acid-Extraction Buffer (e.g., 1 mL for 100 mg of tissue).

  • Homogenize the tissue using a sonicator in short bursts (5-7 seconds) while keeping the sample on ice to prevent heating.

  • Incubate the homogenate on ice for 30 minutes.

  • Repeat the sonication and incubation steps.

  • Centrifuge the homogenate at 10,000 – 20,000 x g for 30 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new, clean tube. This supernatant contains the extracted this compound.

  • For analyses sensitive to pH, neutralize the acidic extract by diluting it with the Incubation/Neutralization Buffer. A 1:3 ratio (1 part extract to 3 parts buffer) is a good starting point.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Tissue 1. Tissue Collection (e.g., Brain) Homogenization 2. Homogenization (in Acid-Extraction Buffer) Tissue->Homogenization Centrifugation1 3. Centrifugation (to remove debris) Homogenization->Centrifugation1 Precipitation 4. Protein Precipitation (e.g., with Acetonitrile) Centrifugation1->Precipitation Centrifugation2 5. Centrifugation (to pellet protein) Precipitation->Centrifugation2 Supernatant 6. Supernatant Collection Centrifugation2->Supernatant SPE 7. Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE Derivatization 8. Derivatization (e.g., Propyl Chloroformate) Supernatant->Derivatization SPE->Derivatization Analysis 9. LC-MS/MS or GC-MS Analysis Derivatization->Analysis

Caption: General workflow for this compound extraction from tissue.

troubleshooting_tree Problem Extraction Problem LowRecovery Low Recovery? Problem->LowRecovery MatrixEffects High Matrix Effects? Problem->MatrixEffects BadPeaks Poor Peak Shape? Problem->BadPeaks Homogenization Incomplete Homogenization? LowRecovery->Homogenization Yes Cleanup Inadequate Cleanup? MatrixEffects->Cleanup Yes MobilePhase Mobile Phase pH? BadPeaks->MobilePhase Yes Precipitation Inefficient Precipitation? Homogenization->Precipitation No SolutionHomogenization Optimize Homogenization (Sonication, Bead Beating) Homogenization->SolutionHomogenization Yes SolutionPrecipitation Optimize Solvent & Conditions Precipitation->SolutionPrecipitation Yes Chromatography Co-elution? Cleanup->Chromatography No SolutionCleanup Add/Optimize SPE Cleanup->SolutionCleanup Yes SolutionChromatography Modify Gradient/Column Chromatography->SolutionChromatography Yes Column Wrong Column? MobilePhase->Column No SolutionMobilePhase Adjust pH MobilePhase->SolutionMobilePhase Yes SolutionColumn Use HILIC or Derivatize Column->SolutionColumn Yes

Caption: Troubleshooting decision tree for D-Pip extraction.

plant_immunity_pathway cluster_synthesis Pipecolic Acid Biosynthesis cluster_signaling Immune Signaling Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 SAR Systemic Acquired Resistance (SAR) Pip->SAR Accumulation in distal tissues Defense Defense Gene Expression (e.g., PR-1) SAR->Defense PathogenResistance Pathogen Resistance Defense->PathogenResistance

Caption: Pipecolic acid signaling in plant immunity.

References

Improving the sensitivity of D-Pipecolinic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of D-Pipecolinic acid (D-Pip) detection. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as one of the most sensitive and specific methods for the quantification of this compound in complex biological matrices like plasma.[1][2] Methods using a chiral column can distinguish between D- and L-pipecolinic acid enantiomers without the need for derivatization, offering high sensitivity and rapid sample turnaround.[1] Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive technique, though it typically requires derivatization of the analyte.[3][4]

Q2: Why is chiral separation important for Pipecolinic acid analysis?

A2: The two chiral forms, D- and L-pipecolinic acid, have different origins and metabolic significance. This compound is primarily derived from the diet and metabolism by intestinal bacteria, while L-pipecolinic acid is an endogenous intermediate in the L-lysine degradation pathway. In clinical research, particularly for peroxisomal disorders, distinguishing between these enantiomers is crucial for accurate diagnosis and understanding of the underlying pathophysiology.

Q3: What are common derivatization reagents used for GC-MS analysis of this compound?

A3: To improve volatility and chromatographic performance for GC-MS analysis, this compound is often derivatized. Common approaches include a two-step derivatization, first forming N-methylcarbamate derivatives using methylchloroformate, followed by esterification with pentafluorobenzyl (PFB) bromide. Another simpler, one-step method uses propyl chloroformate for derivatization.

Q4: Can I measure this compound without derivatization?

A4: Yes, LC-MS/MS methods using a chiral column, such as a macrocyclic glycopeptide teicoplanin column, allow for the direct analysis and enantioseparation of D- and L-pipecolinic acid without any derivatization steps. This approach simplifies sample preparation and reduces potential sources of analytical variability.

Q5: What is the origin of this compound in human plasma?

A5: Studies suggest that this compound in human physiological fluids originates mainly from the catabolism of dietary lysine (B10760008) by intestinal bacteria, rather than from direct intake from food sources. While many foods contain pipecolic acid, it is predominantly the L-isomer.

Method Performance & Comparison

The selection of an analytical method often depends on the required sensitivity and the available equipment. The following table summarizes quantitative data from various published methods for pipecolinic acid detection.

MethodAnalyte(s)Sample MatrixLinearity Range (μmol/L)Lower Limit of Quantification (LLOQ) (μmol/L)Key Features
Chiral LC-MS/MSD- and L-Pipecolic AcidPlasma0.5–800.5No derivatization required; direct enantioseparation.
HILIC LC-MS/MSTotal Pipecolic AcidPlasma0.05–500.050Rapid analysis without derivatization.
Chiral GC-MSD- and L-Pipecolic AcidPlasmaNot specifiedNot specifiedRequires a two-step derivatization process.

Table 1: Comparison of analytical methods for Pipecolic acid detection.

Troubleshooting Guide

Low sensitivity, poor peak shape, and high background are common challenges in trace-level analysis of this compound. This guide addresses specific issues you may encounter.

Issue / QuestionPotential Cause(s)Recommended Solution(s)
Why is my signal intensity for D-Pip unexpectedly low? 1. Inefficient Protein Precipitation: Residual proteins can interfere with ionization. 2. Incomplete Derivatization (GC-MS): Reaction conditions (pH, temperature, time) may be suboptimal. 3. Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress the analyte signal. 4. Suboptimal MS Parameters: Ion source settings (e.g., temperature, gas flow) or collision energy may not be optimized.1. Ensure the correct ratio of plasma to precipitation solvent (e.g., 1:4 ratio of plasma to cold acetonitrile) and vortex thoroughly. 2. Optimize derivatization parameters. For PFB derivatives, ensure the sample is completely dry before adding the reagent. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample if suppression is severe. Improve chromatographic separation to isolate the analyte from interfering compounds. 4. Perform systematic optimization of all mass spectrometer parameters using a D-Pip standard solution.
Why are my chromatographic peaks for D-Pip broad or tailing? 1. Poor Column Performance: The analytical column may be degraded or contaminated. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may be unsuitable for the column or analyte. 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path.1. Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column. 2. For chiral LC, ensure the mobile phase composition matches the column manufacturer's recommendation. For HILIC, ensure proper mobile phase conditions for hydrophilic interaction. 3. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to block active sites, if compatible with MS detection.
How can I resolve poor separation between D- and L-Pipecolinic acid? 1. Suboptimal Chiral Column Temperature: Temperature can significantly affect chiral resolution. 2. Incorrect Mobile Phase Flow Rate: The flow rate may be too fast or too slow for efficient separation.1. Optimize the column oven temperature. Test a range of temperatures (e.g., 15-30°C) to find the best resolution. 2. Adjust the flow rate. Slower flow rates generally improve resolution but increase run time. Refer to published methods for typical flow rates for your column type.
What causes high background noise in my chromatogram? 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents. 2. Sample Contamination: Carryover from a previous injection or contamination during sample preparation.1. Use high-purity, LC-MS grade solvents and fresh reagents. 2. Run blank injections between samples to check for carryover. Ensure clean labware and proper sample handling procedures.

Diagrams and Workflows

This compound Metabolic Pathway

This compound is formed from the catabolism of D-Lysine, a process that occurs via intestinal bacteria. This pathway is distinct from the L-Lysine degradation pathway that produces L-Pipecolinic acid.

cluster_pathway D-Lysine Catabolism D_Lysine D-Lysine P2C Δ¹-Piperideine-2-carboxylic acid (P2C) D_Lysine->P2C Transamination D_Pip This compound P2C->D_Pip Reduction

Caption: Metabolic pathway for this compound formation.

General Experimental Workflow (LC-MS/MS)

The following diagram outlines the typical steps involved in the analysis of this compound from plasma samples using LC-MS/MS.

Sample 1. Plasma Sample Collection (50 µL) IS 2. Add Internal Standard (e.g., Phenylalanine-d5) Sample->IS Precip 3. Protein Precipitation (e.g., with cold Acetonitrile) IS->Precip Centri 4. Centrifugation Precip->Centri Evap 5. Evaporate Supernatant Centri->Evap Recon 6. Reconstitute Sample Evap->Recon Inject 7. LC-MS/MS Analysis Recon->Inject Data 8. Data Processing & Quantification Inject->Data

Caption: General workflow for D-Pip analysis by LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of D- and L-Pipecolinic Acid in Plasma (No Derivatization)

This protocol is adapted from a method utilizing a chiral macrocyclic glycopeptide teicoplanin column for direct enantioseparation.

1. Materials and Reagents:

  • Plasma samples

  • Internal Standard (IS): Phenylalanine-d5 solution

  • Precipitation Solvent: Cold acidified acetonitrile (B52724) (0.4:0.2:100 formic acid:trifluoroacetic acid:acetonitrile by volume)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Chiral column (e.g., macrocyclic glycopeptide teicoplanin)

  • Microcentrifuge tubes

2. Sample Preparation:

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (e.g., Phenylalanine-d5).

  • Add 200 µL of the cold precipitation solvent to the tube.

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 9,300 x g for 10 minutes.

  • Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for injection.

3. LC-MS/MS Conditions:

  • LC Column: Chiral macrocyclic glycopeptide teicoplanin column

  • Mobile Phase: Isocratic or gradient elution suitable for the specific chiral column (refer to manufacturer's guidelines).

  • Flow Rate: As recommended for the column (e.g., 0.2-0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Selected-Reaction Monitoring (SRM).

  • SRM Transitions:

    • Pipecolic Acid: m/z 130 → m/z 84

    • Phenylalanine-d5 (IS): m/z 171 → m/z 125

4. Data Analysis:

  • Integrate the peak areas for D-Pip, L-Pip, and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Quantify the concentration of D-Pip using a calibration curve prepared with known standards.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is based on the method described by Struys and Jakobs, involving a two-step derivatization.

1. Materials and Reagents:

  • Plasma samples (100 µL)

  • Internal Standard (IS): Deuterated pipecolic acid (e.g., [2H9]pipecolic acid)

  • Phosphate (B84403) buffer (1 mol/L, pH 11)

  • Methylchloroformate

  • Ethyl acetate (B1210297)

  • Pentafluorobenzyl (PFB) bromide

  • Hexane (B92381)

  • GC-MS system with a Negative Chemical Ionization (NCI) source

  • Chiral capillary column (e.g., CP Chirasil-Dex CB)

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add the internal standard.

  • Add 500 µL of phosphate buffer (pH 11) and 50 µL of methylchloroformate. Vortex to form N-methylcarbamate derivatives.

  • Extract the derivatives with ethyl acetate.

  • Dry the ethyl acetate extract under nitrogen.

  • Add PFB bromide reagent and heat to form the PFB ester derivatives.

  • After the reaction, evaporate the excess reagent and reconstitute the final residue in hexane for injection.

3. GC-MS Conditions:

  • GC Column: CP Chirasil-Dex CB (or equivalent chiral column)

  • Oven Program: Start at 100°C, ramp at 1°C/min to 160°C, then ramp quickly to 240°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Negative Chemical Ionization (NCI) with ammonia (B1221849) as reagent gas.

  • Analysis Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • Endogenous Pipecolic Acid derivative: m/z 186

    • [2H9]pipecolic acid IS derivative: m/z 195

4. Data Analysis:

  • Determine the elution order of D- and L-pipecolic acid derivatives using individual standards.

  • Integrate the peak areas for the D-Pip derivative and the internal standard derivative.

  • Calculate the concentration based on the peak area ratio and a calibration curve.

References

Stability issues of D-Pipecolinic acid in stored samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of D-Pipecolinic acid in stored samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound is generally stable when stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years. To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: How long are aqueous solutions of this compound stable?

A3: It is not recommended to store aqueous solutions of this compound for more than one day. For experiments requiring aqueous solutions, fresh preparation is advised to ensure accuracy and reproducibility.

Q4: My this compound concentration appears lower than expected in my plasma samples. What could be the cause?

A4: Several factors could contribute to lower than expected concentrations of this compound in plasma samples. Prolonged storage at room temperature or even at 4°C can lead to degradation of amino acids. For long-term storage of plasma samples, it is crucial to deproteinize the samples and store them at -70°C to maintain the stability of amino acids.[1] Additionally, repeated freeze-thaw cycles can also contribute to the degradation of analytes in plasma.

Q5: I am analyzing this compound in urine samples that were stored at room temperature for a day. Are my results reliable?

A5: Storing urine samples at room temperature for an extended period can lead to a significant decrease in the concentration of some amino acids.[2] While many metabolites remain stable at 4°C and -20°C for up to 24 hours, storage at room temperature for more than 8 hours should be avoided to ensure the integrity of the sample.[2] For reliable results, it is recommended to analyze urine samples as fresh as possible or store them at -80°C immediately after collection.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent this compound concentrations across replicates. 1. Non-uniform sample storage conditions. 2. Repeated freeze-thaw cycles of the same aliquot. 3. Inconsistent sample preparation.1. Ensure all samples are stored under identical, controlled conditions. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Standardize the sample preparation protocol and ensure consistent execution.
Low recovery of this compound from stored biological samples. 1. Degradation due to improper storage temperature. 2. Enzymatic degradation in non-deproteinized samples. 3. Extended storage duration.1. Store samples at -80°C for long-term stability. For short-term (up to 24 hours), 4°C or -20°C can be used for urine.[2] 2. Deproteinize plasma samples before long-term storage.[1] 3. Analyze samples as soon as possible after collection.
Unexpected peaks appearing in the chromatogram of stored samples. 1. Formation of degradation products. 2. Contamination during sample handling or storage.1. Conduct a forced degradation study to identify potential degradation products. 2. Review sample handling and storage procedures to identify and eliminate sources of contamination.

Stability of Amino Acids in Biological Matrices

The following tables summarize general findings on the stability of amino acids in biological matrices. Due to the limited availability of specific stability data for this compound, these recommendations are based on the behavior of similar compounds. It is crucial to validate the stability of this compound under your specific experimental conditions.

Table 1: Stability of Amino Acids in Urine

Storage TemperatureStorage DurationStability of Amino Acids (General)
Room Temperature (~20°C)> 8 hoursSignificant decrease in some amino acid concentrations observed.
4°C (Refrigerator)Up to 24 hoursGenerally stable.
-20°C (Freezer)Up to 24 hoursGenerally stable.
-80°C (Ultra-low Freezer)Long-termRecommended for long-term storage to ensure stability.

Table 2: Stability of Amino Acids in Plasma

Storage TemperaturePre-treatmentStability of Amino Acids (General)
-20°CNative (not deproteinized)Degradation of some amino acids observed over time.
-70°C / -80°CNative (not deproteinized)Better stability than at -20°C, but deproteinization is still recommended for long-term storage.
-70°C / -80°CDeproteinizedOptimal condition for long-term storage , preventing enzymatic degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following is a general protocol that should be adapted based on the specific properties of the compound and the analytical method used.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to a light source (e.g., UV and visible light) for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating method (e.g., LC-MS/MS or GC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) Aliquoting Aliquoting into Single-Use Vials SampleCollection->Aliquoting Storage_RT Room Temperature (~20°C) Aliquoting->Storage_RT Short-term (Benchtop) Storage_4C Refrigerator (4°C) Aliquoting->Storage_4C Short-term Storage_neg20C Freezer (-20°C) Aliquoting->Storage_neg20C Medium-term Storage_neg80C Ultra-Low Freezer (-80°C) Aliquoting->Storage_neg80C Long-term Timepoints Analysis at Pre-defined Timepoints Storage_RT->Timepoints Storage_4C->Timepoints Storage_neg20C->Timepoints Storage_neg80C->Timepoints AnalyticalMethod Quantification via Validated Method (e.g., LC-MS/MS) Timepoints->AnalyticalMethod DataEvaluation Data Evaluation and Stability Assessment AnalyticalMethod->DataEvaluation

Caption: General workflow for a stability study of this compound in biological samples.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis of Stressed Samples (e.g., LC-MS/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 70°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis Identification Identification of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway DPA_Stock This compound Stock Solution DPA_Stock->Acid DPA_Stock->Base DPA_Stock->Oxidation DPA_Stock->Thermal DPA_Stock->Photo

Caption: Workflow for a forced degradation study of this compound.

References

Optimizing D-Pipecolinic Acid Derivatization for GC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of D-Pipecolinic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: Several methods are employed to derivatize this compound, each with its own advantages. The most common approaches include:

  • Propyl Chloroformate Derivatization: This is a simple, economical, and efficient one-step method.[1][2][3]

  • Silylation: This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] This method increases the volatility and thermal stability of the compound.

  • Esterification: This method targets the carboxylic acid group to increase volatility.

  • Multi-step Derivatizations: Some protocols involve multiple steps, such as a combination of trimethylsilyl (B98337) and trifluoroacyl derivatizations, which can be more laborious.

  • Chiral Derivatization: For enantiomeric analysis to distinguish between D- and L-pipecolinic acid, specific chiral derivatization reagents are used, such as in the N-methylcarbamate-pentafluorobenzyl (PFB) method or derivatization with heptafluorobutyl chloroformate and methylamine.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound, like other amino acids, is a polar and non-volatile compound. Direct injection into a GC-MS system would result in poor chromatographic performance, including peak tailing and low sensitivity. Derivatization is a chemical modification process that converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives, making the analyte suitable for GC analysis.

Q3: I am seeing no peaks or very small peaks for my derivatized this compound. What could be the issue?

A3: This issue can stem from several factors throughout the experimental workflow. Common causes include:

  • Incomplete Derivatization: The reaction may not have gone to completion. Verify the reaction conditions (temperature, time) and the quality and quantity of your derivatization reagents.

  • Sample Degradation: this compound or its derivative may have degraded. Ensure proper sample handling and storage.

  • Injection Problems: Issues with the GC inlet, such as a blocked syringe or incorrect injection parameters, can prevent the sample from reaching the column.

  • Leaks in the GC-MS System: Leaks can lead to a loss of sample and poor sensitivity.

  • Detector Issues: The mass spectrometer may not be functioning correctly. Check the tuning and ensure the detector is clean.

Troubleshooting Guides

Issue 1: Peak Tailing in the Chromatogram

Peak tailing for the derivatized this compound peak is a common problem that can affect quantification and resolution.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with the analyte. Deactivate the liner with a silylating agent or replace it. Trim the front end of the column (10-15 cm) to remove accumulated non-volatile residues.
Incomplete Derivatization Un-derivatized or partially derivatized pipecolinic acid will be more polar and can exhibit tailing. Optimize derivatization conditions: ensure reagents are fresh and anhydrous, and consider increasing reaction time or temperature.
Column Contamination Contaminants from previous injections can create active sites. Bake out the column at a high temperature (within its specified limit) to remove contaminants.
Improper Column Installation A poor column connection can create dead volume, leading to peak tailing. Reinstall the column, ensuring a clean, square cut and proper ferrule sealing.
Issue 2: Poor Reproducibility of Peak Areas

Inconsistent peak areas for this compound can make accurate quantification challenging.

Possible Causes and Solutions:

CauseSolution
Inconsistent Injection Volume If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and ensure proper syringe washing steps.
Variability in Derivatization Reaction Ensure precise and consistent addition of all reagents. The presence of moisture can significantly affect the yield of silylation reactions; therefore, ensure all glassware is dry and use anhydrous solvents.
Sample Evaporation/Degradation If samples are left uncapped or at room temperature for extended periods, solvent can evaporate, concentrating the sample. Derivatives may also be unstable over time. Analyze samples as soon as possible after derivatization and store them appropriately (e.g., at 4°C).
Inlet Discrimination The injection temperature may be too low, causing incomplete vaporization of the derivative. Optimize the injector temperature.
Issue 3: Presence of Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the analysis of this compound.

Possible Causes and Solutions:

CauseSolution
Carryover from Previous Injections Highly concentrated samples or contaminants can be retained in the system and elute in subsequent runs. Run solvent blanks between samples and consider a more rigorous wash procedure for the syringe.
Contaminated Syringe or Solvents The syringe or the solvents used for sample preparation and washing may be contaminated. Use high-purity solvents and clean or replace the syringe.
Septum Bleed Particles from the injector septum can enter the system and appear as peaks. Use a high-quality, low-bleed septum and replace it regularly.
Derivatization Reagent Artifacts Excess derivatization reagent or byproducts can sometimes appear as peaks in the chromatogram. It is important to know the expected retention times of these artifacts.

Experimental Protocols

Detailed Protocol for Propyl Chloroformate Derivatization

This protocol is adapted from a simplified and efficient method for the quantification of pipecolinic acid.

Materials:

  • This compound standard

  • Internal Standard (e.g., Norvaline)

  • Propyl chloroformate

  • Chloroform (B151607)

  • 50 mM Sodium Bicarbonate

  • 1 M Sodium Hydroxide

  • Anhydrous Sodium Sulfate (B86663)

  • Sample tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add your sample containing this compound. Add a known amount of internal standard (e.g., norvaline).

  • pH Adjustment: Add 50 mM sodium bicarbonate to the sample. Adjust the pH to basic by adding 1 M Sodium Hydroxide.

  • Derivatization Reaction: Add propyl chloroformate and chloroform to the tube. The reaction should be performed in a fume hood as propyl chloroformate is toxic and volatile.

  • Vortexing: Immediately vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic (chloroform) layers.

  • Extraction: Carefully transfer the lower organic layer containing the derivatized pipecolinic acid to a new tube.

  • Drying: Add anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical retention times and mass-to-charge ratios (m/z) for pipecolinic acid derivatized with propyl chloroformate.

CompoundDerivativeRetention Time (min)Quantitative Ion (m/z)Qualifier Ion (m/z)
Pipecolic AcidN-propoxycarbonyl propyl ester9.9172.2128.0
Norvaline (IS)N-propoxycarbonyl propyl ester8.2158.272.2

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing This compound Add_IS Add Internal Standard (e.g., Norvaline) Sample->Add_IS Adjust_pH Adjust to Basic pH (NaOH) Add_IS->Adjust_pH Add_Reagents Add Propyl Chloroformate & Chloroform Adjust_pH->Add_Reagents Vortex Vortex Vigorously Add_Reagents->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Extract_Organic Collect Organic Layer Centrifuge->Extract_Organic Dry_Sample Dry with Anhydrous Sodium Sulfate Extract_Organic->Dry_Sample GCMS_Analysis Inject into GC-MS Dry_Sample->GCMS_Analysis

Caption: Experimental workflow for the derivatization of this compound using propyl chloroformate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start GC-MS Analysis Issue (e.g., Peak Tailing) Cause1 Active Sites in System Start->Cause1 Cause2 Incomplete Derivatization Start->Cause2 Cause3 Column Contamination Start->Cause3 Cause4 Improper Column Installation Start->Cause4 Solution1 Deactivate/Replace Liner, Trim Column Cause1->Solution1 Solution2 Optimize Reaction (Time, Temp, Reagents) Cause2->Solution2 Solution3 Bake Out Column Cause3->Solution3 Solution4 Re-install Column Cause4->Solution4

Caption: Troubleshooting logic for addressing common issues in GC-MS analysis of derivatized this compound.

References

Overcoming matrix effects in D-Pipecolinic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Pipecolinic acid (D-Pip) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma or serum, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[2] The primary sources of matrix effects in biological fluids are phospholipids (B1166683) and proteins.[3]

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-d9, co-elutes with the analyte and is affected by matrix interferences in the same way, thus providing a reliable means for accurate quantification.

Q3: Which sample preparation technique is recommended for minimizing matrix effects in this compound analysis?

A3: While several techniques can be employed, Solid-Phase Extraction (SPE) is generally recommended for providing the cleanest extracts and minimizing matrix effects compared to simpler methods like Protein Precipitation (PPT).[4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for isolating small polar molecules like this compound from complex biological matrices.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incompatible Sample Solvent Dissolve the final sample extract in a solvent that is of the same or weaker eluotropic strength than the initial mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column For HILIC separations, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of this compound. The addition of a suitable buffer, like ammonium (B1175870) formate (B1220265) or acetate (B1210297), can improve peak shape.
Column Contamination or Degradation If the problem persists, flush the column according to the manufacturer's instructions or replace it. The use of a guard column is highly recommended to protect the analytical column.
Issue 2: High Signal Suppression

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Sample Cleanup Protein Precipitation (PPT) is a quick method but often results in significant matrix effects due to residual phospholipids. Solid-Phase Extraction (SPE) provides a more thorough cleanup. A mixed-mode cation exchange SPE is particularly effective for basic compounds like this compound.
Co-elution with Phospholipids Modify the chromatographic gradient to separate the elution of this compound from the phospholipid elution window.
High Matrix Concentration Dilute the final sample extract. This can be a simple and effective way to reduce the concentration of interfering compounds.
Issue 3: Retention Time Drift

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially when using HILIC columns.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition. For HILIC, even small variations in the water content of the organic solvent can significantly impact retention times.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.
Column Contamination Accumulation of matrix components on the column can alter its chemistry and lead to retention time shifts. Regular column washing is recommended.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of D/L-Pipecolinic Acid

This protocol is adapted from a published method for the chiral separation and quantification of pipecolic acid enantiomers in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add a suitable concentration of the internal standard (e.g., Phenylalanine-d5).

  • Add 150 µL of a protein precipitating agent (e.g., acetonitrile).

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

2. LC-MS/MS Parameters:

ParameterSetting
LC Column Chirobiotic T (Teicoplanin-based)
Mobile Phase Isocratic elution with an appropriate ratio of organic solvent (e.g., methanol) and water. The exact ratio should be optimized for your system.
Flow Rate Optimized for the specific column dimensions (e.g., 0.2-0.4 mL/min for a narrow-bore column).
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MS/MS Transitions D/L-Pipecolinic Acid: m/z 130 -> 84; Internal Standard (e.g., Phenylalanine-d5): m/z 171 -> 125

Note: This is a general guideline. The specific parameters should be optimized for your instrumentation and application.

Protocol 2: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting basic compounds like this compound from biological fluids.

1. Sample Pre-treatment:

  • Dilute 1 mL of plasma or serum with 1 mL of a suitable buffer at a pH that ensures this compound is protonated (e.g., 50 mM ammonium acetate, pH 6).

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of the sample dilution buffer (e.g., 50 mM ammonium acetate, pH 6).

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

4. Washing:

  • Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include:

    • 1 mL of 50 mM ammonium acetate (pH 6)

    • 1 mL of 1 M acetic acid

    • 1 mL of methanol

5. Elution:

  • Elute the this compound with a solvent that neutralizes its charge, such as 5% ammonium hydroxide (B78521) in methanol.

6. Post-Elution:

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodGeneral Effectiveness in Removing PhospholipidsExpected Impact on Ion SuppressionAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighModerate to HighHigh
Liquid-Liquid Extraction (LLE) ModerateModerateVariableLow to Moderate
Solid-Phase Extraction (SPE) HighLowHighModerate

This table provides a qualitative comparison based on general observations in bioanalytical method development.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma/Serum Sample add_is Add Stable Isotope Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt High Throughput spe Solid-Phase Extraction add_is->spe Cleaner Extract lle Liquid-Liquid Extraction add_is->lle Alternative lcms Chiral LC-MS/MS ppt->lcms spe->lcms lle->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Analytical Issue (e.g., Poor Peak Shape, High Ion Suppression) check_lc Check LC Conditions (Mobile Phase, Column, Temp) start->check_lc eval_prep Evaluate Sample Prep start->eval_prep check_ms Check MS Parameters start->check_ms optimize_lc Optimize Chromatography (Gradient, pH, Flow Rate) check_lc->optimize_lc improve_prep Improve Sample Cleanup (e.g., Switch to SPE) eval_prep->improve_prep tune_ms Tune Mass Spectrometer check_ms->tune_ms end Successful Analysis optimize_lc->end Issue Resolved improve_prep->end Issue Resolved tune_ms->end Issue Resolved

Caption: Troubleshooting logic for this compound analysis.

References

Troubleshooting poor peak shape in D-Pipecolinic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape in D-Pipecolinic acid chromatography.

Troubleshooting Guides

Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.

G start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue System-level issue likely. - Check for extra-column volume (tubing length/diameter). - Inspect for blockages in the flow path. check_all_peaks->system_issue Yes specific_issue Issue is likely specific to this compound or the method. check_all_peaks->specific_issue No check_pH Is mobile phase pH appropriate? This compound is an amino acid. specific_issue->check_pH adjust_pH Adjust mobile phase pH. For reversed-phase, try a lower pH (e.g., pH 2.5-3.5) to ensure the carboxyl group is protonated. check_pH->adjust_pH No check_secondary_interactions Suspect secondary interactions with stationary phase. check_pH->check_secondary_interactions Yes add_modifier Add a mobile phase modifier. - A small amount of a competitive base (e.g., triethylamine) can mask active silanol (B1196071) sites. - Increase buffer concentration. check_secondary_interactions->add_modifier Yes check_overload Is column overload a possibility? check_secondary_interactions->check_overload No reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes column_health Consider column degradation. check_overload->column_health No replace_column Replace the column. column_health->replace_column

Caption: A decision tree to troubleshoot peak tailing for this compound.

Issue 2: Peak Fronting

Peak fronting results in a leading edge of the peak that is less steep than the trailing edge.

G start Peak Fronting Observed for this compound check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No match_solvent Dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_column Suspect a column issue. check_solvent->check_column No column_collapse Column bed may have collapsed. This can happen with high pressures or pH outside the stable range. check_column->column_collapse replace_column Replace the column. column_collapse->replace_column

Caption: A workflow for diagnosing and resolving peak fronting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: The most frequent causes of peak tailing for this compound, an amino acid, include:

  • Secondary Interactions: Unwanted interactions between the amine group of this compound and residual silanol groups on silica-based columns are a primary cause. These interactions can be minimized by operating at a lower mobile phase pH or by using a highly deactivated column.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak distortion. For reversed-phase chromatography, maintaining a low pH (e.g., below 4) helps to keep the molecule consistently protonated.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks. Try reducing the injection volume or sample concentration.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.

Q2: My this compound peak is fronting. What should I check first?

A2: Peak fronting is often caused by one of two main issues:

  • Column Overload: This is a very common cause of fronting. Reduce the amount of sample injected onto the column and observe if the peak shape improves.[1]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel too quickly at the column inlet, resulting in a fronting peak.[2] Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am performing a chiral separation of D- and L-Pipecolinic acid and the peaks are broad and poorly resolved. What can I do?

A3: Chiral separations can be sensitive to several factors. To improve resolution:

  • Optimize the Mobile Phase: For chiral separations on polysaccharide-based columns, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Small changes can have a large impact on selectivity.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can improve the efficiency of the interaction with the chiral stationary phase.

  • Adjust the Temperature: Temperature can significantly affect chiral recognition.[3] Try adjusting the column temperature both up and down from your current setting to see if resolution improves.

  • Consider Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of an acidic modifier (like formic or acetic acid) to the mobile phase can improve peak shape and selectivity.

Q4: Can I use the same column for both normal-phase and reversed-phase analysis of this compound?

A4: This depends on the type of column. Some modern chiral stationary phases are bonded in a way that makes them compatible with both normal- and reversed-phase solvents. However, many traditional "coated" polysaccharide-based chiral columns can be irreversibly damaged by certain solvents used in reversed-phase chromatography. Always consult the column manufacturer's instructions before switching between solvent systems.

Data Presentation

The following tables provide examples of starting method parameters for the analysis of this compound. These can be used as a baseline for method development and troubleshooting.

Table 1: Chiral HPLC Method Parameters for Pipecolinic Acid Enantiomers

ParameterValue
Column CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile (B52724):Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 220 nm
Injection Volume 1 µL
Sample Concentration 5 mg/mL in methanol

Data sourced from Sigma-Aldrich product application.[4]

Table 2: Chiral LC-MS/MS Method Parameters for D- and L-Pipecolic Acid

ParameterValue
Column Narrow bore chiral macrocyclic glycopeptide teicoplanin column
Mobile Phase Isocratic
Internal Standard Phenylalanine-d5
Detection ESI-MS/MS in Selected-Reaction Monitoring (SRM) mode
SRM Transition (PA) m/z 130 -> m/z 84
SRM Transition (IS) m/z 171 -> m/z 125
Elution Time (L-PA) ~7 min
Elution Time (D-PA) ~11.7 min

Method parameters adapted from Rashed et al. (2001).

Experimental Protocols

Protocol 1: Chiral HPLC-UV Analysis of this compound

This protocol is based on a standard method for the separation of pipecolinic acid enantiomers.

  • Sample Preparation: Prepare a 5 mg/mL solution of the pipecolinic acid sample in methanol.

  • HPLC System Preparation:

    • Install a CHIROBIOTIC™ T column (25 cm x 4.6 mm, 5 µm) or equivalent chiral stationary phase.

    • Prepare the mobile phase consisting of 50% acetonitrile and 50% water. Degas the mobile phase thoroughly.

    • Set the column oven temperature to 25 °C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 220 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 1 µL of the prepared sample.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

  • Data Processing: Identify and integrate the peaks corresponding to D- and L-Pipecolinic acid.

Protocol 2: Chiral LC-MS/MS Analysis of this compound in Plasma

This protocol is a summary of a method for the sensitive and selective quantification of pipecolinic acid enantiomers in a biological matrix.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add a known amount of the internal standard (phenylalanine-d5).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS System Preparation:

    • Install a chiral macrocyclic glycopeptide teicoplanin column.

    • Prepare the mobile phase (specific composition may require optimization, often a mix of an organic solvent and an aqueous buffer with a modifier like formic acid).

    • Set the LC flow rate as recommended for the column dimensions.

    • Set up the tandem mass spectrometer for positive electrospray ionization (ESI+) and Selected-Reaction Monitoring (SRM).

    • Tune the instrument for the transitions m/z 130 -> 84 for pipecolic acid and m/z 171 -> 125 for the internal standard.

  • Analysis:

    • Equilibrate the system thoroughly.

    • Inject the reconstituted sample.

    • Acquire data in SRM mode.

  • Data Processing:

    • Integrate the peak areas for both D- and L-Pipecolinic acid and the internal standard.

    • Calculate the concentration of each enantiomer based on the response ratio relative to the internal standard and a calibration curve.

References

Best practices for long-term storage of D-Pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of D-Pipecolinic acid, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound during their experiments.

Best Practices for Long-Term Storage

Proper storage of this compound is crucial to ensure its stability and purity over time. The following guidelines are based on manufacturer recommendations and general laboratory best practices.

Storage Conditions Summary

ParameterRecommendationSource(s)
Temperature (Solid) Store in a "cool place," defined as 8°C to 15°C . May also be stored at room temperature.[1]
Temperature (Stock Solutions) -20°C for up to 1 year; -80°C for up to 2 years.
Atmosphere Store in a dry, well-ventilated area.[1][2][3]
Container Keep in a tightly closed, suitable container.
Light While not explicitly stated as light-sensitive, storage in a dark place is a general best practice for all chemicals.
Incompatible Substances Avoid storage with strong oxidizing agents.
Recommended Retest Period 12 months after receipt.

Troubleshooting Guide

This guide addresses common issues that may arise during the long-term storage and handling of this compound.

Problem: Change in Appearance (e.g., clumping, discoloration)

  • Possible Cause: Exposure to moisture or improper storage temperature. This compound is typically a beige or white to beige powder.

  • Solution:

    • Ensure the container is tightly sealed and was stored in a dry environment.

    • Verify the storage temperature is within the recommended range.

    • If the appearance has significantly changed, the purity of the compound may be compromised. It is advisable to perform a purity analysis before use.

Problem: Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Solution:

    • Review storage conditions (temperature, humidity, light exposure).

    • Consider the age of the compound and whether it is within the recommended re-test period.

    • Perform a quality control check, such as HPLC or NMR, to assess the purity of the stored this compound.

Problem: Difficulty Dissolving the Compound

  • Possible Cause: The compound may have degraded or absorbed moisture, affecting its solubility.

  • Solution:

    • Ensure you are using the appropriate solvent.

    • Slightly warming the solvent or using sonication may aid in dissolution.

    • If solubility issues persist, it could be an indicator of impurity, and the compound should be re-analyzed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a "cool place," which is defined as a temperature between 8°C and 15°C. It is also noted to be stable at room temperature in a tightly closed container.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.

Q3: Is this compound sensitive to light?

Q4: What are the signs of this compound degradation?

A4: Signs of degradation can include a change in physical appearance (e.g., significant color change from its typical beige or white to beige, clumping), altered solubility, and inconsistent results in experiments. If you suspect degradation, it is recommended to perform a purity analysis.

Q5: What substances are incompatible with this compound?

A5: this compound should not be stored with strong oxidizing agents.

Q6: How often should I re-test the purity of my stored this compound?

A6: It is recommended to re-test the compound 12 months after receiving it to ensure it still meets the required specifications for your experiments.

Experimental Protocols

Protocol: Purity Assessment of Stored this compound by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a stored sample of this compound.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724)

    • Formic acid (or other suitable mobile phase modifier)

    • Reference standard of this compound

    • HPLC system with a suitable column (e.g., C18)

  • Method:

    • Sample Preparation:

      • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

      • Prepare a solution of the reference standard at the same concentration.

    • HPLC Conditions (Example):

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

      • Injection Volume: 10 µL

    • Procedure:

      • Inject the reference standard solution to determine the retention time.

      • Inject the sample solution.

      • Analyze the resulting chromatogram.

    • Data Analysis:

      • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

      • Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Visualizations

G Troubleshooting Workflow for this compound Storage Issues start Start: Issue Encountered with Stored this compound issue Identify the Issue: - Change in Appearance? - Inconsistent Results? - Solubility Problems? start->issue check_storage Step 1: Verify Storage Conditions issue->check_storage temp Temperature within 8-15°C (solid) or -20/-80°C (solution)? check_storage->temp humidity Stored in a dry, well-ventilated area? check_storage->humidity container Container tightly sealed? check_storage->container incompatibles Stored away from strong oxidizing agents? check_storage->incompatibles purity_analysis Step 2: Perform Purity Analysis (e.g., HPLC, NMR) temp->purity_analysis humidity->purity_analysis container->purity_analysis incompatibles->purity_analysis compare_standard Compare results to a reference standard. purity_analysis->compare_standard decision Is the purity acceptable for the intended application? compare_standard->decision use_compound Proceed with Experiment decision->use_compound Yes discard Discard Compound and Obtain a New Batch decision->discard No

Caption: Troubleshooting workflow for storage issues with this compound.

References

Technical Support Center: Enhancing the Resolution of D- and L-Pipecolinic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of D- and L-pipecolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating D- and L-pipecolinic acid?

A1: The most prevalent techniques for the enantioseparation of D- and L-pipecolinic acid are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, resolution, and sample throughput.

Q2: Why is derivatization sometimes necessary for pipecolinic acid analysis?

A2: Derivatization is often employed to enhance the detectability and sensitivity of pipecolinic acid, especially in techniques like Capillary Electrophoresis.[1] Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be used to improve the chromatographic properties and detector response of the analytes.[1][2]

Q3: What types of chiral stationary phases (CSPs) are effective for HPLC separation of pipecolinic acid enantiomers?

A3: Several types of CSPs have proven effective. These include macrocyclic glycopeptide-based columns (e.g., teicoplanin), crown ether-based phases, and zwitterionic selectors like CHIRALPAK ZWIX(+).[3][4] The choice of CSP will depend on the specific application, whether the analyte is derivatized, and the desired mobile phase conditions. The CHIROBIOTIC T and T2 columns are also suitable for underivatized cyclic amino acids like pipecolinic acid.

Q4: Can I reverse the elution order of the D- and L-enantiomers?

A4: Yes, in some cases, the elution order can be reversed by using a CSP with the opposite chirality. For example, CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-) are designed to provide reversed elution orders for zwitterionic compounds.

Q5: What is the significance of separating D- and L-pipecolinic acid in biological samples?

A5: L-pipecolic acid is a biochemical marker for diagnosing certain peroxisomal disorders. The enantiomeric ratio is also of interest in plant immunity, where L-pipecolic acid acts as a critical regulator of inducible plant immunity. In drug development, optically pure L-pipecolinic acid is a key intermediate for synthesizing certain anesthetics, such as ropivacaine.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of D- and L-pipecolinic acid.

Issue 1: Poor Resolution of Enantiomeric Peaks

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. If resolution is poor, consider screening different types of CSPs (e.g., macrocyclic glycopeptide, crown ether, zwitterionic).
Suboptimal Mobile Phase Composition For HPLC, systematically vary the mobile phase composition. Adjusting the concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives (e.g., acids, bases) can significantly impact resolution. For CE, optimize the concentration and pH of the background electrolyte (BGE) and the chiral selector.
Incorrect Column Temperature Temperature can affect the kinetics of chiral recognition. Experiment with different column temperatures to find the optimal balance between resolution and analysis time.
Sample Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or sample concentration.

Issue 2: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can cause peak tailing. The addition of a small amount of a competing amine or acid to the mobile phase can help to mitigate these effects.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace the column.
Mismatched pH of Sample and Mobile Phase Ensure the pH of the sample solvent is compatible with the mobile phase to avoid on-column peak distortion.

Issue 3: Poor Reproducibility (Shifting Retention Times)

Possible Cause Suggested Solution
Inadequate Column Equilibration Chiral separations can be sensitive to column equilibration, especially when using mobile phase additives. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
Mobile Phase Instability Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components.
Fluctuations in Temperature Use a column thermostat to maintain a constant temperature, as retention times in chiral separations can be temperature-sensitive.
"Memory Effects" from Additives The use of acidic or basic modifiers can lead to "memory effects" where the additive is retained on the column and affects subsequent runs. Thoroughly flush the column between methods using different additives.

Data Presentation: Comparison of Separation Parameters

Table 1: HPLC-MS/MS Method for L-Pipecolic Acid in Plasma

ParameterValue
Column Narrow bore chiral macrocyclic glycopeptide teicoplanin
Internal Standard Phenylalanine-d5
L-Pipecolic Acid Retention Time 7.0 min
D-Pipecolic Acid Retention Time 11.7 min
Total Run Time 20 min
Linear Range 0.5 - 80 µmol/L
Intra-assay Variation 3.1 - 7.9%
Inter-assay Variation 5.7 - 13%
Data from Rashed et al. (2001)

Table 2: Capillary Electrophoresis with Derivatization

ParameterValue
Analyte FMOC-DL-pipecolic acid
Chiral Selector Poly(sodium N-undecanoyl-L-leucine-valinate)
Resolution (Rs) 2.78
Data from A. M. Foukas et al. (2013)

Table 3: HPLC with Crown Ether-Based CSPs (Derivatized Pipecolic Acid)

Derivative Chiral Stationary Phase Separation Factor (α) Resolution (Rs)
2-Naphthyl amideCSP 1 (N-H tethering)1.301.75
1-Naphthylmethyl amideCSP 2 (N-CH3 tethering)1.302.26
Data from D. H. Lee et al. (2017)

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of L-Pipecolic Acid in Plasma

This protocol is based on the method described by Rashed et al.

  • Sample Preparation:

    • To 50 µL of plasma, add the internal standard (phenylalanine-d5).

    • Perform deproteinization of the plasma sample.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Narrow bore chiral macrocyclic glycopeptide teicoplanin column.

    • Mobile Phase: Specific composition should be optimized, but typically consists of an organic modifier (e.g., methanol) and an aqueous component with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.

    • Flow Rate: Appropriate for the narrow bore column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Selected-Reaction Monitoring (SRM).

    • SRM Transitions:

      • Pipecolic Acid: m/z 130 -> m/z 84

      • Phenylalanine-d5 (IS): m/z 171 -> m/z 125

Protocol 2: Capillary Electrophoresis with FMOC Derivatization

This protocol is a general guide based on the principles described by Foukas et al.

  • Derivatization:

    • React the pipecolinic acid sample with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a suitable buffer (e.g., borate (B1201080) buffer) to label the secondary amine.

    • Quench the reaction and dilute the sample in the background electrolyte (BGE).

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer system (e.g., phosphate (B84403) or borate) at an optimized pH, containing the chiral selector.

    • Chiral Selector: Polymeric surfactants such as poly(sodium N-undecanoyl-L-leucine-valinate). The concentration should be optimized for best resolution.

    • Voltage: Apply a high voltage across the capillary for separation.

    • Detection: UV or Diode Array Detector (DAD) at a wavelength suitable for the FMOC label.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (Phenylalanine-d5) plasma->add_is deproteinize Deproteinization add_is->deproteinize evaporate Evaporation deproteinize->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC System reconstitute->injection Prepared Sample separation Chiral Separation (Teicoplanin Column) injection->separation detection Tandem MS Detection (SRM Mode) separation->detection quantification Quantification of D- and L-Pipecolinic Acid detection->quantification

Caption: Workflow for LC-MS/MS analysis of D- and L-pipecolinic acid.

troubleshooting_logic start Experiment Start: Separation of D/L-Pipecolinic Acid issue Poor Peak Resolution? start->issue solution1 Optimize Mobile Phase (Solvent ratio, additives) issue->solution1 Yes good_resolution Good Resolution Proceed with Analysis issue->good_resolution No solution2 Screen Different CSPs (e.g., Teicoplanin, ZWIX) solution1->solution2 solution3 Adjust Temperature solution2->solution3 solution4 Reduce Sample Load solution3->solution4

Caption: Troubleshooting logic for poor peak resolution.

biosynthesis_pathway lysine L-Lysine ald1 ALD1 Enzyme lysine->ald1 dp 2,3-Dehydropipecolic Acid (DP) ald1->dp Transamination & Cyclization sard4 SARD4 Reductase dp->sard4 pip L-Pipecolinic Acid (Pip) sard4->pip Reduction immunity Plant Immunity Regulation pip->immunity

Caption: L-Pipecolinic acid biosynthesis pathway in plant immunity.

References

Avoiding contamination in D-Pipecolinic acid sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid contamination during D-pipecolinic acid sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound sample preparation?

Contamination can arise from several sources, compromising the accuracy of quantitative data. Key sources include:

  • Cross-contamination: Residue from previously processed samples, particularly an issue with non-disposable lab equipment like homogenizer probes.[1]

  • Environmental Contaminants: Airborne dust, microbes, and particles from the laboratory environment can settle into open sample vials.[2][3]

  • Analyst-introduced Contamination: Human contact is a significant source of contamination. Sweat can introduce trace metals, and cosmetics may contain various metallic and organic compounds.[4] Wearing and properly changing powder-free gloves is crucial.[2]

  • Reagents and Solvents: Impurities in reagents, solvents, and even high-purity water can introduce interfering substances. Phthalates leaching from plastic containers are a common problem.

  • Labware: Both glassware and plasticware can be sources of contamination if not cleaned meticulously or if they are not of an appropriate grade. Using dedicated or disposable sample handling devices is recommended.

Q2: Why is the L-isomer (L-pipecolinic acid) a significant contaminant for this compound analysis?

D- and L-pipecolinic acid are enantiomers—mirror-image isomers with identical chemical properties and mass. This makes them indistinguishable by standard analytical techniques like non-chiral chromatography or mass spectrometry alone. L-pipecolinic acid is the more common isomer found in many biological and food samples. Therefore, even minor contamination from the L-isomer can lead to a significant overestimation of the D-isomer concentration, invalidating results. Chiral-specific analytical methods are essential to resolve and accurately quantify each isomer.

Q3: What are best practices for cleaning labware to avoid contamination?

To minimize contamination from lab equipment, a rigorous cleaning protocol is essential.

  • Dedicated Glassware: Use glassware dedicated solely to your analysis to prevent cross-contamination from other experiments.

  • Thorough Cleaning: Implement strict cleaning protocols for all reusable tools and equipment.

  • High-Purity Rinse: A final rinse with high-purity water is essential for all equipment, including storage and wash bottles.

  • Disposable Options: For highly sensitive experiments, consider using high-quality, certified clean disposable plasticware or tools to eliminate the risk of cross-contamination.

  • Proper Storage: Store all clean labware covered or in sealed containers to protect it from environmental dust and other airborne contaminants.

Q4: How can I minimize contamination from the laboratory environment?

Controlling the work environment is critical for trace analysis.

  • Clean Workspaces: Work in a clean, uncluttered area. Regularly clean all surfaces to minimize dust and residue.

  • Laminar Flow Hoods: For highly sensitive sample preparation steps, work within a laminar flow hood or cleanroom to prevent airborne contaminants from settling on samples.

  • Air Filtration: Ensure that High-Efficiency Particulate Air (HEPA) filters in your workspace are properly maintained and replaced according to the manufacturer's schedule.

  • Limit Exposure: Keep sample vials open for the shortest time possible during aliquoting and other procedures.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected Peaks in Chromatogram 1. Contaminated solvent or reagent.2. Leaching from plasticware (e.g., phthalates).3. Cross-contamination from improperly cleaned equipment.4. Environmental contamination.1. Run a blank analysis with only the solvent and reagents to identify the source.2. Use high-purity reagents and solvents.3. Use glass or high-grade polypropylene (B1209903) tubes; avoid storing solvents in plastic wash bottles for extended periods.4. Implement rigorous cleaning protocols or switch to disposable tools.
Poor Chiral Resolution of D/L Isomers 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Inappropriate column type for the analyte.4. Suboptimal derivatization (if applicable).1. Optimize the mobile phase; resolution can be highly dependent on the type and amount of organic and acidic modifiers.2. Flush the column according to the manufacturer's instructions or replace it if performance does not improve.3. Ensure you are using a suitable chiral stationary phase, such as a teicoplanin or crown ether-based column.4. Review and optimize the derivatization protocol to ensure complete reaction.
Low Analyte Recovery 1. Incomplete extraction from the sample matrix.2. Adsorption of the analyte onto labware surfaces.3. Degradation of the analyte during sample processing.4. Errors in derivatization or evaporation steps.1. Optimize the extraction buffer and procedure.2. Use silanized glassware or low-binding microcentrifuge tubes.3. Minimize sample processing time and avoid high temperatures unless required by the protocol.4. Ensure complete evaporation and reconstitution. Use an internal standard to track and correct for losses.
High Background Noise in MS 1. Contamination from non-volatile buffers.2. Impure solvents or reagents.3. Leaching from plastic tubing or vials.4. Insufficiently cleaned mass spectrometer source.1. Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) suitable for mass spectrometry.2. Use LC-MS grade solvents and high-purity reagents.3. Check all components of your analytical system for potential sources of leaching.4. Perform routine maintenance and cleaning of the MS source as recommended by the manufacturer.

Visual Guides and Workflows

Workflow for Contamination-Free Sample Preparation

The following diagram outlines a standard workflow for preparing this compound samples, highlighting critical points where contamination can be introduced and mitigated.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Contamination Control Points SampleCollection 1. Sample Collection (Use sterile tubes) Extraction 2. Extraction (Use high-purity solvents) SampleCollection->Extraction Derivatization 3. Derivatization (Optional) (Use fresh reagents) Extraction->Derivatization Reconstitution 4. Reconstitution (Use LC-MS grade solvent) Derivatization->Reconstitution Injection 5. LC or GC Injection Reconstitution->Injection Separation 6. Chiral Separation Injection->Separation Detection 7. MS/MS Detection Separation->Detection DataAnalysis 8. Data Analysis Detection->DataAnalysis QC1 Wear PPE QC1->SampleCollection QC2 Clean Workspace (Laminar Hood) QC2->Extraction QC3 Use Clean/Disposable Labware QC3->Derivatization QC4 Run Blanks QC4->Injection

Caption: Experimental workflow with critical contamination control points.

Sources and Mitigation of Sample Contamination

This diagram illustrates the primary sources of contamination and the corresponding strategies to mitigate them.

cluster_sources cluster_mitigation center Contamination Sources & Mitigation Analyst Analyst center->Analyst Environment Environment center->Environment Equipment Equipment center->Equipment Reagents Reagents center->Reagents PPE Use Gloves, Lab Coat Analyst->PPE Aseptic Aseptic Technique Analyst->Aseptic Hood Laminar Flow Hood Environment->Hood Cleaning HEPA Filters Environment->Cleaning Disposable Use Disposables Equipment->Disposable Protocols Strict Cleaning Protocols Equipment->Protocols Purity High-Purity Grade Reagents->Purity Blanks Run Solvent Blanks Reagents->Blanks

Caption: Key contamination sources and their corresponding mitigation strategies.

Quantitative Data Summary

The selection of an analytical method is critical for achieving the required sensitivity and chiral resolution. The table below compares key performance metrics of common techniques used for this compound quantification.

ParameterChiral LC-MS/MSGC-MS with Derivatization
Principle Direct separation of enantiomers on a chiral column followed by sensitive mass spectrometry detection.Volatilization of the analyte via chemical derivatization, followed by gas chromatographic separation and mass detection.
Sample Type Plasma, biological fluids.Plant tissues, biological matrices.
Derivatization Not required.Required (e.g., with propyl chloroformate).
Detection Threshold ~1.0 µmol/L in plasma (S/N 50:1).~20 pmol.
Typical Sample Volume 50 µL of plasma.~100 mg of tissue.
Recovery Rate 95% - 102%.Not specified, but use of an internal standard is critical.
Analysis Time ~20 minutes per sample.~20 minutes for analysis, plus derivatization time.
Key Advantage High stereoselectivity without derivatization.High efficiency and sensitivity, cost-effective.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of D/L-Pipecolinic Acid in Plasma

This protocol is adapted from a method for the stereoselective analysis of pipecolic acid in plasma without derivatization.

1. Materials and Reagents:

  • Internal Standard (IS): Phenylalanine-d5

  • Plasma sample (50 µL)

  • Protein precipitation agent (e.g., acetonitrile)

  • Chiral HPLC Column: Macrocyclic glycopeptide teicoplanin column

  • Tandem Mass Spectrometer with an electrospray source

2. Sample Preparation:

  • To 50 µL of plasma in a microcentrifuge tube, add the internal standard (Phenylalanine-d5).

  • Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: Teicoplanin chiral column.

  • Mobile Phase: Optimized for enantioseparation (composition to be determined empirically).

  • Injection Volume: 5-10 µL.

  • MS Detection: Use selected-reaction monitoring (SRM) mode.

    • Pipecolic Acid Transition: m/z 130 → m/z 84

    • Internal Standard Transition: m/z 171 → m/z 125

  • Data Analysis: Quantify D- and L-pipecolinic acid based on the peak area ratio to the internal standard against a calibration curve. L-PA typically elutes before D-PA on this type of column.

Protocol 2: GC-MS Analysis of Pipecolinic Acid with Propyl Chloroformate Derivatization

This protocol is based on a method for quantifying pipecolic acid in plant tissues and can be adapted for other matrices.

1. Materials and Reagents:

  • Internal Standard (IS): Norvaline

  • Sample (~100 mg)

  • Extraction Buffer

  • Propyl chloroformate

  • Chloroform (B151607)

  • Sodium bicarbonate (50 mM)

  • Anhydrous sodium sulfate

  • GC-MS system

2. Sample Preparation and Derivatization:

  • Homogenize the sample tissue in a microfuge tube.

  • Add 400 µL of extraction buffer and 20 µL of the internal standard. Vortex thoroughly.

  • Centrifuge and transfer the supernatant to a new glass test tube.

  • CRITICAL STEP: Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds. To avoid contamination from plasticizers, use a glass microcapillary pipette for this step.

  • Repeat the addition of 20 µL of propyl chloroformate and vortex again for 30 seconds.

  • Add 400 µL of chloroform and vortex for 10 seconds.

  • Add 400 µL of 50 mM sodium bicarbonate and vortex for 10 seconds.

  • Centrifuge to separate the phases.

  • Using a Pasteur pipette, transfer the lower organic layer to a new glass tube.

  • Dry the chloroform extract by adding a small amount of anhydrous sodium sulfate.

  • Transfer the clear extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Injection Volume: 0.5-1 µL.

  • Analysis Mode: Use selective ion monitoring (SIM) mode for quantification.

  • Quantifier Ions: m/z 158 (Pipecolic Acid) and m/z 170 (Norvaline).

  • Data Analysis: Calculate pipecolic acid levels based on standard curves generated using varying concentrations of the analyte and the internal standard.

References

Technical Support Center: Method Development for D-Pipecolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel D-Pipecolinic acid analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, analysis, and biological evaluation.

Section 1: Synthesis and Purification

This section addresses common hurdles in the chemical synthesis and purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a this compound analog is resulting in a low yield. What are the common causes?

A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Reactions: Ensure starting materials are fully consumed using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.

  • Side Reactions: The piperidine (B6355638) ring synthesis can be prone to side reactions. For instance, in syntheses starting from L-lysine, incomplete cyclization or competing elimination reactions can reduce the yield of the desired pipecolic acid scaffold.[1] Protecting groups on reactive side chains are crucial to minimize unwanted reactions.

  • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization. Ensure the chosen solvent system for chromatography is optimal for separating your compound from impurities without causing excessive band broadening. When performing recrystallization, avoid using an excessive volume of solvent.

  • Reagent Quality: Verify the purity and reactivity of your starting materials and reagents, as degradation or impurities can inhibit the reaction.

Q2: I am struggling with the diastereoselective synthesis of a substituted pipecolinic acid analog. How can I improve the stereocontrol?

A2: Achieving high diastereoselectivity is a common challenge when introducing substituents onto the piperidine ring.[2] Consider the following strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary, such as one derived from (R)-(-)-2-phenylglycinol, can effectively guide the stereochemical outcome of key bond-forming reactions.[2]

  • Substrate Control: The inherent stereocenters in your starting material can direct the formation of new stereocenters. This is often seen in syntheses starting from chiral amino acids.

  • Reagent-Controlled Asymmetric Synthesis: Utilize chiral reagents or catalysts, such as Brønsted acids in an aza-Diels-Alder reaction, to favor the formation of one diastereomer over the others.

  • Reaction Conditions: Temperature, solvent, and the choice of base or Lewis acid can significantly influence the diastereomeric ratio. Systematically screen these parameters to find the optimal conditions for your specific transformation.

Section 2: Chiral Separation and Analysis

The accurate analysis and separation of D- and L-enantiomers are critical. This section provides guidance on troubleshooting analytical methods.

Frequently Asked Questions (FAQs)

Q1: I am observing poor or no resolution of my D/L-pipecolinic acid analog enantiomers on a chiral HPLC column. What should I do?

A1: Poor enantiomeric resolution is a frequent issue. A systematic approach to troubleshooting is essential.[3][4]

  • Incorrect Chiral Stationary Phase (CSP): The most critical factor is the choice of CSP. No single column is universal. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide (e.g., teicoplanin) columns are common choices for amino acid analogs. If one CSP fails, try another with a different chiral recognition mechanism.

  • Suboptimal Mobile Phase: The mobile phase composition is key. For normal-phase chromatography, adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.

  • Flow Rate and Temperature: Chiral separations are often sensitive to kinetic factors. Reducing the flow rate can increase the interaction time with the CSP and improve resolution. Temperature can also have a significant effect; testing temperatures both above and below ambient is recommended.

  • Derivatization: If the native analog is difficult to resolve, consider derivatization. Reacting the secondary amine with an agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can enhance detectability and may improve chiral recognition on the CSP.

Q2: My peak shape is poor (e.g., tailing or fronting) in my HPLC analysis. How can I fix this?

A2: Poor peak shape compromises resolution and quantification.

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the silica (B1680970) support of the column. Adding a small amount of a competing amine (like triethylamine) or acid (like trifluoroacetic acid) to the mobile phase can block these active sites. It can also indicate column degradation or a blocked inlet frit.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause distorted peaks. Ideally, dissolve the sample in the mobile phase itself.

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.

Q3: Is derivatization necessary for the analysis of this compound analogs?

A3: While not always strictly necessary, derivatization is highly recommended for several reasons:

  • Improved Sensitivity: this compound and its simple analogs lack a strong chromophore, leading to poor sensitivity with UV detection. Derivatization with reagents like FMOC-Cl attaches a highly fluorescent group, allowing for femtomole-level detection.

  • Enhanced Separation: The derivatization can improve the chromatographic behavior and chiral resolution of the analytes.

  • Versatility: Derivatization allows for analysis by multiple methods. For example, FMOC derivatives can be analyzed by HPLC-Fluorescence, while propyl chloroformate derivatives are suitable for GC-MS analysis.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key performance parameters for different methods used in the enantiomeric analysis of pipecolic acid.

ParameterChiral LC-MS/MS (Direct)Chiral GC-MS (Derivatized)Chiral HPLC (Derivatized Amides)
Analyte Form Native CompoundN-methylcarbamate, pentafluorobenzyl ester1-Naphthylmethyl amide
Sample Volume 50 µL Plasma100 µL PlasmaN/A (Pure compound)
Analysis Time ~20 minutes>20 minutes (with temp. program)Variable
Linear Range 0.5 - 80 µmol/LN/AN/A
Resolution (Rs) Baseline separationBaseline separation2.26
Key Advantage No derivatization required, fastHigh sensitivity (NCI mode)High resolution on specific CSPs
Key Disadvantage Requires LC-MS/MS instrumentMulti-step derivatization requiredDerivatization may be complex

Experimental Protocols

Protocol 1: Derivatization of this compound Analogs with FMOC-Cl for HPLC Analysis

This protocol is adapted for the derivatization of secondary amines like pipecolinic acid for analysis by Reversed-Phase HPLC with fluorescence detection.

Materials:

  • This compound analog sample

  • Borate Buffer (0.4 M, pH 9.2)

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)

  • Quenching reagent (e.g., 75 mM Tyramine or 1 M Glycine)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation: Dissolve the this compound analog sample in a suitable solvent (e.g., 0.1 M HCl or water) to a known concentration (e.g., 1-2 mM).

  • Reaction Setup: In a microcentrifuge tube, mix the following in order:

    • 150 µL of 0.4 M Borate Buffer (pH 9.2)

    • 100 µL of the sample solution

    • 300 µL of the FMOC-Cl solution

  • Reaction: Vortex the mixture vigorously for 1 minute at room temperature. The reaction is typically very fast.

  • Quenching: Add 20-50 µL of the quenching reagent (e.g., Tyramine) to the mixture to react with the excess FMOC-Cl. Vortex for another minute.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection into the HPLC system.

  • Analysis: Inject the filtered sample onto a suitable reversed-phase column (e.g., C18). Use a fluorescence detector with excitation at ~262 nm and emission at ~338 nm.

Protocol 2: Chiral Separation by HPLC

This protocol provides a starting point for developing a chiral separation method for pipecolinic acid analogs.

Instrumentation & Columns:

  • HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.

  • Chiral Stationary Phase (CSP) Column: e.g., a macrocyclic glycopeptide (Teicoplanin-based) or a polysaccharide-based column.

Method Parameters (Example for a Teicoplanin Column):

  • Mobile Phase: Prepare a suitable mobile phase. A common starting point is a mixture of Methanol and Acetonitrile with a small amount of acidic and basic modifier (e.g., 80:20:0.1:0.05 Methanol:Acetonitrile:Acetic Acid:Triethylamine). The optimal ratio must be determined empirically.

  • Flow Rate: Start with a lower flow rate, for example, 0.5 mL/min. Chiral separations often benefit from slower flow rates to maximize interaction with the CSP.

  • Column Temperature: Maintain a constant temperature using a column oven, for example, 25°C. Test different temperatures (e.g., 15°C to 40°C) to see the effect on resolution.

  • Equilibration: Before the first injection, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral columns can require longer equilibration times.

  • Injection & Detection: Inject the derivatized or underivatized sample. Monitor the separation at a suitable wavelength (e.g., 262 nm for FMOC derivatives).

  • Optimization: If resolution is poor, systematically adjust one parameter at a time:

    • Vary the ratio of organic modifiers in the mobile phase.

    • Adjust the concentration of the acidic/basic additives.

    • Decrease the flow rate.

    • Change the column temperature.

Visualizations

Experimental Workflow

Caption: General workflow for the development of novel this compound analogs.

Troubleshooting Chiral HPLC Resolution

G Start Poor / No Enantiomeric Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Is the mobile phase composition optimal? CSP->MobilePhase Yes ChangeCSP Test a CSP with a different mechanism CSP->ChangeCSP No Kinetics Are kinetic parameters (flow, temp) optimal? MobilePhase->Kinetics Yes AdjustMP Adjust organic modifier ratio and/or additives (acid/base) MobilePhase->AdjustMP No Deriv Consider derivatization to enhance separation. Kinetics->Deriv Yes AdjustKinetics Decrease flow rate and/or screen different temperatures Kinetics->AdjustKinetics No G cluster_legend Legend Lys L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lys->P2C ALD1 Pip L-Pipecolic Acid (Pip) P2C->Pip SARD4 SAR Systemic Acquired Resistance (SAR) Pip->SAR ALD1 ALD1 (Aminotransferase) SARD4 SARD4 (Reductase) Metabolite Metabolite Enzyme Enzyme Process Biological Process

References

Validation & Comparative

A Comparative Analysis of D-Pipecolinic Acid and L-Pipecolinic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pipecolic acid, a cyclic non-proteinogenic amino acid derived from the metabolism of lysine (B10760008), exists as two stereoisomers: D-pipecolinic acid and L-pipecolinic acid. While structurally similar, their metabolic fates and physiological roles diverge significantly within mammalian systems. Understanding these differences is crucial for researchers in fields ranging from metabolic disorders to neuroscience and pharmacology. This guide provides an objective comparison of D- and L-pipecolinic acid metabolism, supported by experimental data and detailed methodologies.

Key Metabolic Differences at a Glance

FeatureL-Pipecolinic AcidThis compound
Primary Origin Endogenous metabolism of L-lysine.Primarily from the catabolism of dietary lysine by intestinal bacteria[1][2].
Primary Site of Metabolism Peroxisomes (in humans and monkeys) and mitochondria (in rabbits)[3].Peroxisomes.
Key Metabolic Enzyme L-pipecolate oxidase (PIPOX)[4][5].D-amino acid oxidase (DAAO).
Metabolic Pathway Oxidation to α-aminoadipic acid via Δ¹-piperideine-6-carboxylic acid.Oxidative deamination to the corresponding α-keto acid (Δ¹-piperideine-2-carboxylic acid).
Physiological Significance Implicated in peroxisomal disorders like Zellweger syndrome; may have roles in neurotransmission.Elevated levels may be indicative of certain metabolic states; less defined physiological role compared to the L-isomer.

Metabolic Pathways: A Detailed Comparison

The metabolic pathways of L- and this compound are distinct, involving different enzymes and subcellular compartments.

L-Pipecolinic Acid Metabolism

The degradation of L-pipecolinic acid is a key pathway in lysine catabolism. In humans and other primates, this process predominantly occurs in peroxisomes. The primary enzyme responsible is L-pipecolate oxidase (PIPOX), a flavoprotein that catalyzes the oxidation of L-pipecolic acid to Δ¹-piperideine-6-carboxylate. This intermediate is then further metabolized to α-aminoadipic acid. Deficiencies in this pathway lead to an accumulation of L-pipecolic acid, a hallmark of certain peroxisomal biogenesis disorders. Interestingly, in some species like rabbits, the oxidation of L-pipecolic acid occurs in the mitochondria.

L_Pipecolinic_Acid_Metabolism cluster_peroxisome Peroxisome (Human) L_Lysine L-Lysine L_Pipecolic_Acid L-Pipecolinic Acid L_Lysine->L_Pipecolic_Acid Multiple Steps Delta1_P6C Δ¹-Piperideine-6-Carboxylic Acid L_Pipecolic_Acid->Delta1_P6C L-Pipecolate Oxidase (PIPOX) (O₂ → H₂O₂) alpha_AAA α-Aminoadipic Acid Delta1_P6C->alpha_AAA Spontaneous Hydration

Caption: Metabolic pathway of L-Pipecolinic Acid in human peroxisomes.

This compound Metabolism

The metabolism of this compound is less characterized than its L-isomer. Evidence suggests that a significant portion of D-pipecolic acid in mammals originates from the metabolic activity of the gut microbiota on dietary lysine. Once absorbed, D-pipecolic acid is primarily metabolized in the peroxisomes by the enzyme D-amino acid oxidase (DAAO). DAAO is a flavoenzyme with broad substrate specificity for D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide. In the case of this compound, this would result in the formation of Δ¹-piperideine-2-carboxylic acid.

D_Pipecolinic_Acid_Metabolism cluster_gut Gut Lumen cluster_peroxisome Peroxisome (Mammalian) Dietary_Lysine Dietary L-Lysine D_Pipecolic_Acid_Gut This compound Dietary_Lysine->D_Pipecolic_Acid_Gut Microbiota D_Pipecolic_Acid_Peroxisome This compound D_Pipecolic_Acid_Gut->D_Pipecolic_Acid_Peroxisome Absorption Delta1_P2C Δ¹-Piperideine-2-Carboxylic Acid D_Pipecolic_Acid_Peroxisome->Delta1_P2C D-Amino Acid Oxidase (DAAO) (O₂ → H₂O₂ + NH₃)

Caption: Origin and metabolic pathway of this compound.

Quantitative Data Comparison

The metabolic rates of D- and L-pipecolinic acid vary significantly across different species and tissues.

Table 1: Comparative Metabolic Rates of Pipecolic Acid Isomers in Kidney Tissue

SpeciesL-Pipecolinic Acid Degradation (pmol/min/mg protein)This compound Degradation (pmol/min/mg protein)
Rat0.11~0.17 - 0.18
Mouse0.31~0.47 - 0.50
Monkey3.0~4.5 - 4.8
Human6.5~9.75 - 10.4
Guinea-pig101~151.5 - 161.6
Rabbit106Data not consistently 50-60% higher

Note: Activity with this compound was reported to be consistently 50-60% higher than the L-isomer, except in the rabbit.

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Species/Tissue
L-Pipecolate OxidaseL-Pipecolic Acid0.74 ± 0.16Rabbit Kidney (Mitochondria)
L-Pipecolate OxidaseL-Pipecolic Acid4.22 ± 0.30Monkey Kidney (Peroxisomes)
D-Amino Acid OxidaseD-Alanine1.0 ± 0.2 to 140 ± 20 (varies by enzyme source)Various

Signaling Pathway Involvement

Recent studies suggest that pipecolic acid metabolism can influence cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. L-pipecolic acid has been shown to protect cells against oxidative stress, and this protective effect is dependent on L-pipecolate oxidase and involves the Akt and mTOR signaling pathways.

Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Pipecolic_Acid_Metabolism Pipecolic Acid Metabolism Pipecolic_Acid_Metabolism->Akt influences

Caption: Influence of Pipecolic Acid metabolism on the PI3K/Akt/mTOR pathway.

Experimental Protocols

Quantification of D- and L-Pipecolinic Acid in Biological Samples

Objective: To determine the concentrations of D- and L-pipecolinic acid in plasma or tissue homogenates.

Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Protocol:

  • Sample Preparation:

    • Deproteinate plasma or tissue homogenate samples by adding a suitable agent (e.g., sulfosalicylic acid) and centrifuging to remove precipitated proteins.

    • Collect the supernatant for analysis.

  • Derivatization:

    • React the supernatant with a chiral derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), to form fluorescent diastereomeric derivatives of D- and L-pipecolinic acid.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a mixture of sodium acetate (B1210297) buffer and methanol) to separate the diastereomers.

    • Detect the derivatives using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of D- and L-pipecolinic acid standards.

    • Calculate the concentrations of the isomers in the samples by comparing their peak areas to the standard curve.

L-Pipecolate Oxidase Activity Assay

Objective: To measure the enzymatic activity of L-pipecolate oxidase in tissue homogenates.

Methodology: Spectrophotometric assay based on the production of hydrogen peroxide.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0), a chromogenic substrate (e.g., o-dianisidine), and horseradish peroxidase.

  • Enzyme Reaction:

    • Add the tissue homogenate (containing L-pipecolate oxidase) to the reaction mixture.

    • Initiate the reaction by adding the substrate, L-pipecolinic acid.

    • L-pipecolate oxidase will oxidize L-pipecolinic acid, producing hydrogen peroxide.

    • The horseradish peroxidase will then use the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change.

  • Measurement:

    • Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for oxidized o-dianisidine) over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen.

D-Amino Acid Oxidase Activity Assay

Objective: To measure the enzymatic activity of D-amino acid oxidase using this compound as a substrate.

Methodology: Spectrophotometric assay coupled to the detection of hydrogen peroxide.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.3), a chromogenic probe (e.g., Amplex Red), and horseradish peroxidase.

  • Enzyme Reaction:

    • Add the sample containing D-amino acid oxidase to the reaction mixture.

    • Initiate the reaction by adding the substrate, this compound.

    • DAAO will oxidize this compound, producing hydrogen peroxide.

    • Horseradish peroxidase will catalyze the reaction between the hydrogen peroxide and the chromogenic probe, producing a fluorescent or colored product.

  • Measurement:

    • Measure the increase in fluorescence or absorbance at the appropriate wavelength over time using a microplate reader or spectrophotometer.

  • Calculation of Activity:

    • Determine the enzyme activity from a standard curve prepared with known concentrations of hydrogen peroxide.

This guide provides a comprehensive overview of the current understanding of D- and L-pipecolinic acid metabolism. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in this compound degradation and to explore the full spectrum of their physiological and pathological roles.

References

Validating D-Pipecolinic Acid as a Biomarker for Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of D-Pipecolinic acid with other established biomarkers for the diagnosis and classification of peroxisomal disorders. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed methodologies to aid in the validation and application of this crucial biomarker.

Introduction to Peroxisomal Disorders and Biomarker Significance

Peroxisomal disorders (PDs) are a heterogeneous group of inherited metabolic diseases caused by the failure of peroxisome assembly or the deficiency of a single peroxisomal enzyme.[1] These organelles are vital for numerous metabolic processes, including the breakdown of very long-chain fatty acids (VLCFA), α-oxidation of phytanic acid, and the synthesis of bile acids and plasmalogens.[1][2] PDs are broadly classified into two main categories: peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome spectrum, where the entire organelle is dysfunctional, and single peroxisomal enzyme deficiencies (PEDs), where a specific metabolic pathway is impaired.[1] Given the complexity and clinical variability of these disorders, accurate and reliable biomarkers are essential for early diagnosis, classification, and monitoring of therapeutic interventions.[3]

Pipecolic acid, a metabolite of lysine (B10760008), has emerged as a significant biomarker, with elevated levels strongly associated with generalized PBDs. Specifically, the accumulation of the D-isomer of pipecolic acid is a key indicator of peroxisomal dysfunction.

Metabolic Origin of this compound

Pipecolic acid exists in two forms, L- and D-enantiomers. While some pipecolic acid may be ingested directly from dietary sources like plants, plasma pipecolic acid, particularly the D-isomer, is believed to originate primarily from the catabolism of dietary lysine by intestinal bacteria. The subsequent degradation of L-pipecolic acid occurs in the peroxisomes via the enzyme L-pipecolate oxidase. In generalized peroxisomal disorders like Zellweger syndrome, the dysfunction of peroxisomes leads to a deficiency in this enzyme's activity, causing L-pipecolic acid to accumulate in the body's fluids. This accumulation is a critical diagnostic marker for these severe conditions.

cluster_0 Intestinal Lumen cluster_1 Systemic Circulation / Tissues cluster_2 Hepatocyte cluster_3 Peroxisome Lysine Dietary Lysine Bacteria Intestinal Bacteria Lysine->Bacteria DPipecolic This compound Bacteria->DPipecolic LPipecolic_intestine L-Pipecolic Acid Bacteria->LPipecolic_intestine Plasma_DPipecolic Plasma This compound DPipecolic->Plasma_DPipecolic Absorption Plasma_LPipecolic Plasma L-Pipecolic Acid LPipecolic_intestine->Plasma_LPipecolic Absorption Plasma_DPipecolic->Plasma_DPipecolic Peroxisome Peroxisome Plasma_LPipecolic->Peroxisome Uptake LPO L-Pipecolate Oxidase AAA α-aminoadipic acid Peroxisome->AAA Metabolism LPO_inside L-Pipecolate Oxidase Defect Defect in PBDs LPO_inside->Defect AAA_inside α-aminoadipic acid Defect->AAA_inside Inhibition

Caption: Metabolic pathway of Pipecolinic Acid.

Comparative Analysis of Biomarkers for Peroxisomal Disorders

This compound is a valuable tool but is most effective when used as part of a panel of biomarkers. The following table compares its performance against other primary analytes used in the diagnosis of peroxisomal disorders.

BiomarkerDisorder(s) IndicatedSample TypeKey AdvantagesKey Limitations / Disadvantages
Pipecolic Acid Generalized PBDs (Zellweger syndrome spectrum), Pyridoxine-dependent epilepsy.Plasma, Serum, UrineExcellent marker for generalized peroxisomal dysfunction. Helps differentiate PBDs from many single enzyme deficiencies.May be normal in newborns with PBDs, increasing later. Not typically elevated in single enzyme deficiencies like D-bifunctional protein deficiency. Can be elevated in non-peroxisomal liver disease.
Very Long-Chain Fatty Acids (VLCFA) PBDs , X-linked Adrenoleukodystrophy (X-ALD) , Acyl-CoA oxidase 1 deficiency, D-bifunctional protein deficiency.Plasma, SerumHighly sensitive and specific for X-ALD. The C26:0/C22:0 and C24:0/C22:0 ratios are critical diagnostic indicators.Absolute levels can sometimes be within normal limits in certain patients; ratios are more reliable.
Phytanic Acid Refsum Disease , PBDs , Rhizomelic Chondrodysplasia Punctata (RCDP).Plasma, SerumPrimary biomarker for adult Refsum disease. Accumulation indicates a defect in α-oxidation.Levels can be influenced by dietary intake of dairy and ruminant fats.
Pristanic Acid PBDs , D-bifunctional protein deficiency, α-methylacyl-CoA racemase (AMACR) deficiency.Plasma, SerumImportant for diagnosing defects in the peroxisomal β-oxidation pathway.Less specific than VLCFA or phytanic acid for a single disorder.
Plasmalogens PBDs , RCDP .Red Blood CellsDirectly measures the output of a key anabolic pathway in peroxisomes. Deficiency is a hallmark of RCDP and severe PBDs.The assay is technically complex and not as widely available as fatty acid analysis.
Bile Acid Intermediates (DHCA/THCA) PBDs , D-bifunctional protein deficiency, Acyl-CoA oxidase 2 (ACOX2) deficiency.Serum, UrineSpecific indicators of defects in the bile acid synthesis pathway, which is partially located in peroxisomes.Analysis requires specialized tandem mass spectrometry methods.

Experimental Protocols and Methodologies

Accurate quantification of this compound and other biomarkers is critical for diagnosis. The most common methods are based on mass spectrometry.

Protocol: Quantification of Pipecolic Acid in Plasma by LC-MS/MS

This method allows for the stereoselective analysis of D- and L-pipecolic acid.

1. Sample Preparation:

  • To 50 µL of plasma, add a known amount of an internal standard (e.g., phenylalanine-d5).

  • Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile.

  • Centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for injection.

2. Chromatographic Separation:

  • Column: A chiral macrocyclic glycopeptide teicoplanin column is used for the enantioseparation of D- and L-pipecolic acid.

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol). A gradient elution is employed to separate the enantiomers.

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Elution: L-pipecolic acid typically elutes before D-pipecolic acid.

3. Mass Spectrometry Detection:

  • Interface: The column is interfaced directly with an electrospray ionization (ESI) source of a tandem mass spectrometer.

  • Mode: Analysis is performed in the selected-reaction monitoring (SRM) mode for high sensitivity and specificity.

  • Transitions: Specific precursor-to-product ion transitions are monitored for pipecolic acid (e.g., m/z 130 → m/z 84) and the internal standard.

4. Data Analysis:

  • The concentration of pipecolic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Methodologies for Alternative Biomarkers
  • VLCFA, Phytanic, and Pristanic Acids: These are typically analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) after extraction from plasma and derivatization to form fatty acid methyl esters (FAMEs).

  • Plasmalogens: Analysis involves lipid extraction from red blood cell membranes, derivatization, and quantification by GC or GC-MS.

  • Bile Acid Intermediates: These are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and specificity to measure these low-concentration metabolites.

Diagnostic Workflow and Logical Relationships

Validating this compound as a biomarker involves understanding its place within a broader diagnostic strategy. Elevated pipecolic acid often serves as a crucial indicator that prompts further, more specific testing.

cluster_0 Initial Assessment cluster_1 First-Line Biochemical Screening cluster_2 Results Interpretation & Further Testing Clinical_Suspicion Clinical Suspicion of PD (e.g., hypotonia, seizures, dysmorphic features) Screening_Panel Screening Panel: - Pipecolic Acid - VLCFA - Phytanic/Pristanic Acid Clinical_Suspicion->Screening_Panel Pipecolic_High Pipecolic Acid Elevated? Screening_Panel->Pipecolic_High PBD_Suspected Generalized PBD Strongly Suspected Pipecolic_High->PBD_Suspected Yes Single_Enzyme_Suspected Single Enzyme Defect Suspected Pipecolic_High->Single_Enzyme_Suspected No (VLCFA may be high) Second_Line_Tests Second-Line Tests: - Plasmalogens - Bile Acid Intermediates PBD_Suspected->Second_Line_Tests Single_Enzyme_Suspected->Second_Line_Tests Genetic_Testing Genetic Testing (PEX gene panel, WES) Second_Line_Tests->Genetic_Testing Confirm Diagnosis

Caption: Diagnostic workflow for peroxisomal disorders.

Conclusion

This compound is a robust and essential biomarker in the diagnostic arsenal (B13267) for peroxisomal disorders. Its primary strength lies in its ability to signal generalized peroxisomal dysfunction, making it particularly valuable for identifying patients within the Zellweger syndrome spectrum. While it is not a standalone diagnostic marker and can be influenced by factors such as age and liver function, its inclusion in a first-line screening panel alongside VLCFA and phytanic/pristanic acids provides a powerful tool for differential diagnosis. The validation of this compound, supported by precise and reliable analytical methods like LC-MS/MS, allows clinicians and researchers to more effectively navigate the complex landscape of these devastating metabolic diseases.

References

A Comparative Analysis of Pipecolinic Acid Levels Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of pipecolinic acid across different biological systems is crucial. This non-proteinogenic amino acid, a derivative of lysine, plays significant roles in various physiological and pathological processes, from plant immunity to human neurological disorders. This guide provides a comparative analysis of pipecolinic acid levels in mammals, plants, and microorganisms, supported by experimental data and detailed methodologies for its quantification.

Quantitative Comparison of Pipecolinic Acid Levels

The concentration of pipecolinic acid varies significantly among different species and even within different tissues of the same organism. Environmental conditions, such as stress in plants, can also dramatically influence its levels. The following tables summarize reported pipecolinic acid concentrations across various species.

Mammalian Species Tissue/Fluid Concentration Condition
HumanPlasma1.00 ± 0.08 nmol/mL[1]Normal
Plasma1.93 ± 0.24 nmol/mL[1]Liver Cirrhosis
Plasma2.22 ± 0.49 nmol/mL[1]Hepatocellular Carcinoma
MouseBrain~40 nmol/gFollowing injection[2]
Brain (newborn)Up to 420 nmol/gFollowing injection[2]
Plant Species Tissue Condition Pipecolinic Acid Level
Arabidopsis thalianaInoculated LeavesMock treatmentLow (baseline)
Inoculated LeavesPathogen infection (Psm)High accumulation
Distal LeavesPathogen infection (Psm)Significant accumulation
Nicotiana tabacum (Tobacco)LeavesMock treatment~0.1 µg/g FW
LeavesPathogen infection (Pstb)Up to 12.7 µg/g FW
Hordeum vulgare (Barley)SeedlingsNormalBaseline
SeedlingsDrought stressIncreased levels
Microorganism Condition Pipecolinic Acid Production
Escherichia coliEngineered for productionCan accumulate pipecolic acid
Saccharomyces cerevisiaeEngineered for productionUp to 74.54 g/L in fed-batch fermenter
Pseudomonas putidaGrowth on lysineMetabolizes pipecolic acid

Experimental Protocols for Pipecolinic Acid Quantification

Accurate quantification of pipecolinic acid is essential for comparative studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of pipecolic acid to increase its volatility for GC analysis.

a. Sample Preparation and Extraction:

  • Homogenize biological tissue (e.g., plant leaves, animal tissue) in a suitable solvent (e.g., 80% methanol).

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • For plasma samples, deproteinization is typically achieved by adding a solvent like acetonitrile (B52724).

b. Derivatization:

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Add a derivatizing agent. A common method involves a two-step process:

    • Silylation: React the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers and esters.

    • Acylation: Alternatively, use chloroformates like propyl chloroformate for a one-step derivatization.

c. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature program to separate the analytes.

  • The eluent is introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires minimal sample derivatization.

a. Sample Preparation and Extraction:

  • Follow similar extraction procedures as for GC-MS to obtain a metabolite-rich supernatant.

  • For plasma, a simple protein precipitation with acetonitrile is often sufficient.

b. LC Separation:

  • Inject the extracted sample onto a liquid chromatography system.

  • Use a suitable column for separation, such as a reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is typically employed.

c. MS/MS Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of pipecolinic acid in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules in the sample.

Biosynthesis of Pipecolinic Acid

Pipecolinic acid is primarily synthesized from the amino acid L-lysine through various pathways that differ between organisms.

Pipecolic_Acid_Biosynthesis cluster_mammals Mammals cluster_plants Plants cluster_microorganisms Microorganisms (e.g., Pseudomonas) L-Lysine_M L-Lysine alpha-Keto-epsilon-aminocaproate_M α-Keto-ε-aminocaproate L-Lysine_M->alpha-Keto-epsilon-aminocaproate_M Lysine-α-ketoglutarate reductase Delta1-Piperideine-2-carboxylate_M Δ¹-Piperideine-2-carboxylate alpha-Keto-epsilon-aminocaproate_M->Delta1-Piperideine-2-carboxylate_M Spontaneous cyclization Pipecolic_Acid_M Pipecolic Acid Delta1-Piperideine-2-carboxylate_M->Pipecolic_Acid_M Reductase L-Lysine_P L-Lysine alpha-Aminoadipic_semialdehyde_P α-Aminoadipic semialdehyde L-Lysine_P->alpha-Aminoadipic_semialdehyde_P AGD2-like defense response protein 1 (ALD1) Delta1-Piperideine-6-carboxylate_P Δ¹-Piperideine-6-carboxylate alpha-Aminoadipic_semialdehyde_P->Delta1-Piperideine-6-carboxylate_P Spontaneous cyclization Pipecolic_Acid_P Pipecolic Acid Delta1-Piperideine-6-carboxylate_P->Pipecolic_Acid_P SARD4 AGD2-like_defense_response_protein1 ALD1 SARD4 SARD4 L-Lysine_Micro L-Lysine D-Lysine D-Lysine L-Lysine_Micro->D-Lysine Lysine racemase alpha-Keto-epsilon-aminocaproate_Micro α-Keto-ε-aminocaproate D-Lysine->alpha-Keto-epsilon-aminocaproate_Micro D-amino acid oxidase Delta1-Piperideine-2-carboxylate_Micro Δ¹-Piperideine-2-carboxylate alpha-Keto-epsilon-aminocaproate_Micro->Delta1-Piperideine-2-carboxylate_Micro Spontaneous cyclization Pipecolic_Acid_Micro Pipecolic Acid Delta1-Piperideine-2-carboxylate_Micro->Pipecolic_Acid_Micro Reductase Lysine_racemase Lysine racemase D-amino_acid_oxidase D-amino acid oxidase Reductase_Micro Reductase

Caption: Biosynthesis pathways of pipecolic acid from L-lysine in mammals, plants, and microorganisms.

Experimental Workflow for Pipecolinic Acid Quantification

The general workflow for quantifying pipecolinic acid from biological samples is outlined below.

Experimental_Workflow cluster_workflow Quantification Workflow Sample_Collection 1. Biological Sample Collection Extraction 2. Metabolite Extraction Sample_Collection->Extraction Derivatization 3. Derivatization (for GC-MS) Extraction->Derivatization Analysis 4. GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct for LC-MS/MS Derivatization->Analysis Data_Processing 5. Data Processing and Quantification Analysis->Data_Processing Result 6. Pipecolinic Acid Concentration Data_Processing->Result

Caption: General experimental workflow for the quantification of pipecolinic acid from biological samples.

References

A Comparative Guide to the Analytical Methods for D-Pipecolinic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Pipecolinic acid (D-Pip), a key biomarker in several metabolic disorders and a potential modulator of neurological pathways, is crucial for advancing research and drug development. This guide provides a comprehensive cross-validation of various analytical methods employed for the determination of this compound, with a focus on their performance, experimental protocols, and underlying principles.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key metrics for the most prevalent techniques used for this compound analysis.

Analytical MethodSample MatrixDerivatizationLinearity Range (µmol/L)Recovery (%)Intra-assay Variation (%)Inter-assay Variation (%)Key Advantages
LC-MS/MS PlasmaNone required0.5 - 80[1]95 - 102[1]3.1 - 7.9[1]5.7 - 13[1]High sensitivity, specificity, and stereoselectivity without derivatization.[1]
LC-MS/MS (HILIC) PlasmaNone required0.05 - 5093.83.23.4Rapid and easy method, suitable for small sample volumes.
GC-MS PlasmaRequired (e.g., N-methylcarbamate-PFB)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedAllows for retrospective enantiomeric analysis of stored samples.
GC-MS (Propyl chloroformate) Plant TissuesRequired (Propyl chloroformate)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedSimple, economical, and efficient one-step derivatization.
Capillary Electrophoresis (CE) GeneralRequired (e.g., FMOC-Cl)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedEffective chiral separation with appropriate selectors.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical results. Below are protocols for the key analytical techniques.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct, stereoselective analysis of D- and L-pipecolinic acid without the need for derivatization.

Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

  • Deproteinize the sample.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue for injection.

LC-MS/MS Conditions:

  • Column: Chiral macrocyclic glycopeptide teicoplanin column.

  • Mobile Phase: Methanol-water (60:40 by volume).

  • Detection: Electrospray ionization (ESI) in positive-ion mode.

  • Analysis Mode: Selected-Reaction Monitoring (SRM).

    • Transition for Pipecolic Acid: m/z 130 → m/z 84.

    • Transition for Phenylalanine-d5 (Internal Standard): m/z 171 → m/z 125.

Visualization of the LC-MS/MS Workflow:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add deprot Deproteinization is_add->deprot evap Evaporation deprot->evap recon Reconstitution evap->recon lc_sep Chiral LC Separation (Teicoplanin Column) recon->lc_sep esi Electrospray Ionization (ESI) lc_sep->esi msms Tandem Mass Spectrometry (SRM) esi->msms data_acq Data Acquisition msms->data_acq quant Quantification of This compound data_acq->quant

Fig. 1: General workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods for pipecolinic acid analysis necessitate a derivatization step to increase the volatility of the analyte.

Sample Preparation and Derivatization (N-methylcarbamate-PFB derivatives):

  • Add an internal standard (e.g., [2H11]pipecolic acid) to 100 µL of plasma.

  • Add phosphate (B84403) buffer (1 mol/L, pH 11) and methylchloroformate to form N-methylcarbamate derivatives.

  • Extract with ethyl acetate.

  • Dry the extract and form pentafluorobenzyl (PFB) derivatives.

GC-MS Conditions:

  • Column: Chiral capillary gas chromatography column (e.g., CP Chiralsil-Dex CB).

  • Oven Temperature Program: Start at 100°C, ramp to 160°C at 1°C/min, then ramp quickly to 240°C.

  • Detection: Mass fragmentography in negative chemical ionization (NCI) mode with ammonia (B1221849) as the reagent gas.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add deriv1 N-methylcarbamate Derivatization is_add->deriv1 extract Ethyl Acetate Extraction deriv1->extract deriv2 PFB Derivatization extract->deriv2 gc_sep Chiral GC Separation deriv2->gc_sep nci Negative Chemical Ionization (NCI) gc_sep->nci ms Mass Spectrometry nci->ms data_acq Data Acquisition ms->data_acq quant Quantification of This compound data_acq->quant

Fig. 2: General workflow for GC-MS analysis of this compound.
Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative for the chiral separation of pipecolinic acid, also requiring derivatization.

Derivatization:

  • React pipecolinic acid with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to improve detectability and sensitivity.

CE Conditions:

  • Chiral Selector: Polymeric surfactants such as poly(sodium N-undecanoyl-L-leucine-valinate) have been shown to be effective for the separation of FMOC-DL-pipecolic acid enantiomers.

  • Background Electrolyte (BGE): Optimization of BGE concentration and pH is crucial for achieving good resolution.

  • Detection: Typically UV detection after derivatization.

Logical Relationship in CE Method Development:

CE_Logic analyte D/L-Pipecolinic Acid derivatization Derivatization (e.g., FMOC-Cl) analyte->derivatization chiral_selector Chiral Selector Selection (e.g., Polymeric Surfactant) derivatization->chiral_selector bge_optimization BGE Optimization (Concentration, pH) chiral_selector->bge_optimization modifier_addition Modifier Addition (e.g., Chiral Ionic Liquid) bge_optimization->modifier_addition separation Enantioseparation by CE modifier_addition->separation

Fig. 3: Key steps in developing a CE method for pipecolinic acid.

References

D-Pipecolinic Acid in the Spotlight: A Comparative Guide to Biomarkers for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peroxisomal disorders, the selection of appropriate biomarkers is paramount for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides an objective comparison of D-pipecolinic acid with other key biomarkers, supported by experimental data and detailed methodologies.

Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by defects in peroxisome biogenesis or the function of single peroxisomal enzymes. The resulting biochemical abnormalities lead to the accumulation or deficiency of specific metabolites, which serve as crucial biomarkers. This guide focuses on the comparative performance of this compound, very-long-chain fatty acids (VLCFAs), pristanic acid, and C26:0-lysophosphatidylcholine (C26:0-LPC) in the context of these disorders.

Comparative Analysis of Biomarker Performance

The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. The following tables summarize the performance of this compound and other significant biomarkers for peroxisomal disorders, particularly Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD).

Biomarker Disorder(s) Sensitivity Specificity Key Findings & Limitations
This compound Peroxisome Biogenesis Disorders (PBDs)High for generalized PBDs[1]Low (can be elevated in other conditions)Increased in all generalized peroxisomal disorders, but may be normal in single-enzyme deficiencies, making it useful for differentiation[1][2]. Levels can be influenced by liver disease.
Very-Long-Chain Fatty Acids (VLCFAs - C24:0, C26:0 and ratios) X-ALD, ZSD, D-bifunctional protein deficiencyHigh, but false negatives occurHighA primary diagnostic marker for many peroxisomal disorders. However, levels can be normal in some patients with milder ZSD phenotypes and about 15-20% of female X-ALD carriers.
Pristanic Acid ZSD, D-bifunctional protein deficiency, Refsum diseaseHigh for specific disordersHigh when used in ratiosThe ratio of pristanic acid to phytanic acid is a key diagnostic indicator for certain peroxisomal beta-oxidation defects.
C26:0-Lysophosphatidylcholine (C26:0-LPC) X-ALD, ZSDSuperior to VLCFA analysisHighConsidered a more sensitive and accurate biomarker for X-ALD than plasma VLCFAs, especially in female carriers.

Quantitative Biomarker Performance in Peroxisomal Disorders

The following table provides a more detailed, quantitative comparison of C26:0-LPC and VLCFA analysis in the diagnosis of X-ALD and ZSD, based on a study by Klouwer et al. (2020).

Biomarker Patient Group Number of Patients Number of Controls False Negatives Sensitivity
C26:0-LPC (in plasma) ALD Males26670100%
ALD Females19670100%
ZSD Patients35670100%
C26:0 (VLCFA) ALD Males2667196.2%
ALD Females1967194.7%
ZSD Patients3567391.4%
C26:0/C22:0 Ratio (VLCFA) ALD Males26670100%
ALD Females1967194.7%
ZSD Patients3567294.3%

Data extracted and synthesized from Klouwer et al., 2020.

Signaling Pathways and Experimental Workflows

To understand the role of these biomarkers, it is essential to visualize the metabolic pathways in which they are involved.

Lysine_Degradation_Pathway Lysine (B10760008) Degradation & Peroxisomal Metabolism cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome cluster_Cytosol Cytosol Lysine_M Lysine Saccharopine Saccharopine Lysine_M->Saccharopine Lysine-ketoglutarate reductase AASA Alpha-Aminoadipic Semialdehyde Saccharopine->AASA Saccharopine dehydrogenase AASA_P Alpha-Aminoadipic Semialdehyde AASA->AASA_P L_Pipecolic_Acid_P L-Pipecolic Acid L_Pipecolic_Acid_P->AASA_P L-Pipecolate Oxidase Pristanic_Acid Pristanic Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation VLCFA VLCFA VLCFA->Beta_Oxidation L_Lysine_C L-Lysine P2C Δ1-Piperideine-2-Carboxylic Acid L_Lysine_C->P2C Aminotransferase L_Pipecolic_Acid_C L-Pipecolic Acid P2C->L_Pipecolic_Acid_C L_Pipecolic_Acid_C->L_Pipecolic_Acid_P

Caption: Lysine degradation pathways and peroxisomal beta-oxidation.

This diagram illustrates the two main pathways for lysine degradation: the saccharopine pathway primarily in the mitochondria and the pipecolic acid pathway which involves the cytosol and peroxisomes. In peroxisomal biogenesis disorders, the function of peroxisomal enzymes, including L-pipecolate oxidase and the enzymes for beta-oxidation of VLCFAs and pristanic acid, is impaired, leading to the accumulation of their respective substrates.

Biomarker_Analysis_Workflow General Workflow for Biomarker Analysis cluster_Sample_Preparation Sample Preparation cluster_Analytical_Methods Analytical Methods cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample Deproteinization Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Deproteinization Extraction Liquid-Liquid or Solid-Phase Extraction Deproteinization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Extraction->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification against Internal Standards LC_MSMS->Quantification GC_MS->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Diagnosis Diagnostic Interpretation Comparison->Diagnosis

Caption: Generalized workflow for biomarker analysis from plasma samples.

This workflow outlines the typical steps involved in the analysis of this compound and other biomarkers from plasma samples, from initial sample preparation to instrumental analysis and final diagnostic interpretation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable biomarker quantification. Below are summaries of methodologies for the key biomarkers discussed.

This compound Analysis by LC-MS/MS
  • Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of D- and L-pipecolinic acid.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., deuterated pipecolic acid or phenylalanine-d5).

    • Precipitate proteins using a solvent like acetonitrile.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A chiral column is necessary to separate the D- and L-enantiomers (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Detection: Tandem mass spectrometry is used in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for pipecolic acid and the internal standard.

Very-Long-Chain Fatty Acid (VLCFA) Analysis by GC-MS
  • Principle: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of total C22:0, C24:0, and C26:0 fatty acids.

  • Sample Preparation:

    • Hydrolyze the fatty acids from lipids in the plasma sample using an acidic or basic solution.

    • Extract the free fatty acids using an organic solvent (e.g., hexane).

    • Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) to allow for GC analysis.

  • GC-MS Conditions:

    • Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column).

    • Carrier Gas: Helium.

    • Detection: Mass spectrometry is used to identify and quantify the specific fatty acid esters based on their mass-to-charge ratio.

Pristanic and Phytanic Acid Analysis by GC-MS
  • Principle: Similar to VLCFA analysis, GC-MS is used for the quantification of pristanic and phytanic acids.

  • Sample Preparation:

    • The sample preparation is often combined with that for VLCFAs, involving hydrolysis, extraction, and derivatization.

  • GC-MS Conditions:

    • The GC-MS conditions are generally the same as for VLCFA analysis, with the instrument programmed to detect the specific ions for the derivatized pristanic and phytanic acids.

Conclusion

The diagnosis and monitoring of peroxisomal disorders rely on a panel of biochemical markers. While this compound is a valuable biomarker for generalized peroxisomal biogenesis disorders, its utility can be limited by its lower specificity compared to other markers. Very-long-chain fatty acid analysis remains a cornerstone of diagnosis, although with recognized limitations in sensitivity for certain patient populations. The emergence of C26:0-lysophosphatidylcholine has provided a more sensitive tool, particularly for X-linked adrenoleukodystrophy. Pristanic acid, especially when evaluated as a ratio to phytanic acid, offers crucial diagnostic information for specific beta-oxidation defects.

The choice of biomarker should be guided by the specific clinical question and the suspected underlying peroxisomal defect. A comprehensive approach, often involving the analysis of multiple biomarkers, is typically required for an accurate diagnosis and effective management of patients with these complex disorders. This guide provides the foundational information for researchers and clinicians to make informed decisions in their pursuit of understanding and treating peroxisomal diseases.

References

D-Pipecolinic Acid: A Potential Biomarker for Neurological and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing D-Pipecolinic acid concentrations and their correlation with clinical outcomes in various diseases. This document provides supporting data, experimental methodologies, and visual pathways for researchers, scientists, and drug development professionals.

This compound (D-Pip), a stereoisomer of pipecolinic acid, has emerged as a significant biomarker in the diagnosis and prognosis of several metabolic and neurological disorders. Unlike its L-enantiomer, which is a product of L-lysine metabolism in mammals, D-Pip is primarily synthesized by intestinal bacteria from D-lysine.[1][2] Its accumulation in physiological fluids is often indicative of underlying pathological conditions, particularly those affecting the liver and peroxisomal function. This guide offers a comparative analysis of D-Pip concentrations across different diseases, details the experimental protocols for its quantification, and illustrates the potential mechanisms of its action.

Comparison of this compound Concentrations in Clinical Conditions

Elevated levels of this compound have been consistently observed in patients with chronic liver diseases, peroxisomal disorders, and cerebral malaria. The following tables summarize the quantitative data from various studies, comparing D-Pip concentrations in patient cohorts with those in healthy controls.

This compound in Liver Disease
Clinical ConditionPatient GroupThis compound Concentration (µmol/L)Control Group Concentration (µmol/L)Key Findings & Significance
Chronic Liver Disease Liver Cirrhosis (n=11)1.93 ± 0.24 (as total pipecolic acid)1.00 ± 0.08 (n=normal subjects)Plasma pipecolic acid levels increase with the severity of liver damage, correlating positively with serum bile acid and bilirubin.[3]
Hepatocellular Carcinoma (n=5)2.22 ± 0.49 (as total pipecolic acid)1.00 ± 0.08 (n=normal subjects)Elevated levels suggest a potential role as a marker for severe liver pathology.[3]
Hepatic Encephalopathy Liver Cirrhosis without HE (n=15)1.05 ± 0.24Not specified in this direct comparison, but significantly higher than normal subjects.D-Pip levels are elevated even in cirrhotic patients without overt encephalopathy.[4]
Chronic Hepatic Encephalopathy (n=27)1.58 ± 0.50Not specified in this direct comparison, but significantly higher than normal subjects.A significant increase in D-Pip is observed in patients with hepatic encephalopathy, suggesting its involvement in the pathogenesis.
Chronic HE (pre-treatment, n=7)1.62 ± 0.23Post-treatment: 0.61 ± 0.15Oral administration of the antibiotic kanamycin (B1662678) significantly reduces plasma D-Pip levels, supporting the hypothesis of its origin from intestinal bacteria.
This compound in Peroxisomal Disorders
Clinical ConditionPatient GroupPipecolic Acid ConcentrationControl Group ConcentrationKey Findings & Significance
Peroxisomal Disorders Patients with Peroxisomal Disorders (n=5)Mean: 23.38 µmol/L (Range: 11.20-37.1)Mean: 1.711 µmol/L (Range: 0.517-3.580) (n=24)A distinct elevation in plasma pipecolic acid is a key biochemical marker for these disorders.
Zellweger Syndrome Newborns (4 and 10 days old, n=2)7.8 and 7.7 µmol/L12 ± 5.6 µmol/L (normal newborns)Plasma concentrations may not be diagnostic in the early neonatal period and tend to increase with age.
Infants (3.5 weeks to 2 months old, n=3)15, 17, and 25 µmol/L12 ± 5.6 µmol/L (normal newborns)Hyperpipecolatemia in Zellweger syndrome occurs postpartum and becomes more pronounced over time.
Generalized Peroxisomal Disorders Patients with various generalized peroxisomal disorders (n=30)Increased in all generalized disordersNot specifiedPipecolic acid is a useful parameter for the biochemical classification of peroxisomal disorders. Normal pipecolic acid with abnormal very long-chain fatty acids suggests a single enzyme deficiency.

Experimental Protocols

The accurate quantification of this compound is crucial for its clinical application. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the stereoselective analysis of D- and L-pipecolic acid in biological samples.

Chiral LC-MS/MS Method for Plasma this compound

This protocol is based on the method described by Rashed et al. (2001).

1. Sample Preparation:

  • To 50 µL of patient or control plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., phenylalanine-d5).

  • Precipitate proteins by adding 200 µL of cold acidified acetonitrile.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 9300g for 10 minutes.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Store the residue at 4°C until analysis.

2. Liquid Chromatography:

  • Column: A narrow-bore chiral macrocyclic glycopeptide teicoplanin column is used for the enantioseparation of D- and L-pipecolic acid.

  • Mobile Phase: Methanol-water (60:40 by volume) without additives.

  • Elution: L-pipecolic acid and D-pipecolic acid are separated based on their differential interaction with the chiral stationary phase.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Selected-reaction monitoring (SRM).

  • Transitions:

    • Pipecolic Acid: m/z 130 → m/z 84

    • Internal Standard (phenylalanine-d5): m/z 171 → m/z 125

  • Quantification: The concentration of this compound is determined by comparing the peak area of its specific transition to that of the internal standard, using a calibration curve generated with known concentrations of D-pipecolic acid.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Result Sample Plasma Sample (50 µL) IS Add Internal Standard (e.g., Phenylalanine-d5) Sample->IS Deprotein Protein Precipitation (Acidified Acetonitrile) IS->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate LC Chiral Liquid Chromatography (Teicoplanin Column) Evaporate->LC MSMS Tandem Mass Spectrometry (ESI+, SRM Mode) LC->MSMS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quant Result This compound Concentration Quant->Result

Caption: Experimental workflow for D-Pip analysis.

Proposed Signaling Pathway for this compound Neurotoxicity

G cluster_origin Origin cluster_cns Central Nervous System cluster_outcome Clinical Outcome DietaryLysine Dietary Lysine GutMicrobiota Gut Microbiota DietaryLysine->GutMicrobiota DPip This compound (in circulation) GutMicrobiota->DPip Neuron Neuron DPip->Neuron GABA_Receptor GABA Receptor (Weak Interaction) DPip->GABA_Receptor potential weak affinity OxidativeStress Oxidative Stress (H2O2 production) Neuron->OxidativeStress catabolism by oxidases Apoptosis Apoptosis OxidativeStress->Apoptosis Encephalopathy Hepatic Encephalopathy Apoptosis->Encephalopathy Neurotransmission Altered Neurotransmission GABA_Receptor->Neurotransmission Neurotransmission->Encephalopathy

Caption: Proposed D-Pip neurotoxicity pathway.

Concluding Remarks

The accumulation of this compound is a key indicator in the clinical assessment of specific metabolic and neurological diseases. Its quantification, particularly through robust and sensitive methods like chiral LC-MS/MS, provides valuable diagnostic and prognostic information. While the primary source of D-Pip is established to be the gut microbiota, the precise mechanisms of its neurotoxicity are still under investigation. The leading hypotheses point towards the induction of oxidative stress and apoptosis in neuronal cells. The potential interaction of D-pipecolic acid with the GABAergic system is also an area of active research, although current evidence suggests a weak interaction. Further studies are warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of targeting D-Pip production or its downstream effects in relevant patient populations.

References

The diagnostic accuracy of D-Pipecolinic acid for specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Pipecolinic acid (D-PA), a stereoisomer of pipecolinic acid, has emerged as a potential biomarker for a range of metabolic and malignant disorders. Its diagnostic utility stems from its involvement in specific metabolic pathways that are altered in certain disease states. This guide provides a comparative analysis of the diagnostic accuracy of D-PA for various conditions, supported by available experimental data.

Diagnostic Performance Across Different Conditions

The diagnostic accuracy of this compound varies depending on the condition being investigated. Below is a summary of its performance in peroxisomal disorders, liver disease, and specific cancers, with comparisons to other relevant biomarkers where data is available.

Peroxisomal Disorders

Elevated levels of pipecolinic acid are a key indicator of peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome.[1][2][3] In this context, its primary diagnostic value lies in its ability to differentiate between generalized PBDs and single peroxisomal enzyme deficiencies.[1][2] In generalized PBDs, pipecolinic acid levels are significantly increased, whereas in single enzyme defects, such as X-linked adrenoleukodystrophy, they often remain within the normal range.

While pipecolinic acid is a crucial component of the diagnostic panel for these disorders, it is typically used in conjunction with other biomarkers, most notably very-long-chain fatty acids (VLCFAs). Elevated VLCFAs are a hallmark of most peroxisomal disorders. However, in some rare cases of PBD, VLCFA levels can be normal, making the assessment of pipecolinic acid and other markers essential for an accurate diagnosis.

Currently, specific quantitative data on the sensitivity, specificity, and AUC for this compound alone in diagnosing peroxisomal disorders is limited in the reviewed literature. Its strength lies in its role within a broader biochemical profile.

Liver Disease

Increased plasma concentrations of this compound have been observed in patients with chronic liver diseases, including liver cirrhosis and hepatocellular carcinoma. The elevation of D-PA is thought to be linked to impaired peroxisomal function in the liver and alterations in gut microbiota metabolism.

One study found that plasma levels of both D- and L-pipecolinic acid were significantly elevated in patients with liver cirrhosis and hepatic encephalopathy compared to healthy individuals. While this suggests its potential as a biomarker, comprehensive studies detailing its standalone diagnostic accuracy (sensitivity, specificity, AUC) in comparison to established liver function tests (e.g., ALT, AST, bilirubin) or other emerging biomarkers are not yet widely available. One study did note a correlation between plasma pipecolic acid levels and the severity of liver damage, as well as with serum bile acid and bilirubin (B190676) levels. Another study suggested that increased pipecolic acid may reflect the degree of portal hypertension in patients with liver cirrhosis.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Recent research has explored the potential of salivary pipecolinic acid as a non-invasive biomarker for HNSCC. A preliminary case-control study reported promising results for its diagnostic performance.

BiomarkerSample TypeSensitivitySpecificityAUCCut-off Value
Pipecolinic Acid Saliva90%65%0.838121.77 ng/mL
Pipecolinic Acid (Early Stage) Saliva100%65%0.811-
Pipecolinic Acid (Advanced Stage) Saliva91%60%0.859-

These findings suggest that salivary pipecolinic acid has high sensitivity for detecting HNSCC, particularly in the early stages. However, the specificity was moderate, indicating a potential for false positives. The study also noted that levels were influenced by the use of oral hypoglycemic drugs.

Esophageal Squamous Cell Carcinoma (ESCC)

In a study utilizing a mouse model of ESCC, serum pipecolinic acid demonstrated excellent potential as a predictive biomarker for tumorigenesis. The research identified pipecolic acid as one of three metabolites that could accurately discriminate between healthy and precancerous mice.

BiomarkerSample TypeAUC
Pipecolinic Acid Serum (Mouse Model)1.00
1-oleoylglycerol Serum (Mouse Model)0.72
Phosphoric acid Serum (Mouse Model)0.60

While these preclinical results are highly encouraging, further validation in human cohorts is necessary to establish the clinical utility of this compound in the diagnosis of ESCC.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in utilizing this compound as a diagnostic marker, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

cluster_lysine Lysine Metabolism cluster_dpa This compound Origin Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde Pipecolic_Acid L-Pipecolinic Acid Alpha_Aminoadipic_semialdehyde->Pipecolic_Acid Spontaneous cyclization Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_semialdehyde->Alpha_Aminoadipic_acid Pipecolic_Acid->Alpha_Aminoadipic_semialdehyde Peroxisomal Oxidation Lysine_Metabolism_Output Further Metabolism Alpha_Aminoadipic_acid->Lysine_Metabolism_Output Dietary_Lysine Dietary Lysine Intestinal_Bacteria Intestinal Bacteria Dietary_Lysine->Intestinal_Bacteria D_Pipecolic_Acid This compound Intestinal_Bacteria->D_Pipecolic_Acid

Figure 1. Simplified overview of L-Lysine metabolism and the origin of this compound.

cluster_workflow Experimental Workflow for this compound Quantification Patient_Sample Patient Sample (Serum/Plasma/Saliva) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Patient_Sample->Sample_Prep Derivatization Derivatization (e.g., with Propyl Chloroformate) Sample_Prep->Derivatization Analysis Chromatographic Separation (GC or HPLC) Derivatization->Analysis Detection Mass Spectrometry (MS) Analysis->Detection Data_Analysis Data Analysis (Quantification & Comparison) Detection->Data_Analysis

Figure 2. General experimental workflow for this compound analysis.

Experimental Protocols

Accurate quantification of this compound is crucial for its diagnostic application. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A simplified GC-MS method for the quantification of pipecolinic acid involves the following key steps:

  • Sample Preparation : An internal standard (e.g., norvaline) is added to the biological sample (e.g., plasma, saliva).

  • Extraction : The sample is extracted to isolate the amino acids.

  • Derivatization : The extracted sample is derivatized, for example, with propyl chloroformate, to increase the volatility and thermal stability of pipecolinic acid for GC analysis.

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. Separation is achieved on a capillary column, and detection is performed using a mass spectrometer, often in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method with Chiral Separation

For the specific measurement of the D- and L-enantiomers of pipecolinic acid, chiral HPLC is required. A representative method is as follows:

  • Sample Preparation : An internal standard (e.g., phenylalanine-d5) is added to the plasma sample, followed by deproteinization.

  • Chromatographic Separation : The supernatant is injected into an HPLC system equipped with a chiral column (e.g., a macrocyclic glycopeptide teicoplanin column). The mobile phase composition is optimized to achieve baseline separation of the D- and L-pipecolinic acid enantiomers.

  • Detection : Detection is typically performed using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source. The analysis is carried out in the selected-reaction monitoring (SRM) mode for high selectivity and sensitivity.

Conclusion

This compound shows considerable promise as a diagnostic biomarker for specific conditions. Its utility is well-established in the differential diagnosis of peroxisomal disorders as part of a biomarker panel. In the realm of oncology, preliminary studies on salivary D-PA for HNSCC and serum D-PA for ESCC are encouraging, though further validation in larger, diverse patient cohorts is essential. For liver disease, more research is needed to quantify its diagnostic accuracy relative to existing standards of care. The continued development and standardization of robust analytical methods will be critical in translating the diagnostic potential of this compound into routine clinical practice.

References

Evaluating the Therapeutic Potential of D-Pipecolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Pipecolinic acid, a cyclic amino acid derived from the metabolism of L-lysine, has emerged as a scaffold of significant interest in medicinal chemistry. Its rigid structure provides a unique framework for the design of novel therapeutic agents targeting a range of biological pathways. This guide offers an objective comparison of the therapeutic potential of various this compound derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.

Comparative Analysis of this compound Derivatives

The therapeutic utility of this compound derivatives has been most prominently explored in the context of neurological disorders, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neuropathological conditions, including epilepsy and neurodegenerative diseases.

One of the most potent and selective NMDA receptor antagonists derived from this compound is the (-)-2R,4S-isomer of 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, also known as LY235723.[1] The following table summarizes the key quantitative data for this compound and its less active enantiomer.

CompoundAbsolute StereochemistryNMDA Receptor Affinity (IC50)In Vitro NMDA Antagonist Activity (IC50 vs 40 µM NMDA)
(-)-1 (LY235723) 2R,4S67 ± 6 nM1.9 ± 0.24 µM
(+)-1 2S,4R> 100,000 nM> 100 µM

Data sourced from[1]

The data clearly indicates that the NMDA antagonist activity resides with the (-)-2R,4S-isomer, highlighting the critical importance of stereochemistry in the design of potent this compound derivatives.

Signaling Pathways and Mechanisms of Action

This compound derivatives primarily exert their therapeutic effects by modulating neurotransmitter signaling pathways. As NMDA receptor antagonists, they block the influx of Ca2+ into neurons, a key event in excitotoxicity.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity D_Pipecolinic_Derivative This compound Derivative (Antagonist) D_Pipecolinic_Derivative->NMDA_Receptor Blocks

Figure 1: Mechanism of action of this compound derivatives as NMDA receptor antagonists.

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro NMDA Receptor Binding Assay

Objective: To determine the affinity of the test compounds for the NMDA receptor.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from rat cortical tissue.

  • Radioligand Binding: The membranes are incubated with a specific NMDA receptor radioligand, such as [3H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([3H]CGS 19755), in the presence of varying concentrations of the test compound.[1]

  • Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro NMDA Antagonist Activity in Cortical Slices

Objective: To assess the functional antagonist activity of the compounds against NMDA-induced neuronal excitation.

Methodology:

  • Slice Preparation: Coronal slices of rat cerebral cortex are prepared.

  • Electrophysiological Recording: The slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. Extracellular field potentials are recorded.

  • NMDA Application: A baseline response to a fixed concentration of NMDA (e.g., 40 µM) is established.

  • Compound Application: The test compound is then co-applied with NMDA, and the reduction in the NMDA-induced depolarization is measured.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in the NMDA response, is determined.[1]

In Vivo Models of Anticonvulsant Activity

Objective: To evaluate the efficacy of the compounds in preventing seizures in animal models.

Methodology:

  • NMDA-Induced Convulsions in Neonatal Rats: Neonatal rats are administered the test compound systemically prior to the induction of convulsions by NMDA. The ability of the compound to prevent or delay the onset of seizures is assessed.[1]

  • NMDA-Induced Lethality in Mice: Mice are treated with the test compound before being challenged with a lethal dose of NMDA. The protective effect of the compound against lethality is determined.

Experimental_Workflow Start Synthesis of This compound Derivatives In_Vitro_Binding In Vitro NMDA Receptor Binding Assay (IC50) Start->In_Vitro_Binding In_Vitro_Functional In Vitro NMDA Antagonist Activity in Cortical Slices (IC50) Start->In_Vitro_Functional SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Binding->SAR_Analysis In_Vitro_Functional->SAR_Analysis In_Vivo_Anticonvulsant In Vivo Anticonvulsant Models (e.g., NMDA-induced seizures) Lead_Optimization Lead Optimization In_Vivo_Anticonvulsant->Lead_Optimization SAR_Analysis->In_Vivo_Anticonvulsant

Figure 2: A typical experimental workflow for evaluating this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly as NMDA receptor antagonists for the treatment of neurological disorders. The presented data underscores the importance of stereospecific synthesis to achieve high potency. The provided experimental protocols offer a framework for the systematic evaluation of novel derivatives. Further research focusing on the structure-activity relationship of a broader range of this compound analogues is warranted to identify lead compounds with improved efficacy and safety profiles for clinical development.

References

Safety Operating Guide

Proper Disposal of D-Pipecolinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like D-Pipecolinic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

Safety and Hazard Information

This compound is a non-proteinogenic amino acid. While stable under normal conditions, it is classified as a hazardous substance that requires careful handling.[1][2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to appropriate safety measures is crucial during its use and disposal.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation.

Step-by-Step Disposal Protocol for this compound

There are no specific, documented protocols for the in-lab chemical neutralization or degradation of this compound for disposal. Therefore, the standard and safest procedure is to manage it as a chemical waste product to be collected by a licensed environmental waste disposal service.

Objective: To safely prepare and package this compound waste for collection by a certified chemical waste disposal company, in accordance with institutional and regulatory guidelines.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and properly labeled hazardous waste container (solid waste).

  • Waste accumulation log.

  • Chemical spill kit.

Experimental Procedure:

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Before handling this compound, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step 2: Segregate the Waste

  • This compound waste, including any contaminated materials such as weighing paper or disposable spatulas, should be segregated as solid chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Contain the Waste

  • Carefully place the solid this compound waste into a designated, leak-proof, and sealable hazardous waste container.

  • Avoid generating dust during transfer. If cleaning up a spill, gently sweep the material and place it into the container.

  • For any solutions of this compound, use a designated liquid waste container. Do not pour down the drain.

Step 4: Label the Waste Container

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound" and include the approximate quantity.

  • Ensure the label includes the date of accumulation and the name of the principal investigator or lab manager.

Step 5: Store the Waste Securely

  • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible materials. The container should be kept closed except when adding waste.

Step 6: Arrange for Disposal

  • Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste collection request system.

  • Provide all necessary information about the waste to the disposal personnel.

  • Contaminated packaging should be disposed of as unused product.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as Solid Chemical Waste ppe->segregate contain Step 3: Place in Labeled Hazardous Waste Container segregate->contain label_waste Step 4: Accurately Label Container (Name, Date, Hazards) contain->label_waste store Step 5: Store Securely in Designated Accumulation Area label_waste->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end End: Waste Collected by Licensed Disposal Company contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling of D-Pipecolinic acid, a key building block in many pharmaceutical compounds. Adherence to these protocols will minimize risk and ensure a secure research environment.

Essential Safety and Personal Protective Equipment (PPE)

When working with this compound, a thorough understanding of its hazard profile is the first line of defense. The compound is classified as a skin, eye, and respiratory irritant.[1][2] The following table summarizes the key safety information and required personal protective equipment.

Hazard ClassificationGHS PictogramSignal WordPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)[2]GHS07Warning[1]Gloves: Nitrile or neoprene gloves inspected before use.
Serious Eye Irritation (Category 2)GHS07WarningEye Protection: Safety glasses with side-shields or goggles.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningRespiratory Protection: NIOSH-approved N95 or P1 particulate respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
Protective Clothing: Lab coat or other suitable protective clothing.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed and store locked up.

2. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood.

3. Personal Protective Equipment (PPE) and Hygiene:

  • Always wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

4. Handling and Use:

  • Avoid creating dust.

  • If weighing the solid, do so in a ventilated enclosure.

  • Prepare solutions in a fume hood.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, or empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Dispose of empty containers as unused product.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a swift and organized response is essential. The following diagram outlines the step-by-step procedure for handling a this compound spill.

Spill_Response cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal cluster_Reporting Reporting Evacuate Evacuate Immediate Area Alert Alert Supervisor and Colleagues Evacuate->Alert Immediately Assess_Size Assess Spill Size and Risk Alert->Assess_Size Don_PPE Don Appropriate PPE Assess_Size->Don_PPE If safe to handle Contain Contain the Spill with Inert Absorbent Material Don_PPE->Contain Collect Carefully Collect and Place in a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.